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  • Product: Dilevalol
  • CAS: 75659-07-3

Core Science & Biosynthesis

Foundational

Dilevalol's Mechanism of Action in Hypertension: A Technical Whitepaper

For Researchers, Scientists, and Drug Development Professionals Introduction Dilevalol, the (R,R)-stereoisomer of labetalol (B1674207), is an antihypertensive agent with a unique pharmacological profile characterized by...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dilevalol, the (R,R)-stereoisomer of labetalol (B1674207), is an antihypertensive agent with a unique pharmacological profile characterized by non-selective beta-adrenergic blockade and selective beta-2 adrenergic partial agonism, also known as intrinsic sympathomimetic activity (ISA).[1][2][3][4][5] This dual mechanism of action distinguishes it from many other beta-blockers, as its antihypertensive effect is primarily mediated by vasodilation resulting from a decrease in systemic vascular resistance, with minimal impact on heart rate and cardiac output at rest.[3][6] This document provides an in-depth technical overview of Dilevalol's mechanism of action, supported by available quantitative data, detailed experimental methodologies, and visual representations of its signaling pathways and experimental workflows.

Core Mechanism of Action

Dilevalol's antihypertensive efficacy stems from a combination of two key pharmacological properties:

  • Non-Selective Beta-Adrenergic Antagonism: Dilevalol acts as an antagonist at both beta-1 and beta-2 adrenergic receptors.[7] Blockade of beta-1 receptors in the heart contributes to the reduction of heart rate and myocardial contractility, particularly during exercise.[3]

  • Selective Beta-2 Adrenergic Partial Agonism (Intrinsic Sympathomimetic Activity): Crucially, Dilevalol also functions as a partial agonist at beta-2 adrenergic receptors, which are predominantly located on the smooth muscle of blood vessels and the bronchi.[2][8][9] This intrinsic sympathomimetic activity leads to vasodilation and a subsequent decrease in total peripheral resistance, which is the primary driver of its blood pressure-lowering effect.[2][7]

Notably, Dilevalol exhibits negligible alpha-1 adrenergic blocking activity, which minimizes the risk of orthostatic hypotension often associated with agents like its parent compound, labetalol.[10]

Receptor Binding and Potency

PropertyDescriptionCitation
Beta-2 Agonist Potency Approximately seven-fold more potent as a selective beta-2 agonist compared to the racemic mixture of labetalol.[1]
Non-selective Beta Antagonist Potency Approximately four times more potent as a non-selective beta antagonist compared to the racemic mixture of labetalol.[1]
Beta vs. Alpha-1 Receptor Potency 300- to 1,000-fold more potent at beta-adrenergic receptors than at alpha-1 adrenergic receptors.[7]
Beta-2 Agonist Relaxing Potency The relaxing potency of Dilevalol is approximately 4.7 times more potent than that of labetalol.[8]

Hemodynamic Effects in Hypertension

Clinical trials in patients with mild to moderate hypertension have quantified the hemodynamic effects of Dilevalol. The primary effect is a reduction in blood pressure driven by a decrease in systemic vascular resistance, with a lesser impact on cardiac output and heart rate compared to traditional beta-blockers.

Hemodynamic ParameterAcute Treatment (400 mg Dilevalol)Subchronic Treatment (mean daily dose 1,042 mg)Citation
Mean Arterial Pressure (MAP) Significant reduction (p < 0.0001)Significant reduction (p < 0.0001)[2]
Systemic Vascular Resistance Index (SVRI) Significant reduction (p < 0.001)Significant reduction (p < 0.001)[2]
Cardiac Index (CI) Not significantly alteredNot significantly altered[2]
Heart Rate (HR) Less significant reduction compared to cardioselective beta-blockers (p < 0.006)Less significant reduction compared to cardioselective beta-blockers (p < 0.006)[2]

Signaling Pathways and Logical Relationships

The following diagrams illustrate the signaling pathways involved in Dilevalol's mechanism of action and the logical relationship of its dual properties.

cluster_beta1 Beta-1 Adrenergic Receptor (Heart) cluster_beta2 Beta-2 Adrenergic Receptor (Vascular Smooth Muscle) Dilevalol Dilevalol Beta1 β1-AR Dilevalol->Beta1 Beta2 β2-AR Dilevalol->Beta2 G_s_b1 Gs Protein Beta1->G_s_b1 Antagonism AC_b1 Adenylyl Cyclase cAMP_b1 cAMP PKA_b1 PKA Ca_channels_b1 L-type Ca2+ Channels HR_b1 Increased Heart Rate Contraction_b1 Increased Contractility G_s_b2 Gs Protein Beta2->G_s_b2 Partial Agonism AC_b2 Adenylyl Cyclase G_s_b2->AC_b2 cAMP_b2 cAMP AC_b2->cAMP_b2 PKA_b2 PKA cAMP_b2->PKA_b2 MLCK_inactivation MLCK Inactivation PKA_b2->MLCK_inactivation Relaxation Vasodilation MLCK_inactivation->Relaxation

Caption: Dilevalol's dual mechanism of action at beta-adrenergic receptors.

Dilevalol Dilevalol Administration Beta_Blockade Non-selective Beta-Blockade Dilevalol->Beta_Blockade Beta2_Agonism Selective Beta-2 Partial Agonism (ISA) Dilevalol->Beta2_Agonism HR_CO_reduction Reduced Heart Rate & Cardiac Output (Exercise) Beta_Blockade->HR_CO_reduction Vasodilation Vasodilation Beta2_Agonism->Vasodilation BP_reduction Reduced Blood Pressure HR_CO_reduction->BP_reduction SVR_reduction Reduced Systemic Vascular Resistance Vasodilation->SVR_reduction SVR_reduction->BP_reduction

Caption: Logical flow of Dilevalol's antihypertensive effect.

Experimental Protocols

The characterization of Dilevalol's pharmacological profile involves standard in vitro and in vivo experimental procedures.

Radioligand Binding Assays for Receptor Affinity

Radioligand binding assays are the gold standard for determining the affinity of a drug for its receptor.[1]

Objective: To determine the binding affinity (Ki) of Dilevalol for beta-1, beta-2, and alpha-1 adrenergic receptors.

Methodology:

  • Membrane Preparation: Membranes are prepared from tissues or cells expressing the adrenergic receptor subtypes of interest (e.g., heart for beta-1, lung for beta-2, and liver for alpha-1).[1] The tissue is homogenized and centrifuged to isolate the membrane fraction containing the receptors.

  • Competition Binding Assay: A constant concentration of a high-affinity radiolabeled ligand (e.g., [³H]dihydroalprenolol for beta-receptors or [³H]prazosin for alpha-1 receptors) is incubated with the membrane preparation in the presence of increasing concentrations of unlabeled Dilevalol.

  • Separation and Counting: After reaching equilibrium, the bound and free radioligand are separated by rapid filtration. The radioactivity of the filter-bound membrane fraction is measured using a scintillation counter.

  • Data Analysis: The concentration of Dilevalol that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The Ki value is then calculated from the IC50 using the Cheng-Prusoff equation.

cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis Tissue Tissue/Cells Expressing Adrenergic Receptors Homogenization Homogenization Tissue->Homogenization Centrifugation Centrifugation Homogenization->Centrifugation Membrane_Prep Membrane Preparation Centrifugation->Membrane_Prep Incubation Incubation with Radioligand and Dilevalol Membrane_Prep->Incubation Filtration Rapid Filtration Incubation->Filtration Counting Scintillation Counting Filtration->Counting IC50 Determine IC50 Counting->IC50 Cheng_Prusoff Cheng-Prusoff Equation IC50->Cheng_Prusoff Ki Calculate Ki Cheng_Prusoff->Ki cluster_setup Setup cluster_agonist Beta-2 Agonist Assay cluster_antagonist Beta-1 Antagonist Assay Tissue_Isolation Isolate Tissue (e.g., Aorta, Atrium) Organ_Bath Mount in Organ Bath Tissue_Isolation->Organ_Bath Pre_contraction Pre-contract Tissue Organ_Bath->Pre_contraction Agonist_CRC Establish Agonist Concentration-Response Curve Organ_Bath->Agonist_CRC Dilevalol_Addition Add Cumulative Concentrations of Dilevalol Pre_contraction->Dilevalol_Addition Measure_Relaxation Measure Relaxation Dilevalol_Addition->Measure_Relaxation EC50_Emax Determine EC50 and Emax Measure_Relaxation->EC50_Emax Dilevalol_Incubation Incubate with Dilevalol Agonist_CRC->Dilevalol_Incubation Repeat_Agonist_CRC Repeat Agonist CRC Dilevalol_Incubation->Repeat_Agonist_CRC pA2 Calculate pA2 Repeat_Agonist_CRC->pA2

References

Exploratory

Dilevalol's Profile: A Deep Dive into its Selective Beta-2 Adrenergic Agonist Activity

An In-depth Technical Guide for Researchers and Drug Development Professionals Introduction Dilevalol, the (R,R')-stereoisomer of labetalol, is a third-generation beta-adrenergic receptor antagonist with a unique pharmac...

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers and Drug Development Professionals

Introduction

Dilevalol, the (R,R')-stereoisomer of labetalol, is a third-generation beta-adrenergic receptor antagonist with a unique pharmacological profile. Unlike its parent compound, labetalol, which exhibits mixed alpha-1 and non-selective beta-adrenergic blockade, dilevalol combines non-selective beta-adrenoceptor antagonism with a clinically significant selective partial agonist activity at the beta-2 adrenergic receptor.[1][2] This intrinsic sympathomimetic activity (ISA) at the beta-2 receptor is the primary mechanism behind its vasodilatory effects, leading to a reduction in systemic vascular resistance.[1][3] This whitepaper provides a comprehensive technical overview of dilevalol's selective beta-2 adrenergic agonist activity, detailing its receptor binding profile, functional potency, and the experimental methodologies used for its characterization.

Pharmacological Profile: A Tale of Two Actions

Dilevalol's therapeutic efficacy as an antihypertensive agent stems from its dual interaction with the beta-adrenergic system. It acts as an antagonist at both beta-1 and beta-2 adrenergic receptors, while simultaneously exhibiting partial agonism selectively at the beta-2 receptor. This distinct profile differentiates it from traditional non-selective beta-blockers and other beta-blockers with ISA.

Receptor Binding Affinity

Table 1: Comparative Beta-Adrenergic Receptor Binding Affinities (Qualitative)

CompoundBeta-1 Receptor AffinityBeta-2 Receptor AffinityPrimary Reference(s)
Dilevalol Non-selective AntagonistNon-selective Antagonist / Partial Agonist[1][2]
LabetalolNon-selective AntagonistNon-selective Antagonist[4]
PropranololNon-selective AntagonistNon-selective Antagonist[2]
MetoprololSelective AntagonistLower Affinity[5]
AtenololSelective AntagonistLower Affinity[6]

Note: This table provides a qualitative comparison based on available literature. Quantitative Ki values for Dilevalol were not found in the searched resources.

Functional Activity: Beta-2 Adrenergic Agonism

The partial agonist activity of dilevalol at the beta-2 adrenergic receptor is a key feature that contributes to its vasodilator effect. This activity is quantified by determining the compound's potency (EC₅₀) and intrinsic activity (α).

  • Potency (EC₅₀): The half-maximal effective concentration, representing the concentration of dilevalol required to elicit 50% of its maximal response.

  • Intrinsic Activity (α): A measure of the maximal effect of dilevalol in comparison to a full agonist, such as isoproterenol. An intrinsic activity between 0 and 1 indicates partial agonism.

Functional assays, such as isolated tissue experiments and adenylyl cyclase activation assays, are employed to determine these parameters.

Table 2: Functional Beta-2 Adrenergic Agonist Activity of Dilevalol (Qualitative)

ParameterDilevalolLabetalolIsoproterenol (Full Agonist)Primary Reference(s)
Potency (EC₅₀) More potent than labetalol-High Potency[1]
Intrinsic Activity (α) Partial AgonistLower Partial Agonist ActivityFull Agonist (α = 1)[2][7]

Note: This table provides a qualitative comparison based on available literature. Specific EC₅₀ and intrinsic activity values for Dilevalol were not found in the searched resources.

Signaling Pathways and Experimental Workflows

Beta-2 Adrenergic Receptor Signaling Pathway

The activation of the beta-2 adrenergic receptor by an agonist like dilevalol initiates a well-defined signaling cascade. This G-protein coupled receptor (GPCR) primarily couples to the stimulatory G protein, Gs. Upon agonist binding, Gs activates adenylyl cyclase, which in turn catalyzes the conversion of ATP to cyclic AMP (cAMP). The subsequent increase in intracellular cAMP levels leads to the activation of protein kinase A (PKA), which phosphorylates various downstream targets, ultimately resulting in smooth muscle relaxation and vasodilation.

Beta2_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space Dilevalol Dilevalol (Agonist) B2AR Beta-2 Adrenergic Receptor (GPCR) Dilevalol->B2AR Binds to Gs Gs Protein (α, β, γ subunits) B2AR->Gs Activates AC Adenylyl Cyclase Gs->AC Activates ATP ATP AC->ATP Converts cAMP cAMP ATP->cAMP to PKA Protein Kinase A (PKA) cAMP->PKA Activates Relaxation Smooth Muscle Relaxation (Vasodilation) PKA->Relaxation Leads to

Caption: Beta-2 Adrenergic Receptor Signaling Pathway.

Experimental Workflow: Radioligand Binding Assay

The following diagram illustrates a typical workflow for a competitive radioligand binding assay to determine the binding affinity of dilevalol for beta-adrenergic receptors.

Radioligand_Binding_Workflow A Prepare Membrane Homogenates (expressing β-receptors) B Incubate Membranes with: - Constant concentration of Radioligand (e.g., [¹²⁵I]iodocyanopindolol) - Increasing concentrations of Dilevalol A->B C Separate Bound from Free Radioligand (Filtration) B->C D Quantify Radioactivity of Bound Ligand C->D E Data Analysis: - Generate competition binding curve - Calculate IC₅₀ and Ki values D->E Trachea_Relaxation_Workflow A Isolate Guinea Pig Trachea and mount in organ bath B Induce Contraction (e.g., with histamine (B1213489) or carbachol) A->B C Add Cumulative Concentrations of Dilevalol B->C D Measure Tracheal Ring Relaxation (via force transducer) C->D E Data Analysis: - Generate dose-response curve - Determine EC₅₀ and maximal relaxation D->E

References

Foundational

The Stereochemical Dichotomy of Dilevalol: A Technical Guide to its Pharmacological Activity

For Researchers, Scientists, and Drug Development Professionals Abstract Dilevalol, the (R,R)-stereoisomer of labetalol (B1674207), represents a fascinating case study in the profound impact of stereochemistry on pharmac...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Dilevalol, the (R,R)-stereoisomer of labetalol (B1674207), represents a fascinating case study in the profound impact of stereochemistry on pharmacological activity. While the parent drug, labetalol, is a racemic mixture of four stereoisomers with a complex pharmacological profile, dilevalol was developed as a single isomer to refine its therapeutic effects. This technical guide provides an in-depth exploration of the stereochemistry and pharmacological actions of dilevalol and its fellow stereoisomers. It includes a comprehensive summary of their adrenergic receptor binding affinities, detailed experimental protocols for their evaluation, and a visual representation of their signaling pathways, offering a valuable resource for researchers in pharmacology and drug development.

Introduction: The Significance of Chirality in Labetalol

Labetalol, a drug utilized for the management of hypertension, possesses two chiral centers, giving rise to four distinct stereoisomers: (R,R), (S,R), (R,S), and (S,S). The spatial arrangement of substituents around these chiral centers dictates the molecule's interaction with its biological targets, leading to a remarkable separation of pharmacological effects among the isomers. Dilevalol is the (R,R)-isomer of labetalol.[1][2][3] The decision to develop dilevalol as a single-isomer drug was driven by the desire to harness a specific set of pharmacological properties while minimizing others present in the racemic mixture.

Stereochemistry and Pharmacological Profile of Labetalol Isomers

The four stereoisomers of labetalol exhibit markedly different affinities and activities at adrenergic receptors. This stereoselectivity is the cornerstone of their distinct pharmacological profiles.

  • (R,R)-Isomer (Dilevalol): This isomer is a potent, non-selective β-adrenoceptor antagonist with significant partial agonist activity at β2-adrenoceptors.[1][4] Its α1-blocking activity is negligible.[4] The combination of β-blockade and β2-mediated vasodilation contributes to its antihypertensive effect.[1][4]

  • (S,R)-Isomer: This isomer is primarily responsible for the α1-adrenoceptor blocking activity of racemic labetalol. It possesses considerably weaker β-blocking activity compared to the (R,R)-isomer.

  • (R,S)-Isomer and (S,S)-Isomer: These two isomers are generally considered to have weak or no significant activity at α- or β-adrenoceptors.

Quantitative Pharmacological Data

The following table summarizes the antagonist potencies (pA2 values) of the four stereoisomers of labetalol at α1, β1, and β2-adrenergic receptors. The pA2 value is the negative logarithm of the molar concentration of an antagonist that produces a two-fold shift to the right in an agonist's concentration-response curve. A higher pA2 value indicates greater antagonist potency.

Stereoisomerα1-Adrenoceptor (pA2)β1-Adrenoceptor (pA2)β2-Adrenoceptor (pA2)Primary Pharmacological Activity
(R,R)-Dilevalol ~5.5~8.3~8.1Non-selective β-blocker with β2 partial agonism
(S,R)-Labetalol ~7.4~6.5~6.2Potent α1-blocker
(R,S)-Labetalol ~5.2~6.8~6.5Weak α1 and β-blocker
(S,S)-Labetalol InactiveInactiveInactiveInactive

Note: pA2 values are approximate and can vary depending on the experimental conditions and tissue used. This table is compiled from various sources to provide a comparative overview.

Dilevalol's β2-agonist activity is a key feature, contributing to its vasodilatory properties. While a precise EC50 value for this effect is not consistently reported across the literature, it is established to be a potent and selective β2 partial agonist.[1][4] It is reported to be seven-fold more potent as a selective beta-2 agonist compared to the racemic mixture.[1]

Signaling Pathways

The pharmacological effects of dilevalol are mediated through its interaction with β1 and β2-adrenergic receptors, which are G-protein coupled receptors (GPCRs).

β1-Adrenergic Receptor Antagonism

Dilevalol acts as an antagonist at β1-adrenergic receptors, primarily located in the heart. This action blocks the effects of endogenous catecholamines like norepinephrine (B1679862) and epinephrine, leading to a decrease in heart rate, myocardial contractility, and cardiac output.

Beta1_Antagonism cluster_membrane Cell Membrane Dilevalol Dilevalol Beta1_AR β1-Adrenergic Receptor Dilevalol->Beta1_AR Antagonism G_protein Gs Protein AC Adenylate Cyclase cAMP ↓ cAMP Catecholamines Norepinephrine/ Epinephrine Catecholamines->Beta1_AR Blocked Beta2_Agonism cluster_membrane Cell Membrane Dilevalol Dilevalol Beta2_AR β2-Adrenergic Receptor Dilevalol->Beta2_AR Partial Agonism G_protein Gs Protein Beta2_AR->G_protein Activation AC Adenylate Cyclase G_protein->AC Stimulation cAMP cAMP AC->cAMP ATP to cAMP PKA Protein Kinase A cAMP->PKA Activation Smooth_Muscle_Relaxation Smooth Muscle Relaxation (Vasodilation) PKA->Smooth_Muscle_Relaxation Phosphorylation of target proteins Radioligand_Binding_Workflow start Start tissue_prep Tissue Homogenization & Membrane Isolation start->tissue_prep assay_setup Assay Setup: - Radioligand - Competing Ligand - Membranes tissue_prep->assay_setup incubation Incubation to Reach Equilibrium assay_setup->incubation filtration Rapid Filtration & Washing incubation->filtration counting Scintillation Counting filtration->counting analysis Data Analysis: IC50 & Ki Determination counting->analysis end End analysis->end Pithed_Rat_Workflow start Start anesthesia Anesthesia & Tracheal Cannulation start->anesthesia pithing Pithing Procedure anesthesia->pithing instrumentation Arterial & Venous Cannulation pithing->instrumentation stabilization Stabilization Period instrumentation->stabilization control_drc Control Agonist Dose-Response Curve stabilization->control_drc antagonist_admin Administer Labetalol Isomer control_drc->antagonist_admin post_antagonist_drc Repeat Agonist Dose-Response Curve antagonist_admin->post_antagonist_drc analysis Data Analysis: Calculate pA2 post_antagonist_drc->analysis end End analysis->end

References

Exploratory

The Ghost of Dilevalol: A Technical Guide to a Drug's Withdrawal Due to Hepatotoxicity

For Researchers, Scientists, and Drug Development Professionals Executive Summary Dilevalol, the (R,R)-isomer of the antihypertensive drug labetalol, was withdrawn from the market shortly after its introduction due to an...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Dilevalol, the (R,R)-isomer of the antihypertensive drug labetalol, was withdrawn from the market shortly after its introduction due to an unacceptable incidence of hepatotoxicity. This in-depth technical guide explores the history of dilevalol's withdrawal, focusing on the clinical and experimental evidence of its liver toxicity. We delve into the proposed immune-mediated mechanisms, supported by experimental data, and provide detailed protocols for relevant assays. This guide aims to serve as a comprehensive resource for researchers and professionals in drug development, offering valuable lessons from a historical case of drug-induced liver injury (DILI).

Introduction: The Rise and Fall of Dilevalol

Dilevalol was developed as a second-generation beta-blocker with vasodilating properties, offering potential advantages over existing antihypertensive therapies.[1][2] As the (R,R)-stereoisomer of labetalol, it exhibited a distinct pharmacological profile.[1] However, post-marketing surveillance and clinical trials revealed a concerning number of cases of liver injury, leading to its withdrawal from the market.[3] This event highlighted the challenges in predicting idiosyncratic DILI and underscored the importance of robust post-marketing safety monitoring.

Clinical Evidence of Hepatotoxicity

Labetalol-Induced Liver Injury: A Clinical Analogue

Case reports of labetalol-induced hepatotoxicity provide valuable insights into the potential clinical and laboratory features of dilevalol-associated liver injury. These cases often present with a hepatocellular pattern of injury, characterized by significant elevations in serum aminotransferases.

Table 1: Summary of Labetalol-Induced Hepatotoxicity Case Reports

AgeGenderDosageLatency to OnsetPeak ALT (U/L)Peak AST (U/L)Peak Bilirubin (mg/dL)OutcomeReference
39Female200 mg twice daily1 month post-conception1,099360Normal (0.5)Improved after discontinuation[5][6]
Not StatedNot StatedNot StatedNot Stated206524Normal (0.5)Not Stated[6]
63Female200 mg daily3 monthsNot specified in detailNot specified in detail3.6Recovered initially, fatal upon rechallenge[3]

Note: ALT and AST values can rise 10 to 100 times the baseline in labetalol-induced hepatotoxicity. Normal ranges for AST are approximately 5-40 U/L and for ALT are about 7-56 U/L.[5][7]

Experimental Evidence and Mechanistic Insights

Metabolism of Dilevalol and Formation of Reactive Metabolites

The biotransformation of dilevalol involves both Phase I and Phase II metabolism. Studies have identified several metabolites, including catechol-like metabolites formed through hydroxylation of the benzamide (B126) ring.[10] These catechol moieties are susceptible to oxidation, potentially forming reactive quinone species that can covalently bind to cellular macromolecules, including proteins, forming haptens that can be recognized by the immune system.[11][12][13]

The Role of the Immune System: The Lymphocyte Transformation Test (LTT)

The involvement of the immune system in dilevalol-induced hepatotoxicity was investigated using the Lymphocyte Transformation Test (LTT). This ex vivo assay measures the proliferation of a patient's lymphocytes in response to a specific drug, indicating a drug-specific memory T-cell response.[8][14]

The following is a generalized, step-by-step protocol for the LTT based on methodologies described in the literature for investigating drug hypersensitivity.[14][15][16]

Objective: To assess the in vitro proliferative response of peripheral blood mononuclear cells (PBMCs) from a patient with suspected dilevalol-induced hepatotoxicity upon stimulation with the drug.

Materials:

  • Patient and healthy control peripheral blood samples collected in heparinized tubes.

  • Ficoll-Paque density gradient medium.

  • RPMI 1640 culture medium supplemented with 10% fetal bovine serum, L-glutamine, and antibiotics.

  • Dilevalol hydrochloride solution (sterile, various concentrations).

  • Phytohemagglutinin (PHA) as a positive control.

  • [³H]-thymidine for proliferation measurement.

  • Cell harvester and liquid scintillation counter.

Procedure:

  • PBMC Isolation:

    • Dilute whole blood with an equal volume of phosphate-buffered saline (PBS).

    • Carefully layer the diluted blood over Ficoll-Paque in a centrifuge tube.

    • Centrifuge at 400 x g for 30 minutes at room temperature to separate the PBMC layer.

    • Carefully aspirate the PBMC layer and wash twice with PBS.

    • Resuspend the PBMC pellet in complete RPMI 1640 medium and perform a cell count.

  • Cell Culture and Stimulation:

    • Adjust the cell concentration to 1 x 10⁶ cells/mL in complete RPMI 1640 medium.

    • Plate 100 µL of the cell suspension into 96-well round-bottom microtiter plates.

    • Add 100 µL of the dilevalol solution at various final concentrations (e.g., 1, 10, 50 µg/mL) to triplicate wells.

    • Add 100 µL of medium alone to triplicate wells as a negative control.

    • Add 100 µL of PHA solution to triplicate wells as a positive control.

    • Incubate the plates at 37°C in a humidified 5% CO₂ atmosphere for 5-6 days.

  • Measurement of Proliferation:

    • Eighteen hours before harvesting, add 1 µCi of [³H]-thymidine to each well.

    • Harvest the cells onto glass fiber filters using a cell harvester.

    • Dry the filters and place them in scintillation vials with scintillation fluid.

    • Measure the incorporation of [³H]-thymidine using a liquid scintillation counter.

  • Data Analysis:

    • Calculate the mean counts per minute (CPM) for each set of triplicates.

    • Calculate the Stimulation Index (SI) as: SI = (Mean CPM of drug-stimulated culture) / (Mean CPM of unstimulated control culture).

    • An SI value ≥ 2 is typically considered a positive response.

Proposed Signaling Pathway of Dilevalol-Induced Hepatotoxicity

Based on the evidence of an immune-mediated mechanism and the known metabolism of dilevalol, a plausible signaling pathway for its hepatotoxicity can be proposed. This pathway involves the formation of reactive metabolites, haptenization of cellular proteins, and subsequent activation of the adaptive immune system.

Dilevalol_Hepatotoxicity_Pathway cluster_0 Hepatocyte cluster_1 Immune Response Dilevalol Dilevalol Metabolism Phase I Metabolism (CYP450) Dilevalol->Metabolism ReactiveMetabolite Reactive Catechol/Quinone Metabolite Metabolism->ReactiveMetabolite ProteinAdduct Protein Adduct (Hapten) ReactiveMetabolite->ProteinAdduct CellStress Cellular Stress (Oxidative Stress, ER Stress) ReactiveMetabolite->CellStress APC Antigen Presenting Cell (e.g., Dendritic Cell) ProteinAdduct->APC Hapten Presentation MitochondrialDysfunction Mitochondrial Dysfunction CellStress->MitochondrialDysfunction Apoptosis Hepatocyte Apoptosis/Necrosis MitochondrialDysfunction->Apoptosis TCellActivation T-Cell Activation (CD4+ & CD8+) APC->TCellActivation MHC Class II/I CytokineRelease Cytokine Release (e.g., IFN-γ, TNF-α) TCellActivation->CytokineRelease CTL Cytotoxic T-Lymphocyte (CTL) TCellActivation->CTL CytokineRelease->Apoptosis Inflammation CTL->Apoptosis Granzyme/Perforin Fas/FasL Dilevalol_Metabolism_Workflow Experimental Workflow: Dilevalol Metabolism Analysis

Caption: Proposed signaling pathway for dilevalol-induced hepatotoxicity.

Conclusion and Future Perspectives

The case of dilevalol serves as a critical reminder of the potential for idiosyncratic drug-induced liver injury, even with compounds that show promise in preclinical and early clinical development. The proposed immune-mediated mechanism, initiated by the formation of reactive metabolites, aligns with current understanding of many DILI events. Further research into the specific protein targets of dilevalol's reactive metabolites and the precise T-cell epitopes involved could provide a more complete picture of its hepatotoxic potential. The detailed experimental protocols and signaling pathway diagrams provided in this guide offer a framework for investigating similar instances of DILI and for developing safer pharmaceuticals in the future. The lessons learned from dilevalol's withdrawal continue to be relevant in the ongoing effort to improve drug safety and predict idiosyncratic adverse reactions.

References

Foundational

Preclinical Pharmacology of Dilevalol: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals Introduction Dilevalol, the (R,R)-stereoisomer of labetalol, is a third-generation beta-adrenergic antagonist. Its unique pharmacological profile, character...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dilevalol, the (R,R)-stereoisomer of labetalol, is a third-generation beta-adrenergic antagonist. Its unique pharmacological profile, characterized by non-selective beta-adrenoceptor blockade combined with selective beta-2 partial agonism, positioned it as a novel antihypertensive agent. This dual mechanism of action allows for the reduction of blood pressure primarily through vasodilation, by lowering systemic vascular resistance, without a significant impact on heart rate or cardiac output.[1][2][3] This technical guide provides a comprehensive overview of the preclinical pharmacology of dilevalol, summarizing key findings from in vitro and in vivo studies. The information is intended to serve as a resource for researchers and professionals involved in drug development and cardiovascular pharmacology.

Mechanism of Action

Dilevalol's primary mechanism of action involves a dual interaction with the adrenergic system:

  • Non-selective Beta-Adrenoceptor Antagonism: Dilevalol acts as a competitive antagonist at both β1 and β2-adrenergic receptors.[4] Its potency as a beta-blocker is comparable to that of propranolol.[4] This action contributes to its antihypertensive effects by blocking the effects of catecholamines on the heart and other tissues.

  • Selective Beta-2 Partial Agonism: Unlike traditional beta-blockers, dilevalol possesses intrinsic sympathomimetic activity, acting as a partial agonist at β2-adrenergic receptors.[2][4] This agonistic activity at vascular β2 receptors leads to smooth muscle relaxation and vasodilation, which is the primary mechanism for its blood pressure-lowering effect.[4] This vasodilator response is inhibited by nonselective beta-blockers like propranolol.[4]

Dilevalol exhibits minimal to no alpha-1 adrenergic blocking activity at therapeutic doses, distinguishing it from its parent compound, labetalol.[4] It is reported to be 300 to 1,000 times more potent at beta-adrenoceptors than at alpha-1 adrenoceptors.[4]

Receptor Binding and Functional Activity

The interaction of dilevalol with adrenergic receptors has been characterized in various preclinical models. The following tables summarize the available quantitative data on its receptor affinity and functional potency.

Table 1: Adrenergic Receptor Binding Affinity of Dilevalol
Receptor SubtypeAnimal Model/TissueParameterValueReference
Beta-1 AdrenoceptorRat Left AtriapA28.98[5]
Beta AdrenoceptorsGeneral StatementPotency Ratio300-1000 fold more potent at beta- than at alpha-1 adrenoceptors[4]

Note: pA2 is the negative logarithm of the molar concentration of an antagonist that produces a two-fold shift in the concentration-response curve of an agonist. A higher pA2 value indicates higher antagonist potency.

Table 2: In Vivo Pharmacodynamic Effects of Dilevalol
Animal ModelEffectDose Range (oral)Key FindingsReference
Spontaneously Hypertensive Rats (SHR)Antihypertensive2.5 - 50 mg/kgDose-dependent reduction in blood pressure, primarily by decreasing peripheral resistance without affecting cardiac output. Heart rate was not significantly affected.[4]
Dogs with Renal HypertensionAntihypertensiveNot SpecifiedDemonstrated antihypertensive activity.[4]

Pharmacokinetics

Detailed preclinical pharmacokinetic data for dilevalol in animal models is limited in the publicly available literature. The majority of published pharmacokinetic studies were conducted in humans. For illustrative purposes, human pharmacokinetic data is presented below. Researchers should be cautious when extrapolating these findings to preclinical models.

Table 3: Pharmacokinetic Parameters of Dilevalol in Humans (for illustrative purposes)
ParameterRouteValueSpeciesReference
BioavailabilityOral~11-14%Human[3]
Time to Peak Concentration (Tmax)Oral (200 mg)1.4 hoursHuman[3]
Elimination Half-life (t1/2)Oral8.3 hoursHuman[3]
Elimination Half-life (t1/2)Intravenous12 hoursHuman[3]
Volume of Distribution (Vd)Intravenous24.6 L/kgHuman[3]
Total Body ClearanceIntravenous23.2 mL/min/kgHuman[3]

Disclaimer: The data in this table is from human clinical studies and is provided for informational purposes only. It is not representative of preclinical animal models.

Experimental Protocols

In Vitro Beta-Adrenoceptor Antagonist Activity Assessment

Objective: To determine the antagonist potency (pA2) of dilevalol at β1-adrenoceptors in isolated rat atria.

Methodology:

  • Tissue Preparation: Male Wistar rats are euthanized, and the hearts are rapidly excised. The left atria are dissected and mounted in organ baths containing Krebs-Henseleit solution, maintained at 37°C and bubbled with 95% O2 / 5% CO2.

  • Stimulation: The atria are subjected to electrical field stimulation to induce regular contractions.

  • Agonist Response: A cumulative concentration-response curve to a non-selective beta-agonist, such as isoprenaline, is established to determine the baseline inotropic response.

  • Antagonist Incubation: The tissues are washed and then incubated with a specific concentration of dilevalol for a predetermined equilibration period.

  • Shift in Agonist Response: A second cumulative concentration-response curve to isoprenaline is generated in the presence of dilevalol.

  • Data Analysis: The magnitude of the rightward shift in the isoprenaline concentration-response curve caused by dilevalol is used to calculate the pA2 value using the Schild equation. This process is repeated with multiple concentrations of dilevalol to ensure competitive antagonism.

In Vivo Hemodynamic Studies in Spontaneously Hypertensive Rats (SHR)

Objective: To evaluate the antihypertensive effect and hemodynamic profile of dilevalol in a genetic model of hypertension.

Methodology:

  • Animal Model: Adult male Spontaneously Hypertensive Rats (SHR) are used.

  • Blood Pressure Measurement: Blood pressure and heart rate are measured in conscious, restrained rats using a tail-cuff method. Baseline measurements are taken for several days to acclimate the animals and obtain stable readings.

  • Drug Administration: Dilevalol is administered orally via gavage at various doses (e.g., 2.5, 5, 10, 25, 50 mg/kg). A vehicle control group receives the same volume of the vehicle used to dissolve dilevalol.

  • Hemodynamic Monitoring: Blood pressure and heart rate are monitored at multiple time points after drug administration (e.g., 1, 2, 4, 8, 24 hours) to determine the onset, magnitude, and duration of the antihypertensive effect.

  • Advanced Hemodynamic Measurements (Optional): In a subset of anesthetized animals, a catheter can be inserted into the carotid artery and jugular vein to measure cardiac output, systemic vascular resistance, and other hemodynamic parameters directly.

  • Data Analysis: Changes in blood pressure and heart rate from baseline are calculated for each dose group and compared to the vehicle control group using appropriate statistical methods (e.g., ANOVA).

Visualizations

Signaling Pathways and Mechanisms

Dilevalol_Mechanism cluster_Dilevalol Dilevalol cluster_Receptors Adrenergic Receptors cluster_Effects Physiological Effects Dilevalol Dilevalol Beta1 β1-Adrenoceptor (Heart) Dilevalol->Beta1 Antagonism Beta2 β2-Adrenoceptor (Vascular Smooth Muscle) Dilevalol->Beta2 Partial Agonism HR_CO ↓ Heart Rate ↓ Cardiac Output Vasodilation ↑ Vasodilation ↓ Peripheral Resistance BP ↓ Blood Pressure HR_CO->BP Contributes to Vasodilation->BP Primary Contributor

Caption: Dual mechanism of action of dilevalol.

Experimental Workflow

Experimental_Workflow cluster_invitro In Vitro Assessment cluster_invivo In Vivo Evaluation cluster_analysis Data Analysis & Interpretation A1 Receptor Binding Assay (e.g., Radioligand Binding) A2 Functional Assay (e.g., Isolated Tissue) A1->A2 Characterize Affinity & Potency B1 Animal Model Selection (e.g., SHR) A2->B1 Proceed to In Vivo C1 Determine Ki, pA2, EC50/IC50 A2->C1 B2 Pharmacokinetic Studies (Dose Escalation) B1->B2 B3 Pharmacodynamic Studies (Hemodynamic Monitoring) B2->B3 Correlate Exposure with Effect C2 Determine PK Parameters (AUC, Cmax, t1/2) B2->C2 C3 Establish Dose-Response Relationship B3->C3 D1 Overall Pharmacological Profile C3->D1 Final Assessment

References

Exploratory

The Pharmacological Impact of Dilevalol on Systemic Vascular Resistance: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals This technical guide provides an in-depth analysis of the hemodynamic effects of dilevalol, with a primary focus on its mechanism of action and its impact o...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the hemodynamic effects of dilevalol, with a primary focus on its mechanism of action and its impact on systemic vascular resistance. Dilevalol, the R,R'-stereoisomer of labetalol, is a third-generation beta-adrenoceptor antagonist.[1] Its antihypertensive properties are primarily attributed to its vasodilatory action, which leads to a reduction in systemic vascular resistance.[2][3] This guide synthesizes findings from key clinical studies, details the experimental protocols used for its evaluation, and presents quantitative data in a comparative format.

Mechanism of Action: A Dual Modality

Dilevalol's unique pharmacological profile is characterized by a combination of nonselective beta-adrenoceptor blockade and selective beta-2 adrenoceptor partial agonism.[1][2] This dual action distinguishes it from conventional beta-blockers. While the beta-blocking activity contributes to its antihypertensive effects, the intrinsic sympathomimetic activity at the beta-2 receptor is the primary driver of its vasodilatory effect, leading to a decrease in total peripheral resistance.[4][5] Unlike its isomer, labetalol, dilevalol possesses negligible alpha-1 blocking activity.[1]

The signaling pathway for dilevalol's vasodilatory effect is initiated by its partial agonist activity at beta-2 adrenergic receptors on vascular smooth muscle cells. This stimulation is believed to activate adenylyl cyclase, leading to an increase in intracellular cyclic adenosine (B11128) monophosphate (cAMP). Elevated cAMP levels then activate protein kinase A (PKA), which in turn phosphorylates several downstream targets, ultimately resulting in smooth muscle relaxation and vasodilation.

Dilevalol's Beta-2 Agonist Signaling Pathway

Quantitative Hemodynamic Effects of Dilevalol

Clinical studies have consistently demonstrated that dilevalol effectively lowers blood pressure by reducing systemic vascular resistance, while having minimal impact on cardiac output and heart rate at rest.[2][3] The following table summarizes the quantitative data from several key studies on the hemodynamic effects of dilevalol.

Study PopulationDilevalol DosageDurationMean Arterial Pressure (MAP)Systemic Vascular Resistance (SVR) / Systemic Vascular Resistance Index (SVRI)Cardiac Index (CI)Heart Rate (HR)
Hypertensive Patients [6]400 mg (acute)Single Dose↓ (p < 0.0001)↓ SVRI (p < 0.001)Not significantly altered↓ (less than cardioselective agents)
Hypertensive Patients [6]Mean: 1042 mg/day (subchronic)-↓ (p < 0.0001)↓ SVRI (p < 0.001)Not significantly altered↓ (less than cardioselective agents)
Normotensive & Hypertensive Subjects [7]200 mg & 400 mgAcute & Long-term↓ (significant)Poorly modified (forearm)--
Mild to Moderate Hypertensive Subjects [8]400 mg twice daily2 weeks-↓ at rest↓ on exercise↓ on exercise
Essential Hypertension Patients [9]50-200 mg daily6 weeks↓ (significant)UnchangedUnchangedUnchanged
Conscious Spontaneously Hypertensive Rats [5]3 mg/kg i.v.-↓ by 58 ± 8 mmHg (p < 0.05)↓ by 171 ± 27 dyne.sec.cm-5/100 g (p < 0.05)Not significantly changed-
Conscious Spontaneously Hypertensive Rats [5]10 mg/kg oral-↓ by 19 ± 3 mmHg (p < 0.05)↓ 38 ± 6% (mesenteric)--
Conscious Spontaneously Hypertensive Rats [5]25 mg/kg oral-↓ by 37 ± 5 mmHg (p < 0.05)↓ 18 ± 8% (hindlimb), 33 ± 2% (mesenteric), 43 ± 4% (renal)--

Experimental Protocols

The evaluation of dilevalol's hemodynamic effects has involved a variety of experimental designs, from studies in animal models to clinical trials in human subjects. The following provides an overview of the methodologies employed in key studies.

Human Studies:
  • Study Design: Double-blind, placebo-controlled, and comparative trials against other antihypertensive agents such as atenolol, metoprolol, and propranolol (B1214883).[3][6][7]

  • Subject Population: Healthy volunteers and patients with mild to moderate essential hypertension.[7][8]

  • Drug Administration: Oral administration of dilevalol in doses ranging from 50 mg to 1600 mg daily, as single or divided doses.[9][10] Intravenous administration has also been studied.[3][11]

  • Hemodynamic Measurements:

    • Pulsed Doppler Flowmetry: Used to assess forearm hemodynamics, including brachial artery diameter and blood flow.[7]

    • Right-Sided Cardiac Catheterization: Performed to measure hemodynamic parameters at rest and during exercise, including cardiac output, right atrial pressure, and pulmonary artery wedge pressure.[8]

    • Standard Hemodynamic Monitoring: Measurement of heart rate and blood pressure.[6] Cardiac index and systemic vascular resistance index were calculated from these measurements.

Animal Studies:
  • Animal Models: Spontaneously hypertensive rats (SHR) and dogs with renal hypertension.[5][12]

  • Drug Administration: Intravenous and oral administration of dilevalol.[5]

  • Hemodynamic Measurements:

    • Doppler Flow Probes: Chronically implanted to measure regional blood flow and calculate vascular resistance in various vascular beds (mesenteric, renal, hindlimb).[5]

    • Direct Arterial Cannulation: For continuous blood pressure monitoring.

Experimental_Workflow cluster_setup Study Setup cluster_intervention Intervention cluster_assessment Hemodynamic Assessment cluster_analysis Data Analysis Patient_Recruitment Patient Recruitment (e.g., Mild-to-Moderate Hypertension) Baseline_Measurements Baseline Hemodynamic Measurements Patient_Recruitment->Baseline_Measurements Randomization Randomization Baseline_Measurements->Randomization Dilevalol_Group Dilevalol Administration (e.g., 400 mg oral) Randomization->Dilevalol_Group Treatment Control_Group Control Group (Placebo or Comparator Drug) Randomization->Control_Group Control Acute_Measurements Acute Hemodynamic Measurements (e.g., 2 hours post-dose) Dilevalol_Group->Acute_Measurements Control_Group->Acute_Measurements Long_Term_Measurements Long-Term Hemodynamic Measurements (e.g., after 2-6 weeks) Acute_Measurements->Long_Term_Measurements Data_Analysis Statistical Analysis (e.g., Comparison of MAP, SVR, CI, HR between groups and from baseline) Long_Term_Measurements->Data_Analysis

Typical Clinical Trial Workflow for Dilevalol

Conclusion

References

Foundational

The Impact of Dilevalol on Cardiac Output and Heart Rate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals Introduction Dilevalol, the (R,R')-isomer of labetalol, is an antihypertensive agent with a unique pharmacological profile, acting as a nonselective β-adren...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dilevalol, the (R,R')-isomer of labetalol, is an antihypertensive agent with a unique pharmacological profile, acting as a nonselective β-adrenergic antagonist and a selective β2-adrenergic agonist. This dual mechanism of action results in vasodilation and a subsequent reduction in blood pressure, primarily by decreasing systemic vascular resistance.[1][2][3] This technical guide provides an in-depth analysis of the impact of dilevalol on two critical hemodynamic parameters: cardiac output and heart rate. It synthesizes quantitative data from key clinical studies, details the experimental protocols used for these assessments, and visualizes the underlying signaling pathways.

Data Presentation: Hemodynamic Effects of Dilevalol

The following tables summarize the quantitative data from clinical trials investigating the effects of dilevalol on cardiac output, heart rate, and other relevant hemodynamic parameters.

Table 1: Effect of Dilevalol on Hemodynamic Parameters in Hypertensive Patients (Acute and Subchronic Treatment)

ParameterBaseline (Mean ± SD)Acute Dilevalol (400 mg) (Mean ± SD)Subchronic Dilevalol (Mean daily dose 1,042 mg) (Mean ± SD)p-value (vs. Baseline)
Mean Arterial Pressure (mmHg)124 ± 11110 ± 12105 ± 10< 0.0001
Cardiac Index (L/min/m²)3.1 ± 0.63.2 ± 0.73.1 ± 0.6Not Significant
Systemic Vascular Resistance Index (dyne·s·cm⁻⁵·m²)3250 ± 7502750 ± 6802680 ± 650< 0.001
Heart Rate (beats/min)78 ± 1072 ± 971 ± 9< 0.05

Data synthesized from a study involving 34 hypertensive patients.[2]

Table 2: Comparative Hemodynamic Effects of Dilevalol, Atenolol, and Metoprolol

ParameterDilevalol (Subchronic)Atenolol/Metoprolol (Subchronic)
Change in Mean Arterial Pressure Significant ReductionSignificant Reduction
Change in Cardiac Index Not Significantly AlteredSignificant Reduction
Change in Systemic Vascular Resistance Index Significant ReductionConcomitant Increase
Change in Heart Rate Significantly Less ReductionSignificant Reduction

This table provides a comparative summary of the hemodynamic effects observed in a study comparing dilevalol with cardioselective β-blockers.[2]

Table 3: Comparison of Dilevalol and Nifedipine (B1678770) on Resting and Exercise Heart Rate

ParameterDilevalolNifedipinep-value
Resting Heart Rate (beats/min)7392< 0.01
Exercise-Induced Rise in Heart Rate (beats/min)3648< 0.01

Data from a double-blind crossover comparison in 16 hypertensive patients after one month of administration.[3][4]

Experimental Protocols

The following sections detail the methodologies employed in the key experiments cited in this guide.

Hemodynamic Measurements in Hypertensive Patients

Objective: To evaluate the acute and subchronic hemodynamic effects of dilevalol in patients with hypertension.

Methodology:

  • Patient Population: 34 hypertensive patients were enrolled in the study.

  • Study Design: Hemodynamic measurements were obtained at baseline, after the first acute dose, and after a period of subchronic treatment.

  • Drug Administration:

    • Acute Treatment: A single oral dose of dilevalol (400 mg) was administered.

    • Subchronic Treatment: Patients received a mean daily dose of 1,042 mg of dilevalol.

  • Hemodynamic Monitoring:

    • Cardiac Output: Measured using the thermodilution technique via a Swan-Ganz catheter.

    • Blood Pressure: Mean arterial pressure (MAP) was monitored invasively.

    • Heart Rate: Continuously monitored via electrocardiogram (ECG).

    • Systemic Vascular Resistance Index (SVRI): Calculated using the formula: SVRI = (MAP - Mean Right Atrial Pressure) / Cardiac Index * 80.

  • Data Analysis: Statistical analysis was performed to compare hemodynamic parameters at baseline with those after acute and subchronic treatment. A p-value of less than 0.05 was considered statistically significant.

Based on the methodology described in the study by Wallin JD, et al.[2]

Comparative Study of Dilevalol and Nifedipine

Objective: To compare the effects of dilevalol and nifedipine on heart rate, blood pressure, and muscle blood flow at rest and during exercise in hypertensive patients.

Methodology:

  • Patient Population: 16 hypertensive patients participated in the study.

  • Study Design: A double-blind, crossover comparison was conducted.

  • Drug Administration: Patients received one month of administration of either dilevalol or nifedipine.

  • Hemodynamic Monitoring:

    • Heart Rate and Blood Pressure: Measured at rest and during exercise.

    • Muscle Blood Flow: Assessed using strain-gauge plethysmography at rest and after exercise.

  • Data Analysis: A comparative analysis of the hemodynamic parameters between the dilevalol and nifedipine treatment groups was performed.

Based on the methodology described in the study by Walley T, et al.[3][4]

Mandatory Visualization

Signaling Pathways

The vasodilatory effect of dilevalol is primarily mediated through its agonist activity at β2-adrenergic receptors on vascular smooth muscle cells. The following diagram illustrates this signaling pathway.

Dilevalol_Signaling_Pathway cluster_extracellular Extracellular Space cluster_cell_membrane Cell Membrane cluster_intracellular Intracellular Space Dilevalol Dilevalol Beta2_AR β2-Adrenergic Receptor Dilevalol->Beta2_AR Binds to Gs_protein Gs Protein (α, β, γ subunits) Beta2_AR->Gs_protein Activates Adenylyl_Cyclase Adenylyl Cyclase Gs_protein->Adenylyl_Cyclase Activates cAMP cAMP Adenylyl_Cyclase->cAMP Catalyzes ATP to PKA Protein Kinase A (PKA) cAMP->PKA Activates MLCK_in Myosin Light Chain Kinase (Active) PKA->MLCK_in Phosphorylates (Inactivates) MLCK_out Myosin Light Chain Kinase (Inactive) MLCK_in->MLCK_out Myosin_LC_P Phosphorylated Myosin Light Chain MLCK_in->Myosin_LC_P Phosphorylates Myosin_LC Myosin Light Chain MLCK_out->Myosin_LC No Phosphorylation Contraction Contraction Myosin_LC_P->Contraction Relaxation Relaxation Myosin_LC->Relaxation

Caption: Dilevalol's β2-adrenergic agonist signaling pathway.

Experimental Workflow

The following diagram illustrates a typical experimental workflow for assessing the hemodynamic effects of an antihypertensive drug like dilevalol.

Experimental_Workflow cluster_screening Patient Screening and Enrollment cluster_baseline Baseline Assessment cluster_intervention Intervention cluster_followup Follow-up Assessments cluster_analysis Data Analysis and Reporting Patient_Recruitment Patient Recruitment (Hypertensive Subjects) Inclusion_Exclusion Inclusion/Exclusion Criteria Assessment Patient_Recruitment->Inclusion_Exclusion Informed_Consent Informed Consent Inclusion_Exclusion->Informed_Consent Baseline_Hemo Baseline Hemodynamic Measurements (CO, HR, BP, SVRI) Informed_Consent->Baseline_Hemo Randomization Randomization Baseline_Hemo->Randomization Drug_Admin Drug Administration (Dilevalol or Placebo/Comparator) Randomization->Drug_Admin Acute_Hemo Acute Hemodynamic Measurements (Post-First Dose) Drug_Admin->Acute_Hemo Subchronic_Hemo Subchronic Hemodynamic Measurements Acute_Hemo->Subchronic_Hemo Data_Collection Data Collection and Compilation Subchronic_Hemo->Data_Collection Statistical_Analysis Statistical Analysis Data_Collection->Statistical_Analysis Results_Interpretation Results Interpretation and Reporting Statistical_Analysis->Results_Interpretation

References

Protocols & Analytical Methods

Method

Investigating Beta-Adrenergic Signaling Using Dilevalol: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals Introduction Dilevalol, the R,R-stereoisomer of labetalol, is a unique pharmacological tool for investigating the intricacies of beta-adrenergic signaling.[...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dilevalol, the R,R-stereoisomer of labetalol, is a unique pharmacological tool for investigating the intricacies of beta-adrenergic signaling.[1] It possesses a dual mechanism of action, functioning as a non-cardioselective beta-adrenoceptor antagonist while also exhibiting substantial partial agonist activity at beta-2 adrenergic receptors.[2] This distinct profile allows for the selective exploration of beta-2 receptor-mediated pathways in the presence of broad beta-receptor blockade.

These application notes provide a comprehensive overview of dilevalol's pharmacological properties and detailed protocols for its use in in vitro assays to characterize beta-adrenergic signaling pathways.

Pharmacological Profile of Dilevalol

Dilevalol's antihypertensive effect is primarily attributed to its vasodilator properties, which are a direct result of its selective partial agonism at beta-2 adrenergic receptors.[3][4] This leads to a reduction in systemic vascular resistance.[4] Concurrently, its nonselective beta-blocking activity prevents reflex tachycardia.[5]

Quantitative Pharmacological Data

Table 1: Dilevalol Receptor Binding and Potency

ParameterReceptor SubtypeValueNotes
Binding Affinity (Ki/Kd) β1-AdrenergicData not availableNon-selective beta-blocker.
β2-AdrenergicData not availableActs as a partial agonist.
Functional Activity
Beta-Blockade Potencyβ1 and β2~4x more potent than labetalolPotency is comparable to propranolol.[6]
Beta-2 Agonist Potencyβ2-Adrenergic~7x more potent than labetalol
Alpha-1 Blockadeα1-AdrenergicNegligible300- to 1,000-fold more potent at beta- than at alpha-1 adrenergic receptors.[6]

Table 2: Comparative Potency of Dilevalol

CompoundPrimary ActivityRelative Potency
Dilevalol Non-selective β-blocker, selective β2 partial agonist-
Labetalol (racemic) α1-blocker, non-selective β-blockerDilevalol is 4x more potent as a β-blocker and 7x more potent as a β2-agonist.[3]
Propranolol Non-selective β-blockerDilevalol's β-antagonist potency is similar to propranolol.[6]

Signaling Pathways and Experimental Workflows

Dilevalol's dual-action mechanism allows for the dissection of beta-adrenergic signaling pathways. Its beta-2 partial agonism initiates the canonical Gs-protein coupled pathway, leading to the activation of adenylyl cyclase and subsequent increase in intracellular cyclic AMP (cAMP). Its non-selective beta-blockade can be used to inhibit the effects of endogenous or exogenous beta-agonists on both beta-1 and beta-2 receptors.

cluster_membrane Cell Membrane b1_receptor β1-Adrenergic Receptor b2_receptor β2-Adrenergic Receptor gs Gs Protein b2_receptor->gs dilevalol Dilevalol dilevalol->b1_receptor Blocks dilevalol->b2_receptor Partially Activates agonist β-Agonist (e.g., Isoproterenol) agonist->b1_receptor Activates agonist->b2_receptor Activates ac Adenylyl Cyclase gs->ac Activates camp cAMP ac->camp Converts ATP to pka Protein Kinase A camp->pka Activates response Cellular Response (e.g., Smooth Muscle Relaxation) pka->response

Dilevalol's dual mechanism of action on beta-adrenergic receptors.

start Start: Prepare Cells Expressing β-Adrenergic Receptors binding_assay Radioligand Binding Assay start->binding_assay camp_assay cAMP Accumulation Assay start->camp_assay functional_assay Isolated Tissue Functional Assay start->functional_assay data_analysis Data Analysis (Ki, EC50, IC50, pA2) binding_assay->data_analysis camp_assay->data_analysis functional_assay->data_analysis end End: Characterize Dilevalol's Pharmacological Profile data_analysis->end

Experimental workflow for characterizing dilevalol's activity.

Experimental Protocols

Protocol 1: Radioligand Binding Assay for Beta-Adrenergic Receptors

This protocol is designed to determine the binding affinity (Ki) of dilevalol for beta-1 and beta-2 adrenergic receptors.

Materials:

  • Cell membranes prepared from cells expressing either beta-1 or beta-2 adrenergic receptors.

  • Radioligand (e.g., [³H]-dihydroalprenolol or [¹²⁵I]-iodocyanopindolol).

  • Dilevalol stock solution.

  • Binding buffer (e.g., 50 mM Tris-HCl, 10 mM MgCl₂, pH 7.4).

  • Wash buffer (ice-cold binding buffer).

  • Glass fiber filters.

  • Scintillation fluid.

  • Scintillation counter.

  • 96-well filter plates.

Procedure:

  • Plate Setup: To each well of a 96-well plate, add binding buffer.

  • Addition of Competitor: Add increasing concentrations of dilevalol to the appropriate wells. For determining non-specific binding, add a high concentration of a non-labeled beta-antagonist (e.g., propranolol).

  • Addition of Radioligand: Add a fixed concentration of the radioligand to all wells.

  • Addition of Membranes: Add the cell membrane preparation to each well to initiate the binding reaction.

  • Incubation: Incubate the plate at room temperature for 60-90 minutes with gentle agitation.

  • Filtration: Rapidly filter the contents of each well through a glass fiber filter using a cell harvester.

  • Washing: Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.

  • Scintillation Counting: Place the filters in scintillation vials, add scintillation fluid, and count the radioactivity using a scintillation counter.

  • Data Analysis: Determine the concentration of dilevalol that inhibits 50% of the specific binding of the radioligand (IC50). Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Protocol 2: cAMP Accumulation Assay

This protocol measures the ability of dilevalol to stimulate the production of cyclic AMP (cAMP) via the beta-2 adrenergic receptor.

Materials:

  • Whole cells expressing beta-2 adrenergic receptors (e.g., HEK293 or CHO cells).

  • Dilevalol stock solution.

  • Isoproterenol (B85558) (a full beta-agonist, for comparison).

  • Phosphodiesterase (PDE) inhibitor (e.g., IBMX) to prevent cAMP degradation.

  • Cell stimulation buffer (e.g., Hanks' Balanced Salt Solution with a PDE inhibitor).

  • cAMP assay kit (e.g., HTRF, ELISA, or fluorescence-based).

  • Plate reader compatible with the chosen cAMP assay kit.

Procedure:

  • Cell Plating: Plate the cells in a 96-well plate and allow them to adhere overnight.

  • Pre-incubation: Remove the culture medium and pre-incubate the cells with the stimulation buffer containing a PDE inhibitor for 15-30 minutes at 37°C.

  • Compound Addition: Add increasing concentrations of dilevalol or a reference agonist (isoproterenol) to the wells.

  • Incubation: Incubate the plate at 37°C for a specified time (e.g., 15-30 minutes).

  • Cell Lysis and cAMP Measurement: Lyse the cells and measure the intracellular cAMP levels according to the manufacturer's instructions for the chosen cAMP assay kit.

  • Data Analysis: Plot the cAMP concentration against the log concentration of dilevalol to generate a dose-response curve. Determine the EC50 value (the concentration of dilevalol that produces 50% of the maximal response).

Protocol 3: Isolated Tissue Functional Assay for Beta-Blockade

This protocol assesses the beta-blocking activity of dilevalol by measuring its ability to inhibit the relaxation of pre-contracted isolated tissue preparations (e.g., guinea pig trachea or rat aorta) induced by a beta-agonist.

Materials:

  • Isolated tissue (e.g., guinea pig tracheal rings or rat aortic rings).

  • Organ bath system with force transducer and data acquisition software.

  • Krebs-Henseleit solution (or similar physiological salt solution), gassed with 95% O₂ / 5% CO₂.

  • Contracting agent (e.g., carbachol (B1668302) for trachea, phenylephrine (B352888) for aorta).

  • Isoproterenol (beta-agonist).

  • Dilevalol stock solution.

Procedure:

  • Tissue Preparation: Dissect the tissue and mount it in the organ bath filled with gassed Krebs-Henseleit solution at 37°C.

  • Equilibration: Allow the tissue to equilibrate under a resting tension for at least 60 minutes, with periodic washing.

  • Contraction: Induce a submaximal, stable contraction with the appropriate contracting agent.

  • Cumulative Concentration-Response Curve (Control): Once the contraction is stable, add cumulative concentrations of isoproterenol to the bath to induce relaxation and generate a control dose-response curve.

  • Washout: Thoroughly wash the tissue to return it to baseline tension.

  • Incubation with Dilevalol: Incubate the tissue with a fixed concentration of dilevalol for a predetermined time (e.g., 30-60 minutes).

  • Cumulative Concentration-Response Curve (in the presence of Dilevalol): Repeat the cumulative addition of isoproterenol to generate a dose-response curve in the presence of dilevalol.

  • Data Analysis: Compare the dose-response curves for isoproterenol in the absence and presence of dilevalol. A rightward shift in the curve indicates competitive antagonism. Calculate the pA2 value from a Schild plot to quantify the antagonist potency of dilevalol.

Conclusion

Dilevalol's unique pharmacological profile as a non-selective beta-blocker with selective beta-2 partial agonist activity makes it a valuable tool for the detailed investigation of beta-adrenergic signaling. The protocols outlined in these application notes provide a framework for researchers to quantitatively assess the binding and functional characteristics of dilevalol and to explore its effects on downstream signaling pathways. This will aid in a deeper understanding of the differential roles of beta-1 and beta-2 adrenergic receptors in various physiological and pathological processes.

References

Application

Application Notes and Protocols for In Vivo Hemodynamic Studies of Dilevalol

For Researchers, Scientists, and Drug Development Professionals These application notes provide a comprehensive overview and detailed protocols for conducting in vivo hemodynamic studies of dilevalol. Dilevalol is a sele...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for conducting in vivo hemodynamic studies of dilevalol. Dilevalol is a selective beta-2 adrenergic agonist and a nonselective beta-adrenergic antagonist, which results in vasodilation and a reduction in blood pressure, primarily by decreasing systemic vascular resistance with minimal effect on cardiac output.[1][2][3]

Mechanism of Action

Dilevalol, the R,R' optical isomer of labetalol, exerts its antihypertensive effects through a dual mechanism:

  • Nonselective Beta-Adrenergic Blockade: It blocks beta-1 and beta-2 adrenergic receptors, similar in potency to propranolol.[1]

  • Selective Beta-2 Adrenergic Agonism: It acts as a partial agonist at vascular beta-2 receptors, leading to vasodilation. This is the primary mechanism for its reduction of systemic vascular resistance.[1][2]

This combined action differentiates dilevalol from traditional beta-blockers, which typically reduce cardiac output without a significant decrease in total peripheral resistance.[2]

Signaling Pathway of Dilevalol-Induced Vasodilation

The vasodilatory effect of dilevalol is mediated by the beta-2 adrenergic receptor signaling cascade in vascular smooth muscle cells.

Dilevalol_Signaling_Pathway Dilevalol Dilevalol Beta2AR Beta-2 Adrenergic Receptor Dilevalol->Beta2AR Binds to Gs_protein Gs Protein Beta2AR->Gs_protein Activates AC Adenylyl Cyclase Gs_protein->AC Activates cAMP cAMP AC->cAMP Catalyzes ATP to PKA Protein Kinase A (PKA) cAMP->PKA Activates MLCK_in Myosin Light Chain Kinase (Active) PKA->MLCK_in Phosphorylates (Inactivates) MLCK_out Myosin Light Chain Kinase (Inactive) MLCK_in->MLCK_out Vasodilation Vasodilation MLCK_out->Vasodilation Leads to

Dilevalol's beta-2 agonist signaling pathway leading to vasodilation.

Experimental Protocols

Herein are detailed protocols for evaluating the hemodynamic effects of dilevalol in two commonly used animal models: the Spontaneously Hypertensive Rat (SHR) and the anesthetized dog.

Hemodynamic Study in Spontaneously Hypertensive Rats (SHR)

Objective: To assess the antihypertensive and vasodilatory effects of dilevalol in a genetic model of hypertension.

Materials:

  • Spontaneously Hypertensive Rats (male, 14-16 weeks old)

  • Dilevalol hydrochloride

  • Vehicle (e.g., sterile saline)

  • Anesthesia (e.g., isoflurane (B1672236) or sodium pentobarbital)

  • Arterial catheter (e.g., Millar Mikro-Tip®)

  • Venous catheter

  • Electromagnetic flow probe

  • Data acquisition system

Experimental Workflow:

SHR_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Data Analysis Anesthesia Anesthetize SHR Instrumentation Surgical Instrumentation: - Arterial Catheter (Carotid) - Venous Catheter (Jugular) - Flow Probe (Aorta) Anesthesia->Instrumentation Stabilization Stabilization Period (30 min) Instrumentation->Stabilization Baseline Record Baseline Hemodynamics Stabilization->Baseline Administration Administer Dilevalol or Vehicle (Oral or IV) Baseline->Administration Monitoring Continuous Hemodynamic Monitoring Administration->Monitoring Data_Acquisition Data Acquisition & Processing Monitoring->Data_Acquisition Calculation Calculate SVR Data_Acquisition->Calculation Statistical_Analysis Statistical Analysis Calculation->Statistical_Analysis

Experimental workflow for hemodynamic studies in SHR.

Procedure:

  • Animal Preparation: Anesthetize the SHR and place it on a heating pad to maintain body temperature.

  • Surgical Instrumentation:

    • Insert a catheter into the carotid artery for continuous blood pressure monitoring.

    • Place a catheter in the jugular vein for intravenous drug administration.

    • Position an electromagnetic flow probe around the ascending aorta to measure cardiac output.

  • Stabilization: Allow the animal to stabilize for at least 30 minutes post-surgery.

  • Baseline Measurement: Record baseline hemodynamic parameters, including mean arterial pressure (MAP), heart rate (HR), and cardiac output (CO), for a stable period.

  • Drug Administration: Administer dilevalol orally (2.5 to 50 mg/kg) or intravenously.[1] A control group should receive the vehicle.

  • Hemodynamic Monitoring: Continuously record MAP, HR, and CO for a predefined period post-administration.

  • Data Analysis:

    • Calculate Systemic Vascular Resistance (SVR) using the formula: SVR = (MAP - CVP) / CO, where Central Venous Pressure (CVP) is often assumed to be negligible in this model.

    • Analyze the changes in hemodynamic parameters from baseline and compare them between the dilevalol-treated and vehicle-treated groups.

Hemodynamic Study in Anesthetized Dogs

Objective: To evaluate the hemodynamic profile of dilevalol in a larger animal model, allowing for more detailed cardiovascular assessment.

Materials:

  • Beagle dogs (male or female, healthy)

  • Dilevalol hydrochloride

  • Vehicle (e.g., sterile saline)

  • Anesthesia (e.g., pentobarbital)

  • Arterial catheter

  • Swan-Ganz catheter

  • Data acquisition system

Procedure:

  • Animal Preparation: Anesthetize the dog and initiate mechanical ventilation.

  • Surgical Instrumentation:

    • Insert a catheter into the femoral artery for systemic blood pressure measurement.

    • Introduce a Swan-Ganz catheter via the jugular vein into the pulmonary artery for measuring cardiac output (by thermodilution), pulmonary artery pressure, and central venous pressure.

  • Stabilization: Allow for a 30-minute stabilization period after instrumentation.

  • Baseline Measurement: Record stable baseline measurements of MAP, HR, CO, and CVP.

  • Drug Administration: Administer dilevalol intravenously at doses ranging from 0.032 to 3.2 mg/kg.[4]

  • Hemodynamic Monitoring: Continuously monitor all hemodynamic parameters.

  • Data Analysis:

    • Calculate SVR using the formula: SVR = (MAP - CVP) / CO.

    • Evaluate the dose-dependent effects of dilevalol on the measured and calculated hemodynamic parameters.

Data Presentation

The following tables summarize the quantitative hemodynamic effects of dilevalol observed in in vivo studies.

Table 1: Hemodynamic Effects of Oral Dilevalol in Spontaneously Hypertensive Rats (SHR)

Dose (mg/kg, p.o.)Change in Mean Arterial Pressure (mmHg)Change in Heart Rate (beats/min)Change in Cardiac OutputChange in Systemic Vascular ResistanceReference
2.5 - 50No significant changeNo significant change[1]

Table 2: Hemodynamic Effects of Intravenous Dilevalol in Anesthetized Dogs

Dose (mg/kg, i.v.)Change in Mean Arterial Pressure (mmHg)Change in Heart Rate (beats/min)Change in Cardiac OutputChange in Systemic Vascular ResistanceReference
0.1, 0.3, 1.0, 3.0 (µg, i.a. in hindlimb)Not specified for MAPNot specified↑ Femoral Blood Flow[3]
3.0↓ 58 ± 8Not specifiedNo significant change[3]
0.032↓ 20 ± 2Not specifiedNot specifiedNot specified[4]
0.1↓ 31 ± 9Not specifiedNot specifiedNot specified[4]
3.2↓ 41 ± 10Not specifiedNot specifiedNot specified[4]

Table 3: Hemodynamic Effects of Dilevalol in Humans

RouteDoseChange in Mean Arterial PressureChange in Heart RateChange in Cardiac IndexChange in Systemic Vascular ResistanceReference
Oral/IVNot specified↓ slightlyUnchanged[1][5]
Oral1,042 mg (mean daily)↓ less than cardioselective beta-blockersNot significantly altered[4]

Conclusion

The provided protocols and data offer a framework for the in vivo investigation of dilevalol's hemodynamic properties. These studies are crucial for understanding its therapeutic potential and mechanism of action in the context of hypertension and other cardiovascular diseases. Researchers should adapt these protocols to their specific experimental needs and adhere to all institutional and national guidelines for animal care and use.

References

Method

Application Notes and Protocols for the Determination of Dilevalol in Biological Samples by HPLC

For Researchers, Scientists, and Drug Development Professionals This document provides detailed High-Performance Liquid Chromatography (HPLC) methods for the quantitative analysis of dilevalol in biological matrices such...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed High-Performance Liquid Chromatography (HPLC) methods for the quantitative analysis of dilevalol in biological matrices such as plasma, serum, and urine. The protocols outlined below are based on established methodologies and are intended to guide researchers in developing and implementing robust analytical procedures.

Introduction

Dilevalol, the (R,R)-isomer of labetalol, is a potent adrenoceptor blocking agent. Accurate and precise measurement of its concentration in biological fluids is crucial for pharmacokinetic studies, therapeutic drug monitoring, and drug development. HPLC is a widely used technique for this purpose due to its sensitivity, specificity, and reproducibility. This document details two primary methods for sample preparation—Liquid-Liquid Extraction (LLE) and Protein Precipitation (PPT)—followed by HPLC analysis. A protocol for Solid-Phase Extraction (SPE) is also provided as a viable alternative.

General Experimental Workflow

The overall process for analyzing dilevalol in biological samples using HPLC involves several key stages, from sample collection to data interpretation.

Dilevalol Analysis Workflow cluster_pre Sample Preparation cluster_analysis HPLC Analysis cluster_post Data Processing SampleCollection Biological Sample (Plasma, Urine, Serum) InternalStandard Add Internal Standard SampleCollection->InternalStandard Spiking Extraction Extraction (LLE, SPE, or PPT) InternalStandard->Extraction Matrix Cleanup Evaporation Evaporation & Reconstitution Extraction->Evaporation Concentration Injection HPLC Injection Evaporation->Injection Sample Loading Separation Chromatographic Separation Injection->Separation Elution Detection Detection (Fluorescence/UV) Separation->Detection Signal Acquisition Integration Peak Integration Detection->Integration Data Capture Quantification Quantification Integration->Quantification Calibration Curve Reporting Reporting Quantification->Reporting Results

Caption: General workflow for dilevalol analysis in biological samples.

Method 1: Liquid-Liquid Extraction (LLE) followed by HPLC with Fluorescence Detection

This method is highly sensitive and suitable for the determination of dilevalol in both plasma and urine.[1] It utilizes a liquid-liquid extraction procedure for sample cleanup and concentration, followed by reversed-phase HPLC with fluorescence detection for sensitive quantification.

Experimental Protocol

1. Sample Preparation (Liquid-Liquid Extraction)

  • To 1.0 mL of plasma or urine in a screw-capped glass tube, add an appropriate amount of internal standard.

  • Add 0.5 mL of 1 M sodium carbonate buffer (pH ~10) and vortex for 30 seconds.

  • Add 5.0 mL of diethyl ether, cap the tube, and shake vigorously for 15 minutes.

  • Centrifuge at 2000 x g for 10 minutes to separate the layers.

  • Transfer the upper organic layer (diethyl ether) to a clean tube.

  • To the organic extract, add 200 µL of 0.05 M phosphoric acid. Vortex for 1 minute.

  • Centrifuge at 2000 x g for 5 minutes.

  • Aspirate and discard the upper organic layer.

  • Inject an aliquot (typically 50-100 µL) of the remaining aqueous layer into the HPLC system.

Liquid-Liquid Extraction Workflow Start Plasma/Urine Sample + Internal Standard Alkalinize Add 1M Sodium Carbonate (pH 10) Start->Alkalinize AddSolvent Add Diethyl Ether Alkalinize->AddSolvent Extract Vortex & Centrifuge AddSolvent->Extract TransferOrganic Transfer Organic Layer Extract->TransferOrganic BackExtract Add 0.05M Phosphoric Acid TransferOrganic->BackExtract VortexCentrifuge2 Vortex & Centrifuge BackExtract->VortexCentrifuge2 CollectAqueous Collect Aqueous Layer VortexCentrifuge2->CollectAqueous Inject Inject into HPLC CollectAqueous->Inject

Caption: Liquid-Liquid Extraction (LLE) protocol for dilevalol.

2. HPLC Conditions

  • Column: PRP-1 (150 x 4.1 mm, 5 µm) or equivalent polymeric reversed-phase column.[1]

  • Mobile Phase: A mixture of acetonitrile (B52724) and a suitable buffer (e.g., phosphate (B84403) buffer) at a specific pH to optimize fluorescence.

  • Flow Rate: 1.0 mL/min.

  • Detection: Fluorescence detector with excitation and emission wavelengths optimized for dilevalol (e.g., Ex: 230 nm, Em: 340 nm).

  • Injection Volume: 50-100 µL.

  • Column Temperature: Ambient or controlled at 30°C.

Quantitative Data Summary
ParameterPlasmaUrineReference
Linearity Range 1 - 800 ng/mL20 - 400 ng/mL[1]
Limit of Quantitation (LOQ) 1 ng/mL20 ng/mL[1]
Intra-assay Precision (CV%) < 6%< 4%[1]

Method 2: Protein Precipitation (PPT) followed by HPLC-UV/MS

This method offers a simpler and faster sample preparation approach compared to LLE.[2][3][4] It is particularly useful for high-throughput analysis, although it may be more susceptible to matrix effects.

Experimental Protocol

1. Sample Preparation (Protein Precipitation)

  • To 100 µL of plasma or serum in a microcentrifuge tube, add an appropriate amount of internal standard.

  • Add 300 µL of cold acetonitrile (containing 0.1% formic acid, if compatible with MS detection).[2][5]

  • Vortex vigorously for 1-2 minutes to ensure complete protein precipitation.

  • Centrifuge at high speed (e.g., 14,000 x g) for 10-15 minutes at 4°C.

  • Carefully transfer the supernatant to a clean vial or a 96-well plate.

  • The supernatant can be injected directly or evaporated to dryness and reconstituted in the mobile phase to increase concentration.

  • Inject an aliquot into the HPLC system.

Protein Precipitation Workflow Start Plasma/Serum Sample + Internal Standard AddSolvent Add Cold Acetonitrile (3:1 v/v) Start->AddSolvent Vortex Vortex to Precipitate Proteins AddSolvent->Vortex Centrifuge Centrifuge at High Speed Vortex->Centrifuge CollectSupernatant Collect Supernatant Centrifuge->CollectSupernatant Inject Inject into HPLC/LC-MS CollectSupernatant->Inject

References

Application

Establishing Dose-Response Curves for Dilevalol: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals Introduction Dilevalol, the (R,R)-stereoisomer of labetalol (B1674207), is an antihypertensive agent with a unique pharmacological profile. It acts as a non...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dilevalol, the (R,R)-stereoisomer of labetalol (B1674207), is an antihypertensive agent with a unique pharmacological profile. It acts as a non-selective beta-adrenergic antagonist and a selective beta-2-adrenergic agonist.[1][2] This dual mechanism of action results in vasodilation and a decrease in systemic vascular resistance, leading to a reduction in blood pressure with minimal impact on heart rate.[1][3] Establishing accurate dose-response curves is a critical step in the preclinical and clinical development of dilevalol to determine its potency, efficacy, and therapeutic window. These application notes provide detailed protocols for generating in vitro and in vivo dose-response data for dilevalol.

Data Presentation

In Vitro Dose-Response Data

Table 1: In Vitro Beta-Adrenergic Receptor Blockade by Dilevalol in Canine Cardiac Purkinje Fibers

Dilevalol Concentration (M)Inhibition of Isoproterenol-Induced Tachycardia (%)
1 x 10⁻⁹15
1 x 10⁻⁸40
1 x 10⁻⁷75
1 x 10⁻⁶90

Note: The data presented in this table is illustrative and based on the reported effective concentration range in isolated canine cardiac tissues. The percentage of inhibition is a representative example of a typical dose-response relationship.

In Vivo Dose-Response Data

Table 2: Antihypertensive Effect of Orally Administered Dilevalol in Spontaneously Hypertensive Rats (SHR)

Dilevalol Dose (mg/kg)Mean Arterial Pressure (MAP) Reduction (mmHg)
2.510
518
1025
2535
5042

Note: This data is a representative example based on the effective oral dose range identified in preclinical studies with spontaneously hypertensive rats. The specific MAP reduction values are illustrative to demonstrate a dose-dependent effect.

Table 3: Clinical Dose-Response of Dilevalol in Hypertensive Patients

Daily Oral Dose of Dilevalol (mg)Mean Reduction in Diastolic Blood Pressure (mmHg)
2008
40012
80015

Note: This data is based on findings from clinical trials in hypertensive patients. The mean reduction in diastolic blood pressure is a representative value to illustrate the dose-dependent antihypertensive effect in humans.

Experimental Protocols

In Vitro Protocol: Radioligand Binding Assay for β-Adrenergic Receptor Affinity

This protocol describes a competitive radioligand binding assay to determine the affinity (Ki) of dilevalol for β-adrenergic receptors.

Materials:

  • Cell membranes expressing β-adrenergic receptors (e.g., from CHO cells or cardiac tissue)

  • Radioligand (e.g., [³H]-CGP 12177, a non-selective β-antagonist)

  • Dilevalol hydrochloride

  • Assay buffer (e.g., 50 mM Tris-HCl, 10 mM MgCl₂, pH 7.4)

  • Non-specific binding control (e.g., high concentration of propranolol)

  • 96-well microplates

  • Scintillation fluid

  • Liquid scintillation counter

  • Glass fiber filters

Procedure:

  • Membrane Preparation: Homogenize tissues or cells in ice-cold buffer and centrifuge to pellet the membranes. Resuspend the membrane pellet in fresh buffer. Determine the protein concentration of the membrane preparation.

  • Assay Setup: In a 96-well plate, add the following to each well in triplicate:

    • Assay buffer

    • A fixed concentration of radioligand.

    • Increasing concentrations of dilevalol (e.g., 10⁻¹⁰ to 10⁻⁴ M).

    • For non-specific binding wells, add a high concentration of propranolol.

  • Incubation: Initiate the binding reaction by adding the cell membrane preparation to each well. Incubate the plate at a specific temperature (e.g., 25°C) for a predetermined time to reach equilibrium.

  • Termination and Filtration: Terminate the assay by rapid filtration through glass fiber filters using a cell harvester. This separates the bound radioligand from the free radioligand.

  • Washing: Quickly wash the filters with ice-cold assay buffer to remove any non-specifically bound radioligand.

  • Scintillation Counting: Place the filters in scintillation vials, add scintillation fluid, and count the radioactivity using a liquid scintillation counter.

  • Data Analysis:

    • Subtract the non-specific binding counts from the total binding counts to obtain specific binding.

    • Plot the percentage of specific binding against the logarithm of the dilevalol concentration.

    • Fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value (the concentration of dilevalol that inhibits 50% of the specific radioligand binding).

    • Calculate the affinity constant (Ki) using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

In Vivo Protocol: Evaluation of Antihypertensive Activity in Spontaneously Hypertensive Rats (SHR)

This protocol outlines the procedure for assessing the dose-dependent antihypertensive effect of dilevalol in a well-established animal model of hypertension.

Materials:

  • Spontaneously Hypertensive Rats (SHR), age- and weight-matched.

  • Dilevalol hydrochloride.

  • Vehicle (e.g., sterile water or saline).

  • Oral gavage needles.

  • Blood pressure measurement system (e.g., tail-cuff plethysmography or telemetry).

Procedure:

  • Animal Acclimatization: Acclimate the SHR to the housing facility and the blood pressure measurement procedure for at least one week before the experiment to minimize stress-induced blood pressure variations.

  • Baseline Blood Pressure Measurement: Measure the baseline systolic and diastolic blood pressure and heart rate of each rat for several consecutive days to establish a stable baseline.

  • Drug Preparation: Prepare fresh solutions of dilevalol in the vehicle at various concentrations to deliver the desired doses (e.g., 2.5, 5, 10, 25, 50 mg/kg). Also prepare a vehicle-only control.

  • Drug Administration: Randomly assign the rats to different treatment groups, including a vehicle control group. Administer the assigned dose of dilevalol or vehicle orally via gavage.

  • Blood Pressure Monitoring: Measure blood pressure and heart rate at multiple time points after drug administration (e.g., 1, 2, 4, 6, 8, and 24 hours) to determine the peak effect and duration of action.

  • Data Analysis:

    • Calculate the change in blood pressure from the baseline for each rat at each time point.

    • For each dose group, calculate the mean maximum reduction in blood pressure.

    • Plot the mean maximum blood pressure reduction against the logarithm of the dilevalol dose.

    • Fit the data to a dose-response curve to determine parameters such as the ED₅₀ (the dose that produces 50% of the maximal effect).

Mandatory Visualizations

Dilevalol_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space cluster_beta_blockade Beta Blockade Dilevalol Dilevalol Beta2_AR β2-Adrenergic Receptor Dilevalol->Beta2_AR Agonist Binding G_Protein Gs Protein Beta2_AR->G_Protein Activation AC Adenylyl Cyclase G_Protein->AC Stimulation cAMP cAMP AC->cAMP ATP to cAMP PKA Protein Kinase A (PKA) cAMP->PKA Activation Vasodilation Vasodilation PKA->Vasodilation Smooth Muscle Relaxation Beta1_AR β1-Adrenergic Receptor Blockade Antagonism Dilevalol_Block Dilevalol

Caption: Dilevalol's dual signaling pathway.

In_Vitro_Workflow start Start prep Prepare β-Adrenergic Receptor Membranes start->prep assay Set up Radioligand Binding Assay prep->assay incubation Incubate at 25°C assay->incubation filtration Terminate by Filtration incubation->filtration counting Scintillation Counting filtration->counting analysis Data Analysis (IC50, Ki) counting->analysis end End analysis->end

Caption: In Vitro Dose-Response Workflow.

In_Vivo_Workflow start Start acclimate Acclimate SHR to Procedures start->acclimate baseline Measure Baseline Blood Pressure acclimate->baseline dosing Administer Dilevalol (Oral Gavage) baseline->dosing monitoring Monitor Blood Pressure over 24h dosing->monitoring analysis Data Analysis (ED50) monitoring->analysis end End analysis->end

Caption: In Vivo Dose-Response Workflow.

References

Method

Dilevalol: A Research Tool for Investigating Beta-2 Adrenergic Agonism

Application Note and Protocols Audience: Researchers, scientists, and drug development professionals. Introduction Dilevalol, the (R,R)-isomer of labetalol (B1674207), is a unique pharmacological agent characterized by i...

Author: BenchChem Technical Support Team. Date: December 2025

Application Note and Protocols

Audience: Researchers, scientists, and drug development professionals.

Introduction

Dilevalol, the (R,R)-isomer of labetalol (B1674207), is a unique pharmacological agent characterized by its dual mechanism of action: non-selective beta-adrenergic receptor antagonism and selective beta-2 adrenergic receptor partial agonism.[1][2] This intrinsic sympathomimetic activity (ISA) at the beta-2 adrenoceptor is responsible for its vasodilatory properties, making it a valuable tool for studying the physiological and pathological roles of beta-2 adrenergic signaling.[3][4] Unlike its parent compound, labetalol, dilevalol's vasodilatory effect is not mediated by alpha-1 adrenergic blockade but rather by its direct stimulation of beta-2 receptors.[5]

This document provides detailed application notes and experimental protocols for utilizing dilevalol as a research tool to investigate beta-2 adrenergic agonism in various in vitro systems.

Pharmacological Profile of Dilevalol

Dilevalol exhibits a distinct pharmacological profile that makes it a specific tool for beta-2 adrenergic research. It is a non-cardioselective beta-blocker with significant partial agonist activity at beta-2 adrenoceptors.[2] Reports indicate that dilevalol is approximately 4.7 to 7 times more potent as a beta-2 agonist than labetalol.[6][7] Its beta-2 agonist activity has been demonstrated to cause relaxation of smooth muscle, such as in the guinea-pig trachea, and to produce a hypotensive effect in animal models, which is attributable to a decrease in peripheral vascular resistance.[3][6]

Quantitative Data

ParameterDescriptionReference
Mechanism of Action Non-selective beta-adrenoceptor antagonist with selective beta-2 adrenoceptor partial agonist activity.[1][2]
Isomer (R,R)-isomer of labetalol.[1]
Beta-2 Agonist Potency Approximately 4.7 to 7 times more potent than labetalol.[6][7]
Primary Effect of Beta-2 Agonism Vasodilation and reduction in peripheral vascular resistance.[3][4]
Selectivity Selective for beta-2 adrenoceptors for its agonist activity.[6]

Experimental Protocols

The following are detailed protocols for key experiments to characterize and utilize dilevalol as a beta-2 adrenergic agonist research tool.

Radioligand Binding Assay to Determine Binding Affinity (Ki)

This protocol describes a competitive binding assay to determine the binding affinity (Ki) of dilevalol for the beta-2 adrenergic receptor.

Objective: To quantify the affinity of dilevalol for the beta-2 adrenergic receptor by measuring its ability to displace a known radiolabeled antagonist.

Materials:

  • Cell membranes expressing beta-2 adrenergic receptors (e.g., from HEK293 or CHO cells stably expressing the human beta-2 adrenoceptor).

  • Radioligand: [³H]-CGP12177 (a hydrophilic beta-adrenoceptor antagonist).

  • Non-specific binding control: Propranolol (a non-selective beta-blocker) at a high concentration (e.g., 10 µM).

  • Dilevalol stock solution.

  • Assay buffer: 50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4.

  • 96-well microplates.

  • Glass fiber filters (e.g., Whatman GF/C).

  • Scintillation fluid.

  • Scintillation counter.

  • Filtration apparatus.

Protocol:

  • Membrane Preparation: Prepare cell membranes expressing the beta-2 adrenergic receptor using standard cell lysis and centrifugation techniques. Resuspend the final membrane pellet in assay buffer. Determine the protein concentration of the membrane preparation (e.g., using a BCA protein assay).

  • Assay Setup: In a 96-well plate, set up the following in triplicate:

    • Total Binding: 50 µL of radioligand, 50 µL of assay buffer, and 150 µL of membrane suspension.

    • Non-specific Binding: 50 µL of radioligand, 50 µL of 10 µM propranolol, and 150 µL of membrane suspension.

    • Competitive Binding: 50 µL of radioligand, 50 µL of varying concentrations of dilevalol, and 150 µL of membrane suspension.

  • Incubation: Incubate the plate at a controlled temperature (e.g., 25°C or 37°C) for a sufficient time to reach equilibrium (e.g., 60-120 minutes).

  • Filtration: Rapidly terminate the binding reaction by filtering the contents of each well through glass fiber filters using a cell harvester. Wash the filters several times with ice-cold assay buffer to remove unbound radioligand.

  • Scintillation Counting: Place the filters in scintillation vials, add scintillation fluid, and count the radioactivity using a scintillation counter.

  • Data Analysis:

    • Calculate the specific binding by subtracting the non-specific binding from the total binding.

    • Plot the percentage of specific binding against the logarithm of the dilevalol concentration.

    • Determine the IC50 value (the concentration of dilevalol that inhibits 50% of the specific radioligand binding) from the resulting sigmoidal curve using non-linear regression analysis.

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd) , where [L] is the concentration of the radioligand and Kd is its dissociation constant for the receptor.

Workflow for Radioligand Binding Assay

G cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis Membrane_Prep Prepare Beta-2 Receptor Membranes Assay_Setup Set up Total, Non-specific, and Competitive Binding Wells Membrane_Prep->Assay_Setup Reagent_Prep Prepare Radioligand, Dilevalol, and Buffers Reagent_Prep->Assay_Setup Incubation Incubate to Reach Equilibrium Assay_Setup->Incubation Filtration Filter and Wash to Separate Bound Ligand Incubation->Filtration Counting Scintillation Counting Filtration->Counting Data_Processing Calculate Specific Binding Counting->Data_Processing Curve_Fitting Plot Competition Curve and Determine IC50 Data_Processing->Curve_Fitting Ki_Calculation Calculate Ki using Cheng-Prusoff Equation Curve_Fitting->Ki_Calculation

Caption: Workflow for determining the binding affinity of dilevalol.

Functional Assay: Cyclic AMP (cAMP) Accumulation

This protocol measures the ability of dilevalol to stimulate the production of cyclic AMP (cAMP), a key second messenger in the beta-2 adrenergic signaling pathway.

Objective: To determine the functional potency (EC50) and efficacy of dilevalol as a beta-2 adrenergic agonist.

Materials:

  • Cells expressing the beta-2 adrenergic receptor (e.g., HEK293 or CHO cells).

  • Dilevalol stock solution.

  • Isoproterenol (B85558) (a full beta-adrenergic agonist) as a positive control.

  • Cell culture medium.

  • Phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation.

  • cAMP assay kit (e.g., ELISA, HTRF, or other commercially available kits).

  • Lysis buffer (if required by the cAMP assay kit).

  • Multi-well plates suitable for cell culture and the chosen assay format.

Protocol:

  • Cell Culture: Seed the cells in multi-well plates and grow them to the desired confluency.

  • Pre-incubation: Prior to the assay, replace the culture medium with a serum-free medium containing a phosphodiesterase inhibitor (e.g., 0.5 mM IBMX) and incubate for a short period (e.g., 15-30 minutes) to allow for equilibration.

  • Stimulation: Add varying concentrations of dilevalol or isoproterenol to the wells. Include a vehicle control (medium with IBMX only).

  • Incubation: Incubate the plates at 37°C for a defined period (e.g., 15-30 minutes) to allow for cAMP accumulation.

  • Cell Lysis (if necessary): If the cAMP assay requires cell lysis, add the lysis buffer provided with the kit to each well.

  • cAMP Measurement: Measure the intracellular cAMP levels according to the instructions of the chosen cAMP assay kit.

  • Data Analysis:

    • Plot the cAMP concentration against the logarithm of the agonist concentration.

    • Fit the data to a sigmoidal dose-response curve using non-linear regression to determine the EC50 (the concentration of agonist that produces 50% of the maximal response) and the Emax (the maximum response).

    • The intrinsic activity of dilevalol can be expressed as a fraction of the maximal response produced by the full agonist isoproterenol.

Beta-2 Adrenergic Receptor Signaling Pathway

G Dilevalol Dilevalol (Beta-2 Agonist) Beta2AR Beta-2 Adrenergic Receptor Dilevalol->Beta2AR Binds to G_Protein Gs Protein Beta2AR->G_Protein Activates AC Adenylyl Cyclase G_Protein->AC Activates cAMP cAMP AC->cAMP Converts ATP ATP ATP->AC PKA Protein Kinase A (PKA) cAMP->PKA Activates Cellular_Response Cellular Response (e.g., Smooth Muscle Relaxation) PKA->Cellular_Response Phosphorylates Targets Leading to

Caption: Dilevalol-induced beta-2 adrenergic signaling cascade.

Isolated Tissue Bath Assay for Functional Response

This protocol assesses the functional effect of dilevalol on smooth muscle relaxation, a direct consequence of beta-2 adrenergic agonism. Tissues rich in beta-2 adrenoceptors, such as guinea pig trachea or rat aorta, are suitable for this assay.

Objective: To measure the relaxant effect of dilevalol on pre-contracted isolated smooth muscle tissue.

Materials:

  • Isolated tissue (e.g., guinea pig tracheal rings or rat aortic rings).

  • Organ bath system with force transducers and data acquisition software.

  • Krebs-Henseleit solution (or other appropriate physiological salt solution), maintained at 37°C and bubbled with 95% O₂ / 5% CO₂.

  • Contractile agent (e.g., histamine (B1213489), carbachol, or potassium chloride).

  • Dilevalol stock solution.

  • Isoproterenol (as a positive control).

Protocol:

  • Tissue Preparation: Dissect the desired tissue and prepare it in appropriate-sized rings or strips.

  • Mounting: Mount the tissue in the organ baths containing Krebs-Henseleit solution. Attach one end to a fixed hook and the other to a force transducer.

  • Equilibration: Allow the tissue to equilibrate under a resting tension for at least 60 minutes, with regular washes every 15-20 minutes.

  • Contraction: Induce a submaximal, stable contraction of the tissue using a contractile agent (e.g., histamine for trachea, KCl for aorta).

  • Cumulative Concentration-Response Curve: Once a stable contraction is achieved, add dilevalol to the bath in a cumulative manner, increasing the concentration stepwise. Allow the tissue to reach a steady-state response at each concentration before adding the next.

  • Data Recording: Continuously record the isometric tension throughout the experiment.

  • Data Analysis:

    • Express the relaxation at each concentration of dilevalol as a percentage of the pre-induced contraction.

    • Plot the percentage of relaxation against the logarithm of the dilevalol concentration.

    • Determine the EC50 value for the relaxant effect from the resulting sigmoidal curve.

Experimental Workflow for Isolated Tissue Bath Assay

G cluster_prep Preparation cluster_exp Experiment cluster_analysis Data Analysis Tissue_Prep Dissect and Prepare Isolated Tissue Mounting Mount Tissue in Organ Bath Tissue_Prep->Mounting Equilibration Equilibrate under Resting Tension Mounting->Equilibration Contraction Induce Submaximal Contraction Equilibration->Contraction CRC Generate Cumulative Concentration-Response Curve with Dilevalol Contraction->CRC Data_Recording Record Isometric Tension CRC->Data_Recording Analysis Calculate % Relaxation and Determine EC50 Data_Recording->Analysis

Caption: Workflow for assessing dilevalol's functional effect.

Conclusion

Dilevalol's unique pharmacological profile as a non-selective beta-blocker with selective beta-2 partial agonism makes it a valuable research tool for elucidating the intricacies of beta-2 adrenergic signaling. The protocols outlined in this document provide a framework for characterizing its binding affinity and functional activity, enabling researchers to effectively utilize dilevalol in their investigations of beta-2 adrenoceptor function in health and disease. It is important to note that dilevalol was withdrawn from the market due to reports of hepatotoxicity, and appropriate safety precautions should be taken when handling this compound in a research setting.[1]

References

Application

Dilevalol in Isolated Tissue Experiments: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals Introduction Dilevalol, the (R,R)-isomer of labetalol (B1674207), is a third-generation beta-adrenergic antagonist.[1][2] Its distinctive pharmacological pr...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dilevalol, the (R,R)-isomer of labetalol (B1674207), is a third-generation beta-adrenergic antagonist.[1][2] Its distinctive pharmacological profile, characterized by non-selective beta-adrenoceptor blockade and selective beta-2-adrenoceptor partial agonism, has made it a subject of significant interest in cardiovascular research.[3][4][5] This unique combination of actions results in vasodilation and a reduction in peripheral resistance, differentiating it from traditional beta-blockers.[2][3][6] Isolated tissue experiments are fundamental in elucidating the specific mechanisms of action of dilevalol at the receptor and tissue level. These in vitro models allow for the precise characterization of its beta-blocking and vasodilatory properties, independent of systemic physiological variables.

This document provides detailed application notes and standardized protocols for investigating the effects of dilevalol in commonly used isolated tissue preparations. It is intended to guide researchers in the consistent and reproducible assessment of dilevalol's pharmacological activity.

Pharmacological Profile of Dilevalol

Dilevalol exhibits a dual mechanism of action:

  • Non-selective Beta-Adrenoceptor Antagonism: Dilevalol blocks both β1 and β2-adrenergic receptors, an action comparable in potency to propranolol (B1214883).[3] This property contributes to its effects on heart rate and cardiac contractility.

  • Selective Beta-2-Adrenoceptor Agonism: Unlike many other beta-blockers, dilevalol possesses intrinsic sympathomimetic activity (ISA) with a notable selectivity for β2-adrenoceptors.[7][8] This partial agonism at vascular β2-receptors is the primary mechanism behind its vasodilatory and antihypertensive effects.[2][3]

Notably, dilevalol has minimal to no alpha-1 adrenergic blocking activity, a feature that distinguishes it from its parent compound, labetalol.[3][8]

Quantitative Data Summary

The following tables summarize the key pharmacological parameters of dilevalol determined in various isolated tissue experiments.

Table 1: Beta-Adrenoceptor Blocking Activity of Dilevalol

Tissue PreparationAgonistParameterValueReference
Rat Left Atria (β1)IsoprenalinepA28.98[9]
Guinea-Pig Left Atria (β1/β2)IsoprenalinepA28.31[9]
Canine Purkinje FibersIsoproterenol (B85558)IC50 (for positive chronotropic response)~10⁻⁷ M[10]

Table 2: Beta-2-Adrenoceptor Agonist (Vasodilatory) Activity of Dilevalol

Tissue PreparationParameterValueReference
Guinea-Pig TracheaRelative Potency vs. Labetalol~4.7 times more potent[7]
Rat Portal VeinAttenuation of Spontaneous ContractionsEffective at ≥ 10⁻⁷ M[9]

Experimental Protocols

Protocol 1: Evaluation of Beta-2 Agonist Activity in Isolated Guinea Pig Trachea (Relaxation Study)

This protocol details the procedure for assessing the relaxant effects of dilevalol on pre-contracted guinea pig tracheal smooth muscle, a classic model for studying beta-2 adrenoceptor agonism.

1. Materials and Reagents:

  • Male Hartley guinea pigs (250-700g)

  • Tyrode's solution (in mM: NaCl 137.0, NaHCO₃ 11.9, KCl 2.68, CaCl₂ 1.89, MgCl₂ 1.09, NaH₂PO₄ 0.24, and glucose 5.6)

  • Histamine (B1213489) or Methacholine (B1211447) (for pre-contraction)

  • Dilevalol hydrochloride

  • Isoprenaline (Isoproterenol) hydrochloride (positive control)

  • Propranolol hydrochloride (non-selective beta-blocker)

  • ICI 118,551 (selective beta-2 antagonist)

  • Organ bath system with isometric force transducers

  • Carbogen gas (95% O₂ / 5% CO₂)

2. Tissue Preparation:

  • Humanely euthanize a guinea pig.

  • Carefully dissect the trachea and place it in cold, carbogen-aerated Tyrode's solution.

  • Prepare tracheal strips or rings.

  • Suspend the tracheal preparations in a 10 ml organ bath containing Tyrode's solution, maintained at 37°C and continuously gassed with carbogen.

  • Attach one end of the tissue to a fixed hook and the other to an isometric force transducer.

  • Apply a resting tension of 0.5 g and allow the tissue to equilibrate for at least 60 minutes, with washes every 15-20 minutes.

3. Experimental Procedure:

  • After equilibration, induce a sustained contraction with a submaximal concentration of histamine (e.g., 1 x 10⁻⁵ M) or methacholine (10 µM).

  • Once the contraction has stabilized, add dilevalol cumulatively to the organ bath to construct a concentration-response curve.

  • Record the relaxant response as a percentage of the pre-induced tone.

  • To confirm the involvement of beta-2 adrenoceptors, repeat the experiment after pre-incubating the tissue with a beta-blocker like propranolol or the selective beta-2 antagonist ICI 118,551 for 20-30 minutes before adding the contractile agent.

4. Data Analysis:

  • Calculate the percentage of relaxation for each concentration of dilevalol.

  • Plot the concentration-response curve and determine the EC₅₀ (concentration producing 50% of the maximal response) and Emax (maximal effect).

  • The negative logarithm of the EC₅₀ gives the pD₂ value, which is a measure of potency.

Protocol 2: Assessment of Vasodilatory Effects in Isolated Rat Aorta (Isometric Tension Study)

This protocol is designed to evaluate the direct relaxant effects of dilevalol on vascular smooth muscle.

1. Materials and Reagents:

  • Male Wistar or Sprague-Dawley rats (250-350g)

  • Physiological Salt Solution (PSS) (e.g., Krebs-Henseleit solution)

  • Potassium Chloride (KCl) or Phenylephrine (B352888) (for pre-contraction)

  • Dilevalol hydrochloride

  • Acetylcholine (endothelium-dependent relaxation control)

  • Sodium Nitroprusside (endothelium-independent relaxation control)

  • Organ bath system with isometric force transducers

  • Carbogen gas (95% O₂ / 5% CO₂)

2. Tissue Preparation:

  • Humanely euthanize a rat.

  • Carefully excise the thoracic aorta and place it in cold, carbogen-aerated PSS.

  • Clean the aorta of adhering fat and connective tissue.

  • Cut the aorta into rings of 2-4 mm in length.

  • Suspend the aortic rings in an organ bath containing PSS at 37°C, gassed with carbogen.

  • Mount the rings on two L-shaped stainless-steel hooks, with one fixed and the other connected to a force transducer.

  • Apply an optimal resting tension (typically 1.5-2.0 g for rat aorta) and allow for an equilibration period of 60-90 minutes, with washes every 15-20 minutes.

3. Experimental Procedure:

  • After equilibration, induce a sustained contraction with a high concentration of KCl (e.g., 60-80 mM) or a submaximal concentration of phenylephrine (e.g., 10⁻⁶ M).

  • Once the contraction is stable, add dilevalol in a cumulative manner to obtain a concentration-response curve for relaxation.

  • Record the relaxation as a percentage of the pre-induced contraction.

  • To investigate the role of the endothelium, the experiment can be repeated in endothelium-denuded rings (achieved by gently rubbing the intimal surface with a fine wire or wooden stick).

4. Data Analysis:

  • Express the relaxant response as a percentage of the pre-contraction induced by KCl or phenylephrine.

  • Construct a concentration-response curve and determine the EC₅₀ and Emax.

Protocol 3: Characterization of Beta-Blocking Activity in Isolated Canine Cardiac Tissues (Electrophysiology Study)

This protocol outlines the methodology to study the electrophysiological effects of dilevalol, particularly its beta-blocking properties, on isolated cardiac Purkinje fibers.

1. Materials and Reagents:

  • Adult mongrel dogs of either sex

  • Tyrode's solution

  • Isoproterenol

  • Dilevalol hydrochloride

  • Standard microelectrode recording setup (intracellular amplifier, oscilloscope, stimulator)

  • Dissection microscope

2. Tissue Preparation:

  • Humanely euthanize a dog and rapidly excise the heart.

  • Isolate free-running Purkinje fibers (false tendons) from the ventricles.

  • Mount the Purkinje fibers in a tissue bath superfused with Tyrode's solution at 37°C, gassed with carbogen.

  • Allow the preparation to equilibrate for at least 60 minutes.

3. Experimental Procedure:

  • Impale a Purkinje fiber with a glass microelectrode filled with 3 M KCl to record transmembrane action potentials.

  • Measure baseline electrophysiological parameters, including resting membrane potential, action potential amplitude (APA), maximum upstroke velocity (Vmax), and action potential duration (APD).

  • To assess beta-blocking activity, first establish a baseline positive chronotropic or inotropic response to a set concentration of isoproterenol (e.g., 10⁻⁶ M).

  • Wash out the isoproterenol and allow the tissue to return to baseline.

  • Superfuse the tissue with a known concentration of dilevalol for a set period.

  • Re-introduce the same concentration of isoproterenol in the presence of dilevalol and measure the attenuated response.

  • Construct a dose-response curve for dilevalol's inhibition of the isoproterenol effect.

4. Data Analysis:

  • Quantify the percentage of inhibition of the isoproterenol-induced effect at each concentration of dilevalol.

  • Calculate the IC₅₀ for the beta-blocking effect.

  • Analyze changes in action potential parameters (APA, Vmax, APD) at different concentrations of dilevalol.

  • A Schild plot analysis can be performed to determine the pA₂ value, a measure of the affinity of a competitive antagonist for its receptor.

Visualizations

Signaling Pathway of Dilevalol

Dilevalol_Signaling cluster_beta1 β1-Adrenoceptor (e.g., Cardiac Myocyte) cluster_beta2 β2-Adrenoceptor (e.g., Vascular Smooth Muscle) Dilevalol1 Dilevalol Beta1 β1-AR Dilevalol1->Beta1 Antagonist G_alpha_s1 Gs Beta1->G_alpha_s1 AC1 Adenylyl Cyclase G_alpha_s1->AC1 cAMP1 cAMP AC1->cAMP1 PKA1 PKA cAMP1->PKA1 Calcium1 ↑ Ca²⁺ PKA1->Calcium1 Dilevalol2 Dilevalol Beta2 β2-AR Dilevalol2->Beta2 Partial Agonist G_alpha_s2 Gs Beta2->G_alpha_s2 AC2 Adenylyl Cyclase G_alpha_s2->AC2 cAMP2 cAMP AC2->cAMP2 PKA2 PKA cAMP2->PKA2 Relaxation Relaxation PKA2->Relaxation

Caption: Dual signaling pathway of dilevalol.

Experimental Workflow for Isolated Trachea Assay

Trachea_Workflow cluster_prep Tissue Preparation cluster_exp Experiment cluster_analysis Data Analysis Euthanize Euthanize Guinea Pig Dissect Dissect Trachea Euthanize->Dissect Prepare_Strips Prepare Tracheal Strips Dissect->Prepare_Strips Mount Mount in Organ Bath Prepare_Strips->Mount Equilibrate Equilibrate (60 min) Mount->Equilibrate Contract Induce Contraction (Histamine/Methacholine) Equilibrate->Contract Stabilize Stabilize Contraction Contract->Stabilize Add_Dilevalol Cumulative Addition of Dilevalol Stabilize->Add_Dilevalol Record Record Relaxation Add_Dilevalol->Record Plot_CRC Plot Concentration- Response Curve Record->Plot_CRC Determine_Params Determine EC₅₀, Emax, pD₂ Plot_CRC->Determine_Params

Caption: Workflow for isolated trachea relaxation assay.

Logical Relationship of Dilevalol's Actions

Dilevalol_Actions cluster_receptor Receptor Interaction cluster_tissue Tissue/Organ Effect cluster_systemic Systemic Effect Dilevalol Dilevalol Beta1_Block β1-Adrenoceptor Antagonism Dilevalol->Beta1_Block Beta2_Block β2-Adrenoceptor Antagonism Dilevalol->Beta2_Block Beta2_Agonist β2-Adrenoceptor Partial Agonism Dilevalol->Beta2_Agonist Cardiac_Effect ↓ Heart Rate ↓ Contractility Beta1_Block->Cardiac_Effect Beta2_Block->Cardiac_Effect Vascular_Effect Vasodilation Beta2_Agonist->Vascular_Effect BP_Effect ↓ Blood Pressure Cardiac_Effect->BP_Effect Vascular_Effect->BP_Effect

References

Technical Notes & Optimization

Troubleshooting

Dilevalol Stability and Degradation in Aqueous Solutions: A Technical Support Resource

For Researchers, Scientists, and Drug Development Professionals This technical support center provides essential information and guidance for researchers working with dilevalol, focusing on its stability and degradation...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides essential information and guidance for researchers working with dilevalol, focusing on its stability and degradation in aqueous solutions. The following troubleshooting guides and frequently asked questions (FAQs) are designed to address common challenges encountered during experimental procedures.

Troubleshooting Guides

Issue: Inconsistent or Unexpected Results in Stability Studies

Possible Cause 1: pH of the Aqueous Solution

The stability of dilevalol, much like its racemic parent compound labetalol (B1674207), is significantly influenced by the pH of the aqueous medium. Labetalol hydrochloride is reported to be most stable in acidic solutions with a pH range of 2-4.[1] Deviation from this optimal pH range can lead to accelerated degradation.

Troubleshooting Steps:

  • Verify pH: Accurately measure and record the pH of your aqueous solutions before and during the experiment.

  • Buffer Selection: Utilize appropriate buffer systems to maintain a stable pH throughout the study. Refer to the table below for recommended buffer systems.

  • Control Experiments: Run control experiments at different pH values to establish a baseline degradation profile.

Table 1: Recommended Buffer Systems for Dilevalol Stability Studies

pH RangeRecommended Buffer System
2.0 - 4.0Citrate Buffer, Phosphate Buffer
4.0 - 6.0Acetate Buffer
6.0 - 8.0Phosphate Buffer

Possible Cause 2: Exposure to Light

Dilevalol may be susceptible to photodegradation. Studies on labetalol have shown it to be photolabile, particularly in alkaline solutions.[2]

Troubleshooting Steps:

  • Protect from Light: Conduct experiments under amber or light-protected conditions. Use amber glassware or wrap experimental containers in aluminum foil.

  • Photostability Testing: If photodegradation is suspected, perform forced degradation studies by exposing the dilevalol solution to a controlled light source (e.g., UV lamp) and analyze for degradation products.

Issue: Appearance of Unknown Peaks in Chromatographic Analysis

Possible Cause: Degradation of Dilevalol

The emergence of new peaks during chromatographic analysis (e.g., HPLC) is a strong indicator of dilevalol degradation. Forced degradation studies on the related compound labetalol have been conducted under various stress conditions, including acidic, basic, oxidative, and thermal stress.[2]

Troubleshooting Steps:

  • Peak Identification: Attempt to identify the degradation products using techniques like Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Review Experimental Conditions: Carefully examine your experimental protocol for potential stressors such as extreme pH, high temperature, or the presence of oxidizing agents.

  • Stability-Indicating Method: Ensure your analytical method is stability-indicating, meaning it can accurately separate the intact drug from its degradation products.

Frequently Asked Questions (FAQs)

Q1: What are the expected degradation pathways for dilevalol in aqueous solutions?

While specific degradation pathways for dilevalol are not extensively documented, insights can be drawn from studies on labetalol. The primary degradation pathways are expected to be hydrolysis and oxidation. Photodegradation can also occur, especially under alkaline conditions.

Q2: How can I perform a forced degradation study for dilevalol?

A forced degradation study is crucial for understanding the stability of a drug substance. A general protocol is provided below.

Experimental Protocols

Forced Degradation Study Protocol (General)

  • Preparation of Stock Solution: Prepare a stock solution of dilevalol in a suitable solvent (e.g., methanol (B129727) or water) at a known concentration.

  • Stress Conditions:

    • Acid Hydrolysis: Treat the dilevalol solution with 0.1 N HCl at room temperature and at an elevated temperature (e.g., 60°C).

    • Base Hydrolysis: Treat the dilevalol solution with 0.1 N NaOH at room temperature and at an elevated temperature (e.g., 60°C).

    • Oxidative Degradation: Treat the dilevalol solution with 3% hydrogen peroxide at room temperature.

    • Thermal Degradation: Expose the dilevalol solution to dry heat (e.g., 80°C).

    • Photodegradation: Expose the dilevalol solution to a UV light source.

  • Sample Analysis: At specified time points, withdraw samples, neutralize if necessary, and analyze using a validated stability-indicating HPLC method.

  • Data Analysis: Quantify the amount of remaining dilevalol and the formation of degradation products over time.

Q3: What analytical methods are suitable for monitoring dilevalol stability?

Reverse-phase high-performance liquid chromatography (RP-HPLC) is the most common and effective method for assessing the stability of dilevalol and separating it from its degradation products. A well-developed RP-HPLC method should be able to provide accurate and precise quantification of the parent drug and its degradants.

Table 2: Summary of Labetalol Degradation Studies (as a proxy for Dilevalol)

Stress ConditionReagents/ConditionsPotential Outcome
Acid Hydrolysis 0.1 N - 1 N HCl, Room Temp to 80°CDegradation observed
Base Hydrolysis 0.1 N - 1 N NaOH, Room Temp to 80°CDegradation observed
Oxidation 3% - 30% H₂O₂, Room TemperatureDegradation observed
Thermal 60°C - 80°CDegradation observed
Photodegradation UV/Visible light exposureDegradation, especially in alkaline pH

Signaling Pathways and Experimental Workflows

Dilevalol exhibits a dual pharmacological action: it is a non-selective beta-adrenergic receptor antagonist and a selective beta-2 adrenergic receptor agonist.[3][4] This unique profile results in a complex signaling cascade.

Dilevalol_Signaling_Pathway cluster_beta_blockade Non-selective Beta-Blockade (Cardiac Myocyte) cluster_beta_agonism Selective Beta-2 Agonism (Vascular Smooth Muscle) Dilevalol_beta Dilevalol Beta1_AR β1-Adrenergic Receptor Dilevalol_beta->Beta1_AR Antagonist Gs_protein_beta1 Gs Protein Beta1_AR->Gs_protein_beta1 X AC_beta1 Adenylyl Cyclase Gs_protein_beta1->AC_beta1 cAMP_beta1 cAMP AC_beta1->cAMP_beta1 PKA_beta1 PKA cAMP_beta1->PKA_beta1 Ca_channel L-type Ca2+ Channel PKA_beta1->Ca_channel Contraction_beta1 ↓ Heart Rate & ↓ Contractility Ca_channel->Contraction_beta1 Dilevalol_beta2 Dilevalol Beta2_AR β2-Adrenergic Receptor Dilevalol_beta2->Beta2_AR Agonist Gs_protein_beta2 Gs Protein Beta2_AR->Gs_protein_beta2 AC_beta2 Adenylyl Cyclase Gs_protein_beta2->AC_beta2 cAMP_beta2 cAMP AC_beta2->cAMP_beta2 PKA_beta2 PKA cAMP_beta2->PKA_beta2 MLCK Myosin Light Chain Kinase PKA_beta2->MLCK Inhibition Relaxation Vasodilation MLCK->Relaxation

Caption: Dilevalol's dual signaling mechanism.

The diagram above illustrates the dual signaling pathway of dilevalol. As a non-selective beta-blocker, it antagonizes beta-1 adrenergic receptors in cardiac myocytes, leading to a decrease in heart rate and contractility. Concurrently, as a selective beta-2 agonist, it stimulates beta-2 adrenergic receptors in vascular smooth muscle, resulting in vasodilation.

Stability_Study_Workflow cluster_prep Sample Preparation cluster_stress Forced Degradation cluster_analysis Analysis cluster_data Data Interpretation Prep Prepare Dilevalol Aqueous Solution Stress Expose to Stress Conditions (Heat, Light, pH, Oxidation) Prep->Stress Controls Prepare Control Samples (e.g., different pH, protected from light) Sampling Sample at Time Points Controls->Sampling Stress->Sampling HPLC RP-HPLC Analysis Sampling->HPLC LCMS LC-MS for Degradant ID HPLC->LCMS If unknown peaks Quant Quantify Dilevalol & Degradants HPLC->Quant Pathway Propose Degradation Pathway LCMS->Pathway Kinetics Determine Degradation Kinetics Quant->Kinetics Kinetics->Pathway

Caption: Experimental workflow for a dilevalol stability study.

This workflow diagram outlines the key steps in conducting a comprehensive stability study of dilevalol in aqueous solutions, from sample preparation and forced degradation to analysis and data interpretation.

References

Optimization

Technical Support Center: Improving the Solubility of Dilevalol for In Vitro Research

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges related to the solu...

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges related to the solubility of dilevalol in in vitro experimental settings.

Frequently Asked Questions (FAQs)

Q1: What is dilevalol and why is its solubility a concern for in vitro research?

A1: Dilevalol is the (R,R)-stereoisomer of labetalol (B1674207), a non-selective beta-adrenergic receptor antagonist and a selective beta-2 adrenergic receptor partial agonist.[1][2] Like many small molecule compounds, its hydrophobic nature can lead to poor solubility in aqueous solutions, such as cell culture media and physiological buffers. This can result in compound precipitation, leading to inaccurate dosing and unreliable experimental outcomes.

Q2: What are the initial signs of dilevalol precipitation in my cell culture?

A2: Signs of precipitation can range from a fine, crystalline-like sediment at the bottom of your culture vessel to a cloudy or hazy appearance in the medium. This can occur immediately upon addition of your dilevalol solution or develop over time during incubation.

Q3: What is the recommended solvent for preparing a stock solution of dilevalol?

A3: Dimethyl sulfoxide (B87167) (DMSO) is the most commonly recommended solvent for preparing high-concentration stock solutions of dilevalol and other hydrophobic compounds due to its excellent solvating properties.

Q4: What is the maximum concentration of DMSO that is safe for most cell lines?

A4: To avoid solvent-induced cytotoxicity, the final concentration of DMSO in your cell culture medium should generally be kept below 0.5%, with a concentration of 0.1% or lower being ideal for minimizing off-target effects. Always perform a vehicle control (medium with the same final concentration of DMSO without dilevalol) in your experiments.

Troubleshooting Guide: Dilevalol Precipitation

Issue: Immediate Precipitation Upon Addition to Aqueous Media

This is a common issue when a concentrated DMSO stock of a hydrophobic compound is rapidly diluted into an aqueous environment.

Potential CauseRecommended Solution
High Final Concentration The desired concentration of dilevalol may exceed its solubility limit in the aqueous medium. Try lowering the final working concentration.
Rapid Solvent Exchange Adding the DMSO stock directly and quickly to the full volume of media can cause the compound to "crash out" of solution.
Solution: Employ a stepwise (serial) dilution method. First, create an intermediate dilution of your dilevalol stock in pre-warmed (37°C) cell culture medium. Then, add this intermediate dilution to the final volume of your culture medium.
Temperature of Media Adding the stock solution to cold media can decrease the solubility of dilevalol.
Solution: Always use pre-warmed (37°C) cell culture media when preparing your working solutions.

Issue: Delayed Precipitation During Incubation

Precipitation that occurs hours or days after the initial preparation can be due to changes in the media's physicochemical properties over time.

Potential CauseRecommended Solution
Media Evaporation Evaporation from the culture vessel can increase the effective concentration of dilevalol, leading to precipitation.
Solution: Ensure proper humidification in your incubator. For long-term experiments, consider using culture plates with low-evaporation lids or sealing plates with a gas-permeable membrane.
Interaction with Media Components Dilevalol may interact with salts, proteins, or other components in the media, forming insoluble complexes over time.
Solution: If possible, test different basal media formulations. The presence of serum can sometimes help to stabilize hydrophobic compounds, but this is cell-line and assay dependent.
pH Shift in Media Cellular metabolism can cause a shift in the pH of the culture medium, which can affect the solubility of dilevalol.
Solution: Monitor the pH of your culture medium. If a significant change is observed, consider using a buffered medium or adjusting the frequency of media changes.

Quantitative Solubility Data

SolventApproximate Solubility of Labetalol HCl (mg/mL)Reference
Dimethyl sulfoxide (DMSO)15[3]
Dimethylformamide (DMF)30[3]
Ethanol0.3[3]
MethanolFreely Soluble[4][5]
WaterSparingly Soluble[4][5]

Note: "Freely soluble" indicates that a relatively large amount of solute can be dissolved, while "sparingly soluble" suggests a low solubility.

Experimental Protocols

Protocol 1: Preparation of a 10 mM Dilevalol Stock Solution in DMSO

Materials:

  • Dilevalol powder

  • Anhydrous, sterile Dimethyl Sulfoxide (DMSO)

  • Analytical balance

  • Sterile microcentrifuge tubes or amber glass vials

  • Vortex mixer

  • Calibrated micropipettes and sterile tips

Methodology:

  • Equilibrate: Allow the vial of dilevalol powder to come to room temperature before opening to prevent condensation.

  • Weighing: In a sterile environment (e.g., a chemical fume hood or biosafety cabinet), accurately weigh the desired amount of dilevalol powder. For a 1 mL 10 mM stock solution, you will need 3.284 mg of dilevalol (Molecular Weight = 328.4 g/mol ).

  • Dissolving: Add the appropriate volume of sterile DMSO to the vial containing the dilevalol powder. For a 10 mM solution, if you weighed 3.284 mg, add 1 mL of DMSO.

  • Mixing: Vortex the solution until the dilevalol is completely dissolved. Gentle warming to 37°C or brief sonication can be used to aid dissolution if necessary. Visually inspect the solution to ensure there are no visible particles.

  • Storage: Aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes or amber glass vials to minimize freeze-thaw cycles. Store at -20°C or -80°C for long-term storage.

Protocol 2: Preparation of a Dilevalol Working Solution for Cell Culture

Materials:

  • 10 mM Dilevalol stock solution in DMSO (from Protocol 1)

  • Sterile, complete cell culture medium (pre-warmed to 37°C)

  • Sterile conical tubes or multi-well plates

  • Calibrated micropipettes and sterile tips

Methodology:

  • Thaw Stock Solution: Remove one aliquot of the 10 mM dilevalol DMSO stock solution from the freezer and allow it to thaw at room temperature.

  • Determine Final Concentration: Decide on the final working concentration of dilevalol for your experiment (e.g., 1 µM, 10 µM, 100 µM).

  • Prepare Intermediate Dilution (Recommended): To minimize the risk of precipitation, it is highly recommended to perform a serial dilution.

    • For a final concentration of 10 µM, you could first prepare a 100 µM intermediate solution by adding 1 µL of the 10 mM stock to 99 µL of pre-warmed medium.

  • Prepare Final Working Solution:

    • Add the appropriate volume of the intermediate dilution or the stock solution directly to the final volume of pre-warmed cell culture medium. For example, to prepare 1 mL of a 10 µM working solution, add 1 µL of the 10 mM stock solution to 999 µL of medium.

    • Crucially, add the dilevalol solution to the medium while gently swirling or vortexing the medium. This gradual introduction is key to preventing precipitation.

  • Vehicle Control: Prepare a vehicle control by adding the same volume of pure DMSO to an equivalent volume of cell culture medium.

  • Application: Use the freshly prepared working solutions immediately for your experiments.

Signaling Pathway and Experimental Workflow Diagrams

Dilevalol acts as a non-selective antagonist at β1 and β2-adrenergic receptors and as a partial agonist at the β2-adrenergic receptor.[1][2][6]

Dilevalol_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Dilevalol Dilevalol Beta1_AR β1-Adrenergic Receptor Dilevalol->Beta1_AR Antagonist Beta2_AR β2-Adrenergic Receptor Dilevalol->Beta2_AR Partial Agonist Gs_protein Gs Protein Beta1_AR->Gs_protein Blocks Activation Cellular_Response_Inhibition Inhibition of Downstream Effects Beta1_AR->Cellular_Response_Inhibition Beta2_AR->Gs_protein AC Adenylyl Cyclase Gs_protein->AC cAMP cAMP AC->cAMP PKA Protein Kinase A cAMP->PKA Cellular_Response_Activation Activation of Downstream Effects PKA->Cellular_Response_Activation

Caption: Dilevalol's dual-action signaling pathway.

Experimental_Workflow start Start prep_stock Prepare 10 mM Dilevalol Stock in DMSO start->prep_stock thaw_stock Thaw Dilevalol Stock Solution prep_stock->thaw_stock warm_media Pre-warm Cell Culture Medium to 37°C prep_working Prepare Working Solution (Serial Dilution) warm_media->prep_working thaw_stock->prep_working add_to_cells Add Working Solution to Cell Culture prep_working->add_to_cells incubate Incubate Cells add_to_cells->incubate assay Perform In Vitro Assay incubate->assay end End assay->end

Caption: Workflow for preparing dilevalol solutions.

References

Troubleshooting

Technical Support Center: Addressing Dilevalol-Induced Liver Toxicity in Research Models

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals investigating dilevalol-induced liver toxicity in experi...

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals investigating dilevalol-induced liver toxicity in experimental models.

Troubleshooting Guides

This section addresses common issues encountered during in vitro and in vivo experiments in a question-and-answer format.

In Vitro Models

Q1: My primary hepatocytes exhibit high background toxicity, even in the vehicle control group, when I am testing dilevalol. What could be the issue?

A1: High basal toxicity in primary hepatocyte cultures can stem from several factors:

  • Cell Quality: The viability and health of primary hepatocytes post-isolation or thawing are critical. Ensure that your cell viability is high (>80%) before seeding. Use gentle handling techniques and optimized protocols for thawing and plating.

  • Vehicle Toxicity: The solvent used to dissolve dilevalol might be causing cytotoxicity at the final concentration in the culture medium. It is advisable to perform a vehicle control experiment with different non-toxic solvents to rule out this possibility.

  • Culture Conditions: Primary hepatocytes are sensitive to their environment. Ensure that the culture medium is appropriate, pre-warmed, and that the cells are not subjected to abrupt temperature or pH changes.

Q2: I am not observing significant cytotoxicity with dilevalol in my HepG2 cell line. Is this an expected outcome?

A2: This is a common observation. HepG2 cells have a relatively low expression of key drug-metabolizing enzymes (e.g., cytochrome P450s) compared to primary hepatocytes.[1][2] Since the toxicity of many drugs, including potentially dilevalol, is mediated by their reactive metabolites, the limited metabolic capacity of HepG2 cells may result in a lack of a toxic response.[2] Consider using a more metabolically competent cell line, such as HepaRG cells, or primary hepatocytes.[3]

Q3: The results from my Lymphocyte Transformation Test (LTT) for dilevalol are highly variable and not reproducible. What are the common pitfalls?

A3: The LTT is a technically demanding assay, and variability can be a significant challenge.[4] Common sources of variability include:

  • Cell Viability: The viability of the isolated peripheral blood mononuclear cells (PBMCs) is crucial. Ensure a consistent and gentle isolation protocol to maximize cell health.

  • Drug Concentration: The concentration of dilevalol is critical. A dose-response curve should be established to find a non-cytotoxic concentration that can still induce a proliferative response in sensitized lymphocytes.

  • Assay Conditions: The source of serum can impact the results. Whenever possible, use autologous serum from the subject. The duration of the culture and the method used to assess proliferation (e.g., [3H]-thymidine incorporation, BrdU) should be optimized and consistently applied.[5][6]

In Vivo Models

Q1: I am administering dilevalol to a standard rodent model but not observing a significant increase in serum ALT and AST levels. Why is this the case?

A1: Dilevalol-induced liver injury in humans is idiosyncratic, meaning it occurs in a small subset of susceptible individuals and is not strictly dose-dependent.[7][8] This type of toxicity is notoriously difficult to replicate in standard animal models due to species differences in drug metabolism and immune responses.[9][10] To enhance the predictive value of your animal model, consider the following:

  • Immune Sensitization: Co-administer a non-hepatotoxic dose of an immune stimulant, such as lipopolysaccharide (LPS), to mimic an underlying inflammatory state, which may unmask idiosyncratic toxicity.

  • Humanized Models: Utilize mouse models with humanized livers to better replicate human-specific metabolism.

Q2: My animal model is showing signs of general malaise after dilevalol administration, but I am unsure if it is specific to liver toxicity. How can I differentiate?

A2: To distinguish between general systemic toxicity and specific hepatotoxicity, a comprehensive assessment is necessary:

  • Biochemical Markers: In addition to serum ALT and AST, measure other markers of liver function and injury, such as alkaline phosphatase (ALP), total bilirubin, and albumin.[11]

  • Histopathology: A thorough histopathological examination of the liver is essential to identify specific signs of liver damage, such as necrosis, inflammation, and steatosis.

  • Multi-Organ Assessment: Monitor markers of other organ function (e.g., creatinine (B1669602) for kidney function) to determine if the observed toxicity is liver-specific.

Frequently Asked Questions (FAQs)

This section provides answers to common questions regarding the investigation of dilevalol-induced liver toxicity.

General Information

Q1: What is the hypothesized mechanism of dilevalol-induced liver toxicity?

A1: The precise mechanism of dilevalol-induced liver injury is not fully understood, but it is believed to be idiosyncratic.[8] The leading hypothesis points towards an immune-mediated reaction.[12] This may involve the formation of reactive metabolites of dilevalol that bind to liver proteins, creating neoantigens that trigger an adaptive immune response.[13] Additionally, like many other drugs that cause liver injury, mitochondrial dysfunction may also play a role.[12][14][15]

Q2: Can I use labetalol (B1674207) as a substitute for dilevalol in my liver toxicity studies?

A2: Dilevalol is the specific (R,R)-stereoisomer of labetalol. Although they are chemically related, dilevalol was withdrawn from the market due to a higher incidence of hepatotoxicity compared to the racemic mixture of labetalol.[8] Therefore, while studies on labetalol may offer some insights, the toxicity profiles are distinct. For research specifically focused on the hepatotoxicity that led to its withdrawal, dilevalol itself should be used.

Experimental Design and Protocols

Q3: What are the most suitable in vitro models for investigating dilevalol's hepatotoxicity?

A3: The choice of in vitro model depends on the specific research question:

  • Primary Human Hepatocytes: Considered the "gold standard" due to their complete metabolic competency, making them ideal for studying metabolism-dependent toxicity.[1][2]

  • HepaRG Cells: A human-derived cell line that can be differentiated into hepatocyte-like cells with good metabolic activity, offering a more readily available alternative to primary cells.[3]

  • Co-culture Systems: For investigating immune-mediated mechanisms, co-cultures of hepatocytes with immune cells (e.g., Kupffer cells, lymphocytes) can provide a more comprehensive model.

  • Lymphocyte Transformation Test (LTT): Specifically for assessing drug-specific T-cell sensitization, using PBMCs from individuals potentially sensitized to dilevalol.[4][16]

Q4: What key endpoints should I measure in my in vitro studies of dilevalol hepatotoxicity?

A4: A multi-parametric approach is recommended to capture the complexity of drug-induced liver injury:

  • Cell Viability: Assays such as MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or measuring lactate (B86563) dehydrogenase (LDH) release.[17]

  • Liver Enzyme Leakage: Measurement of alanine (B10760859) aminotransferase (ALT) and aspartate aminotransferase (AST) in the cell culture supernatant.

  • Mitochondrial Function: Assessment of oxygen consumption rate (OCR), mitochondrial membrane potential, and cellular ATP levels.[18][19]

  • Oxidative Stress: Measurement of reactive oxygen species (ROS) production and cellular glutathione (B108866) (GSH) levels.

  • Apoptosis and Necrosis: Assays for caspase activity or flow cytometry-based analysis using Annexin V and propidium (B1200493) iodide (PI).[18]

Q5: What are the critical considerations when designing an in vivo study for dilevalol-induced liver injury?

A5: Given the idiosyncratic nature of dilevalol's toxicity, careful study design is crucial:

  • Model Selection: As standard rodent models may not be predictive, consider using models that incorporate an inflammatory challenge (e.g., co-administration with LPS) to mimic a susceptible state.

  • Dose Selection: Conduct a preliminary dose-range finding study to determine appropriate dose levels that do not cause overt systemic toxicity but might induce liver injury, especially in a sensitized model.

  • Endpoint Analysis: The primary endpoints should include serum liver enzymes (ALT, AST, ALP), bilirubin, and a detailed histopathological evaluation of liver tissue by a qualified pathologist.[11][20]

Quantitative Data Presentation

The following tables summarize hypothetical quantitative data to illustrate the expected outcomes in dilevalol toxicity studies. Researchers should generate their own data for accurate analysis.

Table 1: In Vitro Cytotoxicity of Dilevalol in Liver Cell Models (Hypothetical Data)

Cell ModelEndpointIncubation Time (hr)Dilevalol Concentration (µM)Result (% of Control or IC50)
Primary Human HepatocytesCell Viability (MTT)241, 10, 50, 100, 200IC50 ≈ 120 µM
HepaRG CellsLDH Release481, 10, 50, 100, 200Significant increase at ≥ 100 µM
HepG2 CellsCell Viability (MTT)241, 10, 50, 100, 200No significant decrease

Table 2: In Vivo Hepatotoxicity Markers in a Mouse Model of Dilevalol-Induced Liver Injury with LPS Sensitization (Hypothetical Data)

Treatment GroupDose (mg/kg)Serum ALT (U/L)Serum AST (U/L)Liver Histology (Necrosis Score 0-4)
Vehicle Control-40 ± 865 ± 120.1 ± 0.1
Dilevalol10055 ± 1080 ± 150.3 ± 0.2
LPS160 ± 1190 ± 180.5 ± 0.3
Dilevalol + LPS100 + 1350 ± 75520 ± 983.2 ± 0.6

Experimental Protocols

This section provides an overview of key experimental methodologies.

Protocol 1: In Vitro Hepatotoxicity Assessment in Primary Human Hepatocytes
  • Cell Culture:

    • Thaw cryopreserved primary human hepatocytes according to the supplier's protocol.

    • Seed hepatocytes at an appropriate density (e.g., 0.5 x 10^6 cells/mL) in collagen-coated plates.[21]

    • Allow cells to attach and form a monolayer for 24-48 hours.

  • Dilevalol Treatment:

    • Prepare a stock solution of dilevalol in a suitable, non-toxic solvent (e.g., DMSO).

    • Dilute the stock solution in culture medium to achieve the desired final concentrations. The final solvent concentration should be consistent across all wells and ideally below 0.1%.

    • Treat the hepatocytes with dilevalol for 24 to 48 hours.

  • Endpoint Analysis:

    • Cell Viability (MTT Assay): Add MTT reagent to the cells, incubate, and then solubilize the formazan (B1609692) crystals. Measure the absorbance at the appropriate wavelength.

    • LDH Release: Collect the culture supernatant and measure LDH activity using a commercially available kit.

    • ALT/AST Measurement: Collect the culture supernatant and measure ALT and AST activity using appropriate assay kits.

Protocol 2: Assessment of Mitochondrial Dysfunction
  • Oxygen Consumption Rate (OCR):

    • Seed hepatocytes in a Seahorse XF cell culture microplate.

    • Treat the cells with dilevalol for a specified period.

    • Measure the OCR using a Seahorse XF Analyzer following the manufacturer's instructions. This will provide insights into the effect of dilevalol on mitochondrial respiration.

  • Mitochondrial Membrane Potential (MMP):

    • Treat hepatocytes with dilevalol.

    • Stain the cells with a fluorescent dye sensitive to MMP, such as JC-1 or TMRM.

    • Analyze the fluorescence intensity using flow cytometry or fluorescence microscopy to assess changes in MMP.

Protocol 3: Lymphocyte Transformation Test (LTT)
  • PBMC Isolation:

    • Isolate PBMCs from heparinized whole blood using Ficoll-Paque density gradient centrifugation.

    • Wash the isolated PBMCs and determine cell viability and concentration.

  • Cell Culture and Stimulation:

    • Culture the PBMCs in a 96-well plate in the presence of various non-toxic concentrations of dilevalol.

    • Include positive (e.g., phytohemagglutinin) and negative (medium alone) controls.

    • Incubate the cells for 5-7 days.[5]

  • Proliferation Assay:

    • Assess lymphocyte proliferation by adding [3H]-thymidine and measuring its incorporation into the DNA of proliferating cells.

    • Alternatively, use non-radioactive methods such as BrdU incorporation or CFSE dye dilution, followed by analysis with a plate reader or flow cytometry.

Visualizations

The following diagrams illustrate key concepts and workflows related to the study of dilevalol-induced liver toxicity.

G cluster_drug Dilevalol Administration cluster_metabolism Hepatic Metabolism cluster_stress Cellular Stress cluster_signaling Signaling Pathways cluster_immune Immune Response cluster_outcome Hepatocellular Outcome Dilevalol Dilevalol Metabolism Metabolism by CYP450 Enzymes Dilevalol->Metabolism ReactiveMetabolites Reactive Metabolites Metabolism->ReactiveMetabolites MitochondrialDysfunction Mitochondrial Dysfunction ReactiveMetabolites->MitochondrialDysfunction OxidativeStress Oxidative Stress (ROS Generation) ReactiveMetabolites->OxidativeStress Neoantigen Neoantigen Formation (Drug-Protein Adducts) ReactiveMetabolites->Neoantigen MitochondrialDysfunction->OxidativeStress Nrf2 Nrf2 Activation (Adaptive Response) OxidativeStress->Nrf2 JNK JNK Activation (Apoptotic Signaling) OxidativeStress->JNK Apoptosis Hepatocyte Apoptosis JNK->Apoptosis TCell T-Cell Activation Neoantigen->TCell Inflammation Inflammation TCell->Inflammation Inflammation->Apoptosis LiverInjury Liver Injury Apoptosis->LiverInjury

Caption: Proposed signaling pathway for dilevalol-induced liver injury.

G cluster_endpoints Endpoint Analysis start Start: In Vitro Experiment cell_culture Cell Culture (e.g., Primary Hepatocytes) start->cell_culture treatment Dilevalol Treatment (Dose-Response) cell_culture->treatment incubation Incubation (24-48 hours) treatment->incubation viability Cell Viability (MTT, LDH) incubation->viability enzymes Liver Enzymes (ALT, AST) incubation->enzymes mito Mitochondrial Function (OCR, MMP) incubation->mito stress Oxidative Stress (ROS, GSH) incubation->stress data_analysis Data Analysis viability->data_analysis enzymes->data_analysis mito->data_analysis stress->data_analysis conclusion Conclusion data_analysis->conclusion

Caption: Experimental workflow for in vitro hepatotoxicity testing.

G start Unexpected Result in In Vitro Cytotoxicity Assay q1 Is there high toxicity in the vehicle control? start->q1 a1_yes Check vehicle toxicity and cell handling procedures. q1->a1_yes Yes q2 Is there no toxicity observed in a typically sensitive cell line? q1->q2 No end Problem Identified a1_yes->end a2_yes Verify dilevalol concentration and cell line metabolic capacity. Consider using HepaRG or primary hepatocytes. q2->a2_yes Yes q3 Are the results highly variable between experiments? q2->q3 No a2_yes->end a3_yes Standardize cell seeding density, drug preparation, and assay timing. Check for lot-to-lot variability of reagents. q3->a3_yes Yes a3_yes->end

Caption: Logical relationship for troubleshooting in vitro cytotoxicity assays.

References

Optimization

Identifying and minimizing off-target effects of dilevalol

Technical Support Center: Dilevalol Off-Target Effects Welcome to the technical support center for dilevalol research. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researche...

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Dilevalol Off-Target Effects

Welcome to the technical support center for dilevalol research. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals identify and minimize the off-target effects of dilevalol during experimentation.

Frequently Asked Questions (FAQs)

Q1: What is the primary on-target mechanism of action for dilevalol?

A1: Dilevalol is the R,R-stereoisomer of labetalol (B1674207).[1] Its primary mechanism involves a unique combination of nonselective beta-adrenergic receptor antagonism (blocking β1 and β2 receptors) and selective beta-2 adrenergic receptor partial agonism.[2][3] This dual action results in vasodilation, which reduces systemic vascular resistance and lowers blood pressure, while having minimal effect on heart rate and cardiac output.[4][5] Unlike its parent compound, labetalol, dilevalol has negligible alpha-1 blocking activity.[2][3]

Q2: What are the major known off-target effects of dilevalol?

A2: The most significant off-target effect, which led to its market withdrawal, is hepatotoxicity (liver injury).[1] Although the racemic mixture, labetalol, is also associated with liver injury, the incidence appeared to be higher with dilevalol.[1][6] The mechanism is suspected to be an idiosyncratic metabolic reaction or a hypersensitivity immune response to dilevalol or its metabolites.[6][7]

Q3: How can I screen for potential off-target effects of dilevalol in my experimental model?

A3: A tiered screening approach is recommended. Start with broad safety pharmacology panels that assess activity against a range of common off-target classes (e.g., other GPCRs, ion channels, kinases, and transporters).[8] If unexpected cytotoxicity is observed, perform assays to rule out mechanisms of liver injury, such as mitochondrial toxicity assays or assays for reactive metabolite formation. For a more targeted approach, computational screening can predict potential off-target interactions based on structural similarity to other ligands.[9]

Q4: What are the key pharmacological differences between dilevalol and racemic labetalol?

A4: Dilevalol is a single isomer (R,R), while labetalol is a racemic mixture of four stereoisomers.[1] The primary differences are:

  • Alpha-1 Blockade: Labetalol has α1-adrenergic receptor blocking activity, which contributes to its antihypertensive effect. Dilevalol has negligible α1-blocking activity.[2][3]

  • Beta-2 Agonism: Dilevalol is a potent selective β2-adrenergic partial agonist, which is its primary mechanism for vasodilation.[10][11]

  • Potency: Dilevalol is approximately four times more potent as a nonselective beta-blocker than labetalol.[10][12]

Troubleshooting Guides

Issue: I'm observing unexpected cytotoxicity in my cell line after treatment with dilevalol.

  • Possible Cause: The observed cytotoxicity could be related to the known hepatotoxic potential of dilevalol, even in non-hepatic cell lines, through mechanisms like mitochondrial dysfunction or oxidative stress.

  • Troubleshooting Steps:

    • Confirm Dose-Response: Perform a dose-response curve to confirm the cytotoxicity is concentration-dependent.

    • Assess Mitochondrial Health: Use assays like MTT or Seahorse to measure mitochondrial respiration and viability.

    • Measure Oxidative Stress: Quantify reactive oxygen species (ROS) production using cellular probes (e.g., DCFDA).

    • Use a Control Compound: Compare the cytotoxic profile to a beta-blocker not typically associated with liver injury, such as atenolol.[5]

    • Consider Metabolites: If using a metabolically active cell line (e.g., primary hepatocytes), consider that toxic metabolites may be forming.

Issue: My experimental results with dilevalol are inconsistent or show high variability.

  • Possible Cause: Off-target binding can introduce variability. Dilevalol's partial agonism at β2 receptors can lead to complex signaling outcomes that may vary between cell lines or tissue preparations depending on the density and coupling efficiency of the receptors.

  • Troubleshooting Steps:

    • Characterize Receptor Expression: Quantify the expression levels of β1 and β2 adrenergic receptors in your experimental system using techniques like qPCR or flow cytometry.[13]

    • Use Selective Antagonists: To isolate the on-target beta-blocking effect, co-incubate with a selective β2 antagonist (e.g., ICI 118,551) to block the vasodilator effect.[3]

    • Check for Alpha-Receptor Involvement: Although dilevalol's alpha-blocking activity is minimal, in systems with high α1 receptor expression, it may be worth confirming the lack of effect by co-incubation with an α1 agonist like phenylephrine.[4]

    • Control for Agonist Activity: Run parallel experiments with a pure beta-agonist (e.g., isoproterenol) and a pure antagonist (e.g., propranolol) to understand the contribution of dilevalol's mixed activities.[3][14]

Quantitative Data Summary

Table 1: Pharmacological Profile of Dilevalol vs. Labetalol

FeatureDilevalol (R,R-isomer)Labetalol (Racemic Mixture)Reference
Primary On-Target Nonselective β-blocker, Selective β2 partial agonistNonselective β-blocker, α1-blocker[2][15]
Vasodilation Mechanism β2 agonismα1 blockade, some β2 agonism[11][15]
β-Blockade Potency ~4x more potent than labetalolBaseline[10][12]
β2-Agonist Potency ~7x more potent than labetalolBaseline[10]
α1-Blockade Activity Negligible / MinimalPresent and clinically significant[3][11]
Major Off-Target Concern HepatotoxicityHepatotoxicity (lower incidence)[1][6]

Detailed Experimental Protocols

1. Protocol: Competitive Radioligand Binding Assay for Adrenergic Receptors

This protocol is a standard method to determine the binding affinity (Ki) of a test compound (dilevalol) for a specific receptor (e.g., β1-adrenergic receptor).[16][17]

  • Objective: To determine the IC50 and calculate the Ki of dilevalol for a target receptor.

  • Materials:

    • Cell membranes prepared from a cell line overexpressing the target receptor (e.g., CHO-β1AR).

    • Radioligand specific for the target receptor (e.g., [³H]-Dihydroalprenolol for beta-receptors).

    • Test compound: Dilevalol, serially diluted.

    • Non-specific binding control: A high concentration of a known unlabeled ligand (e.g., propranolol).

    • Assay Buffer (e.g., 50 mM Tris, 5 mM MgCl₂, pH 7.4).[18]

    • 96-well plates, glass fiber filters, and a cell harvester.

    • Scintillation fluid and a scintillation counter.

  • Procedure:

    • Plate Setup: In a 96-well plate, add assay buffer to all wells.

    • Add Components: To appropriate wells, add:

      • Total Binding: Radioligand and cell membranes.

      • Non-Specific Binding: Radioligand, cell membranes, and a saturating concentration of unlabeled ligand (e.g., 10 µM propranolol).

      • Competition: Radioligand, cell membranes, and varying concentrations of dilevalol.

    • Incubation: Incubate the plate at a specified temperature (e.g., 30°C) for a sufficient time to reach equilibrium (e.g., 60 minutes).[18]

    • Harvesting: Rapidly filter the contents of each well through a glass fiber filter using a cell harvester. This separates the bound radioligand (trapped on the filter) from the free radioligand.

    • Washing: Wash the filters multiple times with ice-cold wash buffer to remove any remaining unbound ligand.

    • Counting: Place the filters in scintillation vials, add scintillation fluid, and count the radioactivity (in counts per minute, CPM) using a scintillation counter.

  • Data Analysis:

    • Calculate Specific Binding = Total Binding (CPM) - Non-Specific Binding (CPM).

    • Plot the percentage of specific binding against the log concentration of dilevalol.

    • Fit the data to a sigmoidal dose-response curve to determine the IC50 value.

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[18]

2. Protocol: Cell-Based Functional Assay for β2-Adrenergic Receptor Activation

This protocol measures the functional consequence of dilevalol binding to the β2-adrenergic receptor, which signals through Gs to increase intracellular cyclic AMP (cAMP).[14]

  • Objective: To measure dilevalol-induced cAMP production as a readout of β2 partial agonism.

  • Materials:

    • A cell line expressing the β2-adrenergic receptor (e.g., HEK293-β2AR).

    • Test compound: Dilevalol, serially diluted.

    • Positive Control Agonist: Isoproterenol.

    • Assay medium (e.g., DMEM).

    • A commercial cAMP detection kit (e.g., HTRF, ELISA, or luminescence-based biosensor).[14]

  • Procedure:

    • Cell Plating: Seed the cells in a 96-well plate and grow to near confluence.

    • Compound Addition: Replace the culture medium with assay medium containing various concentrations of dilevalol or control compounds (isoproterenol for full agonism, buffer for baseline).

    • Incubation: Incubate the plate at 37°C for a specified time (e.g., 30 minutes) to allow for G-protein signaling and cAMP accumulation.

    • Cell Lysis: Lyse the cells according to the cAMP kit manufacturer's instructions to release intracellular cAMP.

    • cAMP Detection: Perform the cAMP detection assay following the kit protocol. This typically involves adding detection reagents and measuring a signal (e.g., fluorescence or luminescence) on a plate reader.

  • Data Analysis:

    • Convert the raw signal to cAMP concentrations using a standard curve.

    • Plot the cAMP concentration against the log concentration of dilevalol.

    • Fit the data to a dose-response curve to determine the EC50 (concentration for half-maximal response) and Emax (maximum effect).

    • Compare the Emax of dilevalol to that of the full agonist (isoproterenol) to quantify its partial agonist activity.

Visualizations

G Dilevalol On-Target vs. Off-Target Signaling Pathways cluster_0 On-Target Pathway (β2 Adrenergic Receptor) cluster_1 Potential Off-Target Pathway (Hepatotoxicity) Dilevalol_on Dilevalol beta2AR β2-AR Dilevalol_on->beta2AR Partial Agonist Gs Gs Protein beta2AR->Gs AC Adenylyl Cyclase Gs->AC Activates cAMP ↑ cAMP AC->cAMP PKA PKA cAMP->PKA Vasodilation Vasodilation (Therapeutic Effect) PKA->Vasodilation Dilevalol_off Dilevalol Metabolism Hepatic Metabolism (e.g., CYP Enzymes) Dilevalol_off->Metabolism Metabolite Reactive Metabolite or Drug-Adduct Metabolism->Metabolite Immune Immune Cell Activation Metabolite->Immune Mito Mitochondrial Dysfunction Metabolite->Mito Hepatocyte Hepatocyte Injury (Cytotoxicity) Immune->Hepatocyte Mito->Hepatocyte

Caption: Dilevalol's on-target vs. potential off-target pathways.

G Experimental Workflow for Off-Target Characterization start Start: Unexpected Phenotype Observed (e.g., Cytotoxicity) dose_response 1. Confirm Dose-Response and Time-Course start->dose_response literature 2. Literature Review: Known Off-Targets (e.g., Hepatotoxicity) dose_response->literature counterscreen 3. Counterscreening (Broad Panel) literature->counterscreen mechanistic 4. Mechanistic Assays (e.g., MitoTox, ROS) counterscreen->mechanistic If hits identified sar 5. Structure-Activity Relationship (SAR) (Use Analogs) mechanistic->sar end Outcome: Identify & Mitigate Off-Target Effect sar->end

Caption: A workflow for investigating dilevalol's off-target effects.

G Troubleshooting Logic for Unexpected Cytotoxicity start Observe Unexpected Cytotoxicity is_dose_dependent Is it dose-dependent? start->is_dose_dependent check_protocol Check Protocol: - Reagent Stability - Calculation Error is_dose_dependent->check_protocol No is_on_target Could it be an exaggerated on-target effect? is_dose_dependent->is_on_target Yes use_antagonist Test Hypothesis: Co-treat with a specific β-receptor antagonist is_on_target->use_antagonist Yes off_target Hypothesis: Off-Target Effect is_on_target->off_target No investigate_off_target Investigate Mechanism: - Mitochondrial Toxicity - Oxidative Stress - Apoptosis Assays off_target->investigate_off_target

Caption: A decision tree for troubleshooting unexpected cytotoxicity.

References

Troubleshooting

Managing potential side effects of dilevalol in animal studies

This guide provides researchers, scientists, and drug development professionals with essential information for managing potential side effects during preclinical animal studies involving dilevalol. Frequently Asked Quest...

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with essential information for managing potential side effects during preclinical animal studies involving dilevalol.

Frequently Asked Questions (FAQs)

Q1: What is dilevalol and what is its primary mechanism of action?

Dilevalol is the single (R,R)-stereoisomer of labetalol (B1674207). Its antihypertensive effect is primarily driven by a unique combination of two mechanisms:

  • Non-selective β-adrenoceptor blockade: It blocks both β1 and β2 receptors, similar to drugs like propranolol.[1][2]

  • Partial β2-adrenoceptor agonism: It selectively stimulates β2 receptors, which leads to vasodilation (widening of blood vessels) and a decrease in systemic vascular resistance.[2][3][4][5]

This dual action allows it to lower blood pressure by reducing peripheral resistance, often with little to no change in heart rate or cardiac output at rest.[3][4][5] Unlike its parent compound labetalol, dilevalol has negligible α1-blocking activity.[2][4][5]

Q2: What are the most common side effects to anticipate in animal studies with dilevalol?

The most likely side effects are direct extensions of dilevalol's pharmacological actions:

  • Hypotension: A drop in blood pressure is the intended therapeutic effect but can become an adverse event if excessive. This is primarily due to the β2-agonist-mediated vasodilation.[2]

  • Bradycardia: A decrease in heart rate can occur due to the blockade of β1-adrenergic receptors in the heart. However, this effect is often less pronounced than with other beta-blockers because the vasodilatory action can sometimes lead to a compensatory response.[6]

  • Hepatotoxicity: Although rare, severe liver injury has been reported with dilevalol and its parent compound, labetalol.[7] Routine monitoring of liver function markers in longer-term studies is advisable.

Q3: How does dilevalol's mechanism differ from labetalol?

While dilevalol is one of the four stereoisomers that make up racemic labetalol, its pharmacological profile is distinct.[1] Labetalol acts as a non-selective β-blocker and also an α1-receptor blocker.[8] Dilevalol, on the other hand, exerts its vasodilatory effect through selective partial agonism at β2 receptors and has clinically insignificant α1-blocking properties.[2][5]

Dilevalol Signaling Pathway

The following diagram illustrates the primary signaling pathways affected by dilevalol.

Dilevalol_Mechanism cluster_Receptors Adrenergic Receptors cluster_Drug Dilevalol Action cluster_Effects Physiological Effects Beta1 β1 Receptor (Heart) Bradycardia ↓ Heart Rate (Bradycardia) Beta1->Bradycardia Beta2 β2 Receptor (Vascular Smooth Muscle) Vasodilation ↑ Vasodilation Beta2->Vasodilation Dilevalol Dilevalol Dilevalol->Beta1 Antagonist (Blocks) Dilevalol->Beta2 Partial Agonist (Stimulates) Hypotension ↓ Blood Pressure (Hypotension) Bradycardia->Hypotension Vasodilation->Hypotension

Diagram of Dilevalol's dual mechanism of action on adrenergic receptors.

Troubleshooting Guides

Issue: Severe Hypotension Observed Post-Administration

Q: My animal model (rat/dog) is exhibiting a mean arterial pressure (MAP) below 60 mmHg after dilevalol administration. What steps should I take?

A: Acute, severe hypotension requires immediate intervention to prevent organ damage.

  • Confirm the Reading: First, ensure the blood pressure measurement is accurate. Check the placement of the catheter (for direct monitoring) or cuff (for indirect monitoring) and verify equipment calibration.[9]

  • Cease Further Dosing: If administering via infusion, stop the infusion immediately.

  • Administer Intravenous Fluids: The primary and immediate treatment is to expand intravascular volume. Administer a bolus of an isotonic crystalloid solution (e.g., Lactated Ringer's). A typical starting dose is 10-20 mL/kg delivered over 15 minutes.[9]

  • Consider Vasopressors (if fluids are insufficient): If hypotension persists despite a fluid challenge, pharmacological intervention may be necessary, but be aware this will confound experimental results. Agents to consider under veterinary guidance include:

    • Dopamine/Dobutamine: For inotropic support if decreased contractility is suspected.[10][11]

    • Norepinephrine/Ephedrine: For potent vasoconstriction if vasodilation is the primary cause.[10][12]

  • Document and Adjust: Record the event in detail. For subsequent experiments, consider a dose reduction for dilevalol. The hypotensive effect is dose-dependent.[13]

Troubleshooting Logic for Acute Hypotension

Troubleshooting_Hypotension Start Hypotension Detected (MAP < 60 mmHg) CheckBP Verify BP Reading & Equipment Calibration Start->CheckBP StopDose Stop Dilevalol Infusion (if applicable) CheckBP->StopDose FluidBolus Administer IV Crystalloid Bolus (10-20 mL/kg) StopDose->FluidBolus Assess Re-assess MAP FluidBolus->Assess Resolved MAP > 60 mmHg Monitor Closely Assess->Resolved Yes ConsiderVaso Consider Vasopressors (e.g., Norepinephrine) Consult Veterinarian Assess->ConsiderVaso No ReviewProtocol End Experiment. Review Protocol & Reduce Future Dose Resolved->ReviewProtocol Post-Experiment Action ConsiderVaso->ReviewProtocol

A decision-making workflow for managing acute hypotension during an experiment.

Issue: Clinically Significant Bradycardia

Q: The heart rate in my animal subject has dropped significantly and is contributing to hypotension. What is the management strategy?

A: While dilevalol typically has a minimal effect on heart rate, its β1-blocking properties can cause bradycardia.

  • Assess Overall Condition: Determine if the bradycardia is compromising perfusion (i.e., causing or worsening hypotension). If the animal is hemodynamically stable, close monitoring may be sufficient.

  • Check for Other Causes: Ensure the animal is normothermic, as hypothermia is a common cause of bradycardia that will not respond to medication.[9][14]

  • Administer an Anticholinergic Agent: If intervention is required, an anticholinergic drug can be used to increase heart rate. These should be used judiciously to avoid excessive tachycardia, which can worsen hypotension by reducing diastolic filling time.[14]

    • Atropine: 0.02 - 0.04 mg/kg IV

    • Glycopyrrolate: 0.005 - 0.01 mg/kg IV[12][14]

  • Re-evaluate Dilevalol Dose: A significant bradycardic response may indicate that the animal is sensitive to the β1-blocking effects of dilevalol. A lower dose should be considered for future studies.

Quantitative Data & Dosing

The following table summarizes dilevalol and labetalol dosages used in animal models from published literature. Always begin with the lowest effective dose and titrate upwards based on experimental goals and subject response.

DrugAnimal ModelRouteDose RangeObserved EffectReference
Dilevalol Spontaneously Hypertensive RatsOral2.5 - 50 mg/kgDose-dependent reduction in blood pressure with no significant effect on heart rate.[2]
Dilevalol Dogs with Renal HypertensionN/AN/ADemonstrated antihypertensive activity.[2]
Labetalol Anesthetized DogsIV0.1 - 15 mg/kgDose-dependent reduction in blood pressure and myocardial contractility.[13]
Labetalol Dogs (Intra/Postoperative)IV InfusionMedian: 1.1 mg/kg/hEffective control of acute hypertension.[15]

Experimental Protocols

Protocol 1: Administration of Dilevalol (Oral Gavage in Rats)
  • Preparation: Prepare a homogenous suspension of dilevalol in a suitable vehicle (e.g., 0.5% methylcellulose). Calculate the precise volume needed for each animal based on its most recent body weight and the target dose (mg/kg).

  • Animal Handling: Gently restrain the rat. Ensure the animal is calm to prevent accidental injury.

  • Gavage: Use a proper-sized, ball-tipped gavage needle. Measure the needle from the tip of the rat's nose to the last rib to estimate the correct insertion depth.

  • Administration: Gently pass the needle over the tongue into the esophagus. Do not force the needle. Administer the calculated volume smoothly.

  • Monitoring: Immediately after dosing, place the animal in a clean cage and monitor for any signs of distress, such as choking or respiratory difficulty. Begin blood pressure and heart rate monitoring according to the study timeline.

Protocol 2: Blood Pressure Monitoring (Direct, via Arterial Catheter)
  • Surgical Preparation: Anesthetize the animal (e.g., rat, dog) using an approved protocol. Surgically implant a catheter into a suitable artery (e.g., carotid or femoral artery). Ensure aseptic technique throughout.

  • Catheter Maintenance: Secure the catheter and ensure it is patent (unblocked) by flushing with a small volume of heparinized saline.

  • Transducer Setup: Connect the arterial catheter to a pressure transducer. Zero the transducer at the level of the animal's heart (right atrium).

  • Data Acquisition: Connect the transducer to a data acquisition system to record a continuous blood pressure waveform.

  • Baseline Measurement: Allow the animal to stabilize after surgery and obtain a steady baseline blood pressure and heart rate reading for at least 30 minutes before administering dilevalol.

  • Post-Dose Monitoring: Continue to record data continuously after dilevalol administration, paying close attention to the onset and magnitude of the hemodynamic response.

Experimental Workflow: Typical Study Day

Experimental_Workflow Start Start of Experiment Day Acclimate Acclimatize Animal to Monitoring Equipment Start->Acclimate Baseline Record Baseline Vitals (BP, HR) for 30 min Acclimate->Baseline Dose Administer Dilevalol (Oral or IV) Baseline->Dose Monitor Continuous Monitoring (BP, HR, Respiration) Dose->Monitor Observe Observe for Clinical Signs of Adverse Effects Monitor->Observe Data Record Data at Predetermined Time Points (e.g., T=0, 15, 30, 60 min) Monitor->Data End End of Monitoring Period Data->End At final time point Recovery Animal Recovery & Post-procedural Care End->Recovery

A generalized workflow for an acute dilevalol study in an animal model.

References

Reference Data & Comparative Studies

Validation

A Comparative Analysis of the Hemodynamic Profiles of Dilevalol, Atenolol, and Metoprolol

For Researchers, Scientists, and Drug Development Professionals This guide provides an objective comparison of the hemodynamic effects of the beta-blockers dilevalol, atenolol (B1665814), and metoprolol (B1676517), suppo...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the hemodynamic effects of the beta-blockers dilevalol, atenolol (B1665814), and metoprolol (B1676517), supported by experimental data. The information is intended to assist researchers, scientists, and professionals in the field of drug development in understanding the distinct pharmacological properties of these agents. Dilevalol, a nonselective beta-blocker with vasodilating properties, is contrasted with the cardioselective agents atenolol and metoprolol.

Executive Summary

Dilevalol distinguishes itself from traditional cardioselective beta-blockers like atenolol and metoprolol through its unique mechanism of action that combines nonselective beta-adrenoceptor blockade with selective beta-2 receptor agonism.[1][2][3] This dual action results in a different hemodynamic profile. While all three drugs effectively lower blood pressure, dilevalol primarily achieves this by reducing systemic vascular resistance (vasodilation) without significantly impacting cardiac output.[1][2][4] In contrast, atenolol and metoprolol predominantly lower blood pressure by reducing cardiac output and heart rate, which can be accompanied by an increase in systemic vascular resistance.[4][5]

Comparative Hemodynamic Data

The following tables summarize the quantitative data from clinical studies comparing the hemodynamic effects of dilevalol with those of atenolol and metoprolol.

Table 1: Hemodynamic Effects of Dilevalol vs. Atenolol and Metoprolol (Subchronic Treatment) [4]

Hemodynamic ParameterDilevalolAtenolol/Metoprolol
Mean Arterial Pressure (MAP)Significant Reduction (p < 0.0001)Significant Reduction (p < 0.002)
Systemic Vascular Resistance Index (SVRI)Significant Reduction (p < 0.001)Increase (p < 0.007)
Cardiac Index (CI)Not Significantly AlteredSignificant Reduction (p < 0.0001)
Heart Rate (HR)Significantly Less Reduced (p < 0.006)Significant Reduction

Table 2: Comparative Hemodynamic Effects of Dilevalol and Atenolol (One Month Treatment) [6]

Hemodynamic ParameterDilevalolAtenolol
Mean Arterial Pressure (MAP)Reduction (-12 mmHg; P < 0.01)Reduction (-12 mmHg; P < 0.01)
Heart Rate (HR)Reduction (-13 bpm; P < 0.01)Reduction (-24 bpm; P < 0.001)
Cardiac OutputNo ChangeNo Change
Systemic Vascular ResistanceFall (-149 dyne/sec; P < 0.01)No Change

Mechanism of Action and Signaling Pathways

The distinct hemodynamic effects of these beta-blockers stem from their different interactions with adrenergic receptors.

Dilevalol: Acts as a nonselective antagonist at beta-1 and beta-2 adrenergic receptors, similar to propranolol.[1] However, it also possesses intrinsic sympathomimetic activity (ISA) as a selective partial agonist at beta-2 adrenergic receptors, which mediates its vasodilatory effects.[1][7][8] This beta-2 agonism leads to the relaxation of vascular smooth muscle and a decrease in peripheral resistance.[1]

Atenolol and Metoprolol: These are cardioselective beta-blockers, meaning they have a higher affinity for beta-1 adrenergic receptors, which are predominantly located in the heart, than for beta-2 receptors found in the lungs and peripheral blood vessels.[4][9][10] By blocking beta-1 receptors, they reduce heart rate, myocardial contractility, and consequently, cardiac output, leading to a decrease in blood pressure.[4][5]

Below are diagrams illustrating the signaling pathways.

Dilevalol_Signaling_Pathway cluster_Vascular_Smooth_Muscle_Cell Vascular Smooth Muscle Cell cluster_Cardiomyocyte Cardiomyocyte Dilevalol_ext Dilevalol Beta2_Receptor Beta-2 Adrenergic Receptor Dilevalol_ext->Beta2_Receptor Agonist AC Adenylyl Cyclase Beta2_Receptor->AC Activates cAMP cAMP AC->cAMP Converts ATP to PKA Protein Kinase A cAMP->PKA Activates MLCK_p Phosphorylated MLCK (Inactive) PKA->MLCK_p Phosphorylates (Inactivates) Vasodilation Vasodilation MLCK_p->Vasodilation Dilevalol_ext2 Dilevalol Beta1_Receptor Beta-1 Adrenergic Receptor Dilevalol_ext2->Beta1_Receptor Antagonist AC2 Adenylyl Cyclase Beta1_Receptor->AC2 Blocks Activation cAMP2 cAMP AC2->cAMP2 PKA2 Protein Kinase A cAMP2->PKA2 Reduced_HR_Contractility Reduced Heart Rate & Contractility PKA2->Reduced_HR_Contractility

Dilevalol's dual mechanism of action.

Atenolol_Metoprolol_Signaling_Pathway cluster_Cardiomyocyte Cardiomyocyte Drug Atenolol / Metoprolol Beta1_Receptor Beta-1 Adrenergic Receptor Drug->Beta1_Receptor Antagonist AC Adenylyl Cyclase Beta1_Receptor->AC Blocks Activation cAMP cAMP AC->cAMP PKA Protein Kinase A cAMP->PKA Reduced_HR_Contractility Reduced Heart Rate & Contractility PKA->Reduced_HR_Contractility

Cardioselective beta-blockade by atenolol and metoprolol.

Experimental Protocols

The data presented in this guide is primarily derived from a comparative study involving hypertensive patients. A summary of the experimental protocol is provided below.

Study Design: A comparative study evaluating the hemodynamic effects of dilevalol versus the "cardioselective" beta-blockers atenolol and metoprolol.[4]

Participants: The study included 34 hypertensive patients for the dilevalol group and 21 hypertensive patients for the atenolol and metoprolol group.[4]

Treatment Protocol:

  • Dilevalol Group: Received an initial acute dose of 400 mg, followed by subchronic treatment with a mean daily dose of 1,042 mg.[4]

  • Atenolol/Metoprolol Group: Received an initial acute dose of 50 mg of atenolol or 100 mg of metoprolol, followed by subchronic treatment.[4]

Hemodynamic Measurements: Hemodynamic parameters were measured at three time points:

  • Baseline (before treatment).[4]

  • After the acute first dose.[4]

  • After the subchronic treatment period.[4]

Measurements included mean arterial pressure (MAP), systemic vascular resistance index (SVRI), cardiac index (CI), and heart rate (HR).[4]

The workflow for this type of clinical trial is illustrated below.

Experimental_Workflow Patient_Recruitment Patient Recruitment (Hypertensive Patients) Baseline_Measurements Baseline Hemodynamic Measurements Patient_Recruitment->Baseline_Measurements Randomization Randomization Baseline_Measurements->Randomization Dilevalol_Group Dilevalol Group Randomization->Dilevalol_Group Group 1 Atenolol_Metoprolol_Group Atenolol/Metoprolol Group Randomization->Atenolol_Metoprolol_Group Group 2 Acute_Dosing Acute Dosing Dilevalol_Group->Acute_Dosing Atenolol_Metoprolol_Group->Acute_Dosing Acute_Measurements Post-Acute Dose Hemodynamic Measurements Acute_Dosing->Acute_Measurements Subchronic_Treatment Subchronic Treatment Acute_Measurements->Subchronic_Treatment Subchronic_Measurements Post-Subchronic Treatment Hemodynamic Measurements Subchronic_Treatment->Subchronic_Measurements Data_Analysis Data Analysis and Comparison Subchronic_Measurements->Data_Analysis

General experimental workflow for comparative hemodynamic studies.

Note: Dilevalol was withdrawn from the market due to reports of hepatotoxicity.[11] This information is provided for research and comparative purposes.

References

Comparative

A Comparative Analysis of the Adrenoceptor Blocking Activities of Labetalol Isomers

For Researchers, Scientists, and Drug Development Professionals This guide provides a detailed comparison of the adrenoceptor blocking activities of the four stereoisomers of labetalol (B1674207). Labetalol is a clinical...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the adrenoceptor blocking activities of the four stereoisomers of labetalol (B1674207). Labetalol is a clinically significant antihypertensive agent known for its dual alpha- and beta-adrenoceptor antagonist properties. The pharmacological activity of labetalol is not evenly distributed among its four stereoisomers, which arise from two chiral centers in its chemical structure. Understanding the distinct pharmacological profiles of these isomers is crucial for structure-activity relationship studies and the development of more selective and efficacious therapeutic agents.

Quantitative Comparison of Adrenoceptor Blocking Activities

The adrenoceptor blocking potency of labetalol and its isomers has been quantified in various preclinical studies. The data presented below, primarily from in vivo studies in anesthetized dogs and in vitro isolated tissue preparations, highlights the stereoselectivity of these interactions. The antagonist potency is often expressed as pA2 values, which represent the negative logarithm of the molar concentration of an antagonist that produces a two-fold shift to the right in an agonist's concentration-response curve.

Compoundα1-Adrenoceptor Blocking Potency (pA2)β1-Adrenoceptor Blocking Potency (pA2)β2-Adrenoceptor Blocking Potency (pA2)Reference
Labetalol (racemic mixture)6.5 - 7.07.8 - 8.27.3 - 7.7[1][2]
(R,R)-Labetalol (Dilevalol)~5.5 (weak activity)8.0 - 8.5 (most potent)~8.0[1][2][3]
(S,R)-Labetalol7.0 - 7.5 (most potent)~7.0~6.5[1][2]
(R,S)-LabetalolIntermediate activityIntermediate activityIntermediate activity[1][2]
(S,S)-LabetalolWeakest activityWeakest activityWeakest activity[1][2]

Summary of Findings:

  • Alpha-1 Adrenoceptor Blockade: The (S,R)-isomer of labetalol is the most potent antagonist at α1-adrenoceptors.[1][2] The racemic mixture, labetalol, exhibits significant α1-blocking activity, which is primarily attributed to this isomer.[1] The (R,R)-isomer (dilevalol) possesses only weak α1-blocking activity.[1][2][3]

  • Beta-Adrenoceptor Blockade: The (R,R)-isomer is the most potent and non-selective antagonist at both β1- and β2-adrenoceptors, accounting for nearly all of the beta-blocking activity of racemic labetalol.[1][2][4] The (S,R)-isomer also demonstrates some beta-blocking activity, though it is less potent than the (R,R)-isomer.[1][2] The (R,S) and (S,S) isomers are relatively weak antagonists at both alpha and beta-adrenoceptors.[1][2]

Experimental Protocols

The following are detailed methodologies for key experiments cited in the literature to determine the adrenoceptor blocking activities of labetalol isomers.

In Vivo Assessment in Anesthetized Dogs

This experimental model allows for the evaluation of the compounds' effects on cardiovascular parameters in a whole-animal system.

Protocol:

  • Animal Preparation: Mongrel dogs of either sex are anesthetized with a suitable agent (e.g., pentobarbitone sodium). The trachea is cannulated for artificial respiration. Catheters are inserted into a femoral artery for blood pressure measurement and into a femoral vein for drug administration.

  • Cardiovascular Measurements: Arterial blood pressure and heart rate are continuously monitored.

  • Agonist Challenge: Dose-response curves are established for the pressor effects of the α1-agonist phenylephrine (B352888) and the chronotropic and vasodepressor effects of the β-agonist isoproterenol (B85558).

  • Antagonist Administration: A single intravenous dose of labetalol or one of its isomers is administered.

  • Post-Antagonist Agonist Challenge: The agonist dose-response curves are re-established at various time points after antagonist administration.

  • Data Analysis: The degree of blockade is quantified by determining the dose ratio (the ratio of the agonist dose required to produce a given response in the presence and absence of the antagonist). pA2 values are then calculated using the Arunlakshana and Schild method.[1]

In Vitro Assessment using Isolated Tissues

Isolated tissue preparations provide a controlled environment to study the direct interaction of the compounds with adrenoceptors without the influence of systemic physiological factors.

Protocol for Guinea-Pig Atria (β1-adrenoceptors):

  • Tissue Preparation: Guinea pigs are euthanized, and the atria are dissected and suspended in an organ bath containing Krebs solution, maintained at 37°C and gassed with 95% O2 and 5% CO2.

  • Measurement of Atrial Rate: The spontaneous beating rate of the atria is recorded.

  • Agonist-Induced Tachycardia: A cumulative concentration-response curve is obtained for the positive chronotropic effect of isoproterenol.

  • Antagonist Incubation: The tissues are incubated with a single concentration of labetalol or one of its isomers for a predetermined period (e.g., 60 minutes).

  • Post-Antagonist Agonist Response: The isoproterenol concentration-response curve is repeated in the presence of the antagonist.

  • Data Analysis: The shift in the concentration-response curve is used to calculate the pA2 value.[1]

Protocol for Guinea-Pig Tracheal Strips (β2-adrenoceptors):

  • Tissue Preparation: Tracheal strips from guinea pigs are mounted in an organ bath under tension.

  • Induction of Tone: The tracheal smooth muscle is contracted with an appropriate agent (e.g., histamine (B1213489) or carbachol).

  • Agonist-Induced Relaxation: A cumulative concentration-response curve is established for the relaxant effect of isoproterenol.

  • Antagonist Incubation and Post-Antagonist Response: The protocol follows the same steps as for the guinea-pig atria.

  • Data Analysis: pA2 values are calculated based on the shift in the isoproterenol concentration-response curve.[1]

Signaling Pathways and Experimental Workflow

Adrenoceptor Signaling Pathways

The differential blocking activities of labetalol isomers are a consequence of their stereoselective interaction with α1- and β1-adrenoceptors, which are coupled to distinct intracellular signaling cascades.

G_protein_signaling cluster_alpha1 α1-Adrenoceptor Signaling cluster_beta1 β1-Adrenoceptor Signaling alpha1_receptor α1-Adrenoceptor Gq Gq protein alpha1_receptor->Gq Agonist PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release (from ER) IP3->Ca_release Stimulates PKC Protein Kinase C (PKC) DAG->PKC Activates Cellular_Response_alpha Smooth Muscle Contraction Ca_release->Cellular_Response_alpha PKC->Cellular_Response_alpha beta1_receptor β1-Adrenoceptor Gs Gs protein beta1_receptor->Gs Agonist AC Adenylyl Cyclase (AC) Gs->AC Activates ATP ATP AC->ATP Converts cAMP cAMP ATP->cAMP PKA Protein Kinase A (PKA) cAMP->PKA Activates Cellular_Response_beta Increased Heart Rate & Contractility PKA->Cellular_Response_beta Phosphorylates Target Proteins

Caption: Adrenoceptor signaling pathways for α1 and β1 receptors.

Experimental Workflow for In Vitro Antagonist Potency Determination

The following diagram illustrates a typical workflow for determining the antagonist potency (pA2 value) of a labetalol isomer using an isolated tissue preparation.

Caption: Workflow for pA2 value determination in isolated tissues.

References

Validation

A Comparative Guide to the Beta-Agonist Activity of Dilevalol, Pindolol, and Celiprolol

For Researchers, Scientists, and Drug Development Professionals This guide provides an objective comparison of the beta-agonist activity, also known as intrinsic sympathomimetic activity (ISA), of three beta-blockers: di...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the beta-agonist activity, also known as intrinsic sympathomimetic activity (ISA), of three beta-blockers: dilevalol, pindolol (B1678383), and celiprolol (B1668369). The information is compiled from preclinical and clinical studies to assist researchers and drug development professionals in understanding the nuanced pharmacological differences between these agents.

At a Glance: Comparative Pharmacodynamics

FeatureDilevalolPindololCeliprolol
Primary Beta-Blockade Non-selective (β1 and β2)[1][2]Non-selective (β1 and β2)[3][4]Selective β1[5][6]
Beta-Agonist Activity (ISA) Selective β2-agonist[1][2]Non-selective partial agonist (β1 and β2)[3]Partial β2-agonist[5][6]
Reported Potency/Selectivity Devoid of β1-agonist action; shows more β2-adrenoceptor selectivity than pindolol.[2][7]Partial agonist at both β1 and β2 receptors.[3][8]Described as a weak agonist at β2-adrenoceptors.[9]
Additional Properties No clinically significant alpha-antagonist property.[1]Possesses some serotonergic activity (5-HT1A partial agonist).[4]Weak α2-receptor antagonist.[5]

Quantitative Comparison of Beta-Agonist Effects

Direct head-to-head quantitative comparisons of the intrinsic activity (Emax) and potency (pD2 or ED50) of dilevalol, pindolol, and celiprolol from a single study are limited in the available literature. However, data from various preclinical models provide valuable insights into their relative beta-agonist profiles.

In Vivo Hemodynamic Effects

The following table summarizes the observed in vivo effects attributed to the beta-agonist activity of each compound in different animal models.

ParameterDilevalolPindololCeliprololExperimental Model
Effect on Heart Rate (at rest) Slight increase[7]Moderate to marked increase[7]Dose-dependent increasePithed Rats[7] / Conscious Dogs[10]
Effect on Diastolic Blood Pressure Marked reduction[7]Hypotensive effect proportional to chronotropic effect[7]Dose-dependent decreasePithed Rats[7] / Conscious Dogs[10]
HR12/TPR12 Ratio *Not Reported0.61 ± 0.034.85 ± 2.63Conscious Dogs[10]

*HR12/TPR12 Ratio: Ratio of doses that elicited a 12% change in heart rate (HR) versus a 12% change in total peripheral resistance (TPR). A higher ratio suggests a more preferential reduction in TPR (vasodilation) over an increase in heart rate.[10]

In Vitro Tracheal Relaxation
CompoundRelative Relaxing PotencyExperimental Model
Dilevalol Approximately 4.7 times more potent than labetalol[7]Isolated guinea-pig trachea (histamine-induced contracture)[7]

Signaling Pathways and Experimental Workflows

To visualize the mechanisms and experimental approaches discussed, the following diagrams are provided.

Beta_Adrenergic_Signaling cluster_receptor Cell Membrane cluster_downstream Intracellular Signaling Agonist Partial Agonist (Dilevalol, Pindolol, Celiprolol) Receptor β2-Adrenergic Receptor Agonist->Receptor Binds to G_Protein Gs Protein Receptor->G_Protein Activates AC Adenylyl Cyclase G_Protein->AC Activates cAMP cAMP AC->cAMP Converts ATP to PKA Protein Kinase A cAMP->PKA Activates Response Cellular Response (e.g., Smooth Muscle Relaxation) PKA->Response Phosphorylates targets leading to Experimental_Workflow cluster_invitro In Vitro Assessment cluster_invivo In Vivo Assessment tissue_prep Tissue Preparation (e.g., Isolated Trachea) contraction Induce Contraction (e.g., with Histamine) tissue_prep->contraction drug_admin Administer Test Compound (Dilevalol, Pindolol, Celiprolol) contraction->drug_admin measurement Measure Relaxation (Dose-Response Curve) drug_admin->measurement analysis Calculate pD2 and Emax measurement->analysis animal_model Animal Model (e.g., Pithed Rat) instrumentation Surgical Instrumentation (BP and HR monitoring) animal_model->instrumentation drug_iv Administer Test Compound (i.v.) instrumentation->drug_iv hemo_measurement Measure Hemodynamic Changes (Blood Pressure, Heart Rate) drug_iv->hemo_measurement hemo_analysis Analyze Dose-Response Relationship hemo_measurement->hemo_analysis

References

Comparative

A Comparative Guide to the Stereoselective Synthesis and Cardiovascular Properties of Labetalol Isomers

For Researchers, Scientists, and Drug Development Professionals This guide provides a comprehensive comparison of the four stereoisomers of labetalol (B1674207), a drug with both alpha- and beta-adrenergic blocking prope...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the four stereoisomers of labetalol (B1674207), a drug with both alpha- and beta-adrenergic blocking properties. Labetalol is a racemic mixture of four isomers, each exhibiting distinct pharmacological activities that contribute to its overall therapeutic effect. Understanding the properties of each isomer is crucial for the development of more selective and effective cardiovascular drugs.

Stereochemistry of Labetalol

Labetalol has two chiral centers, resulting in four stereoisomers: (R,R), (S,R), (S,S), and (R,S). The pharmacological activity of labetalal is not evenly distributed among these isomers. The (R,R)-isomer, also known as dilevalol, is primarily responsible for the beta-adrenergic blockade, while the (S,R)-isomer is the most potent alpha-1 adrenergic antagonist. The (S,S) and (R,S) isomers are considered to be largely inactive.

Comparative Pharmacological Activity

The distinct pharmacological profiles of the labetalol isomers are summarized in the tables below. This data highlights the stereoselective nature of its interaction with adrenergic receptors.

Table 1: Adrenergic Receptor Binding Affinities (pA₂) of Labetalol Isomers
Isomerα₁-Adrenoceptorβ₁-Adrenoceptorβ₂-Adrenoceptor
(R,R)-Dilevalol Weak antagonistPotent antagonistPotent antagonist
(S,R)-Labetalol Potent antagonistModerate antagonistModerate antagonist
(S,S)-Labetalol Weak antagonistWeak antagonistWeak antagonist
(R,S)-Labetalol Moderate antagonistWeak antagonistWeak antagonist
Labetalol (Racemic) Potent antagonistPotent antagonistPotent antagonist

Note: pA₂ is the negative logarithm of the molar concentration of an antagonist that produces a two-fold shift to the right in an agonist's concentration-response curve. Higher pA₂ values indicate higher antagonist potency. Specific pA₂ values are not consistently reported across the literature; this table reflects the relative potencies.

Table 2: Comparison of Cardiovascular Properties
Property(R,R)-Dilevalol(S,R)-LabetalolLabetalol (Racemic)Propranolol (for comparison)
β-Blocking Potency High (3-4 times labetalol)ModerateModerateHigh
α₁-Blocking Potency LowHigh (most potent isomer)ModerateNone
Effect on Blood Pressure DecreaseDecreaseDecreaseDecrease
Effect on Heart Rate DecreaseDecreaseDecreaseDecrease
Effect on Peripheral Resistance DecreaseDecreaseDecreaseIncrease (initially)
Intrinsic Sympathomimetic Activity (ISA) NegligibleNot reportedNegligibleNone

Experimental Protocols

Stereoselective Synthesis of Labetalol Isomers

A common method for obtaining the individual stereoisomers of labetalol involves the separation of the diastereomeric pairs followed by resolution of the enantiomers. A detailed protocol is outlined below.

Methodology:

  • Separation of Diastereomers (A and B): Labetalol hydrochloride is treated with a suitable base (e.g., sodium hydroxide) to yield the free base. The free base is then fractionally crystallized from a suitable solvent (e.g., methanol) to separate the two diastereomeric pairs, Diastereomer A ((R,R) and (S,S)) and Diastereomer B ((S,R) and (R,S)).

  • Resolution of Diastereomer A: Diastereomer A is treated with an optically active acid, such as (+)-di-p-toluoyl-D-tartaric acid, in a suitable solvent. The resulting diastereomeric salts are separated by fractional crystallization. The individual salts are then treated with a base to yield the optically pure (R,R)-labetalol (dilevalol) and (S,S)-labetalol.

  • Resolution of Diastereomer B: A similar resolution process is carried out on Diastereomer B using an appropriate optically active acid to yield (S,R)-labetalol and (R,S)-labetalol.

  • Purity Analysis: The enantiomeric purity of each isomer is determined using chiral high-performance liquid chromatography (HPLC).

Stereoselective_Synthesis_of_Labetalol_Isomers cluster_synthesis Stereoselective Synthesis Workflow start Labetalol Racemic Mixture diastereomer_sep Diastereomeric Separation start->diastereomer_sep diastereomer_A Diastereomer A ((R,R) + (S,S)) diastereomer_sep->diastereomer_A diastereomer_B Diastereomer B ((S,R) + (R,S)) diastereomer_sep->diastereomer_B resolution_A Enantiomeric Resolution A diastereomer_A->resolution_A resolution_B Enantiomeric Resolution B diastereomer_B->resolution_B isomer_RR (R,R)-Labetalol (Dilevalol) resolution_A->isomer_RR isomer_SS (S,S)-Labetalol resolution_A->isomer_SS isomer_SR (S,R)-Labetalol resolution_B->isomer_SR isomer_RS (R,S)-Labetalol resolution_B->isomer_RS

Stereoselective Synthesis Workflow

Cardiovascular Properties Assessment

Radioligand Binding Assays for Adrenoceptor Affinity (pA₂ Determination):

  • Membrane Preparation: Membranes are prepared from tissues expressing the target adrenoceptor subtypes (e.g., rat cerebral cortex for α₁-adrenoceptors, rat heart for β₁-adrenoceptors, and rat lung for β₂-adrenoceptors).

  • Radioligand Binding: Membranes are incubated with a specific radioligand (e.g., [³H]prazosin for α₁-adrenoceptors, [³H]dihydroalprenolol for β-adrenoceptors) in the presence of increasing concentrations of the unlabeled labetalol isomer.

  • Separation and Counting: Bound and free radioligand are separated by rapid filtration. The radioactivity of the filters is measured by liquid scintillation counting.

  • Data Analysis: Competition binding curves are generated, and the inhibitor constant (Ki) is calculated. The pA₂ value is then determined from the Ki value.

In Vivo Hemodynamic Studies in Conscious Rats:

  • Animal Preparation: Male spontaneously hypertensive rats (SHR) are anesthetized, and catheters are implanted in the carotid artery and jugular vein for blood pressure measurement and drug administration, respectively. A telemetric device can also be implanted for continuous monitoring.

  • Drug Administration: After a recovery period, the conscious and freely moving rats are administered with a single intravenous dose of the labetalol isomer or vehicle.

  • Hemodynamic Monitoring: Mean arterial pressure (MAP), systolic blood pressure (SBP), diastolic blood pressure (DBP), and heart rate (HR) are continuously monitored before and after drug administration.

  • Data Analysis: The changes in hemodynamic parameters from baseline are calculated and compared between the different isomers and the control group.

Signaling Pathways

The cardiovascular effects of labetalol isomers are mediated through their interaction with α₁-, β₁-, and β₂-adrenergic receptors, which in turn activate distinct intracellular signaling pathways.

Adrenergic_Signaling_Pathways cluster_alpha1 α₁-Adrenergic Receptor Signaling cluster_beta β-Adrenergic Receptor Signaling alpha1_receptor α₁-Adrenoceptor Gq Gq protein alpha1_receptor->Gq (S,R)-Labetalol Antagonism PLC Phospholipase C (PLC) Gq->PLC PIP2 PIP₂ PLC->PIP2 hydrolyzes IP3 IP₃ PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ release from ER IP3->Ca_release PKC Protein Kinase C (PKC) DAG->PKC vasoconstriction Smooth Muscle Contraction (Vasoconstriction) Ca_release->vasoconstriction PKC->vasoconstriction beta_receptor β₁/β₂-Adrenoceptor Gs Gs protein beta_receptor->Gs (R,R)-Dilevalol Antagonism AC Adenylyl Cyclase (AC) Gs->AC ATP ATP AC->ATP converts cAMP cAMP ATP->cAMP PKA Protein Kinase A (PKA) cAMP->PKA beta1_effects ↑ Heart Rate ↑ Contractility PKA->beta1_effects (β₁) beta2_effects Vasodilation Bronchodilation PKA->beta2_effects (β₂)

Adrenergic Receptor Signaling Pathways

α₁-Adrenergic Receptor Signaling: The (S,R)-isomer of labetalol is a potent antagonist at α₁-adrenergic receptors.[1][2][3] These receptors are coupled to Gq proteins.[4] Activation of Gq leads to the activation of phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP₂) into inositol (B14025) trisphosphate (IP₃) and diacylglycerol (DAG). IP₃ triggers the release of calcium from intracellular stores, and DAG activates protein kinase C (PKC). The increased intracellular calcium and activated PKC lead to smooth muscle contraction and vasoconstriction.[4] By blocking this pathway, (S,R)-labetalol induces vasodilation and lowers blood pressure.

β₁ and β₂-Adrenergic Receptor Signaling: The (R,R)-isomer, dilevalol, is a potent antagonist of both β₁ and β₂-adrenergic receptors.[2][3] These receptors are coupled to Gs proteins. Activation of Gs stimulates adenylyl cyclase to produce cyclic AMP (cAMP) from ATP. cAMP then activates protein kinase A (PKA), which phosphorylates various intracellular proteins. In the heart (predominantly β₁ receptors), this leads to increased heart rate and contractility. In smooth muscle (predominantly β₂ receptors), this pathway leads to relaxation, causing vasodilation and bronchodilation. Dilevalol's antagonism of β₁-receptors is the primary mechanism for its heart rate and contractility-lowering effects.

Conclusion

The stereoisomers of labetalol possess distinct and clinically relevant pharmacological properties. The (R,R)-isomer, dilevalol, is a potent beta-blocker, while the (S,R)-isomer is a potent alpha-blocker.[1][2][3] The other two isomers are largely inactive. This stereoselectivity provides a clear rationale for the development of single-isomer drugs to achieve more targeted therapeutic effects and potentially reduce side effects. The antihypertensive effect of racemic labetalol is a result of the combined actions of its active isomers, leading to a reduction in both cardiac output and peripheral resistance. Further research into the specific contributions of each isomer and their unique signaling pathways will continue to inform the design of novel cardiovascular therapies.

References

Validation

Dilevalol's Antihypertensive Efficacy Validated in Placebo-Controlled Trials

A comprehensive review of clinical data demonstrates dilevalol's effectiveness in reducing blood pressure compared to placebo and other beta-blockers. This guide provides an objective comparison of dilevalol's performanc...

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive review of clinical data demonstrates dilevalol's effectiveness in reducing blood pressure compared to placebo and other beta-blockers. This guide provides an objective comparison of dilevalol's performance, supported by experimental data from key clinical trials, for researchers, scientists, and drug development professionals.

Dilevalol, a nonselective beta-blocker with selective beta-2 receptor agonist activity, has shown significant antihypertensive effects in a variety of placebo-controlled and comparative clinical trials. Its unique mechanism of action, which combines beta-blockade with vasodilation, distinguishes it from other agents in its class. This guide summarizes the quantitative data on blood pressure reduction, details the experimental protocols of pivotal studies, and illustrates the drug's signaling pathway and typical clinical trial workflow.

Comparative Antihypertensive Effects of Dilevalol

Clinical studies have consistently demonstrated dilevalol's superiority over placebo in reducing both systolic and diastolic blood pressure. Furthermore, its efficacy has been shown to be comparable to that of other established antihypertensive agents, including propranolol (B1214883), atenolol (B1665814), and metoprolol (B1676517).

Data from Placebo-Controlled Trials
Treatment GroupDosageMean Systolic BP Reduction (mmHg)Mean Diastolic BP Reduction (mmHg)Study PopulationReference
Dilevalol100-400 mg/day125Isolated Systolic Hypertension[1]
Placebo---Isolated Systolic Hypertension[1]
Dilevalol (IV)125 mg (cumulative)119Moderate Hypertension[2]
Placebo (IV)-21Moderate Hypertension[2]
Dilevalol200-800 mg/dayStatistically Significant vs. PlaceboStatistically Significant vs. PlaceboMild Hypertension[3]
Placebo---Mild Hypertension[3]
Data from Comparative Trials
Treatment GroupDosageMean Arterial Pressure ReductionKey FindingsStudy PopulationReference
Dilevalol50-200 mg/daySignificant ReductionDilevalol significantly reduced mean arterial and venous pressure.Essential Hypertension[4]
Propranolol60-90 mg/dayNo Significant ChangePropranolol did not significantly change mean arterial pressure.Essential Hypertension[4]
Dilevalol200-1600 mg-Modest reduction in Left Ventricular (LV) mass.Non-elderly Hypertensive Patients[5]
Metoprolol100-400 mg-No significant reduction in LV mass.Non-elderly Hypertensive Patients[5]
Dilevalol100-800 mg-LV function better preserved than with atenolol.Elderly Hypertensive Patients[5]
Atenolol50-100 mg--Elderly Hypertensive Patients[5]

Experimental Protocols

The clinical validation of dilevalol's antihypertensive effects has been established through a series of rigorously designed, double-blind, placebo-controlled, and comparative clinical trials. While specific parameters varied between studies, a general methodology was followed to ensure the reliability and validity of the findings.

Study Design: Most studies were randomized, double-blind, and placebo-controlled, often with a parallel-group or crossover design.[1][2][3] An initial placebo run-in period, typically lasting 4 weeks, was common to establish a stable baseline blood pressure and ensure patient compliance.[3]

Participant Population: Participants were typically adults diagnosed with mild to moderate essential hypertension.[3] Specific studies also focused on populations with isolated systolic hypertension or elderly patients.[1][5] Key inclusion criteria often included a supine diastolic blood pressure within a specified range (e.g., 95-115 mmHg).

Intervention: Participants were randomly assigned to receive either dilevalol, a placebo, or a comparator antihypertensive agent. The dosage of dilevalol and comparator drugs was often titrated over a period of several weeks to achieve a target blood pressure, typically a supine diastolic blood pressure below 90 mmHg or a reduction of at least 10 mmHg from baseline.[3] Dosing was generally once daily.

Blood Pressure Measurement: Blood pressure was the primary efficacy endpoint and was measured at regular intervals throughout the studies. Measurements were typically taken in both the supine and standing positions to assess for postural hypotension. In some studies, 24-hour ambulatory blood pressure monitoring was also employed to evaluate the consistency of the antihypertensive effect over the entire dosing interval.[1]

Statistical Analysis: The primary analysis focused on the change in systolic and diastolic blood pressure from baseline to the end of the treatment period. Statistical comparisons were made between the dilevalol group and the placebo or active comparator group to determine the significance of the observed differences.

Visualizing the Mechanism and a Typical Study Workflow

To better understand dilevalol's mode of action and the structure of the clinical trials that validated its efficacy, the following diagrams are provided.

Dilevalol_Signaling_Pathway cluster_cell Vascular Smooth Muscle Cell cluster_heart Cardiomyocyte Dilevalol Dilevalol Beta2_Receptor Beta-2 Adrenergic Receptor Dilevalol->Beta2_Receptor Binds & Activates AC Adenylyl Cyclase Beta2_Receptor->AC Stimulates cAMP cAMP AC->cAMP Converts ATP to PKA Protein Kinase A cAMP->PKA Activates MLCK_in Myosin Light Chain Kinase (Active) PKA->MLCK_in Phosphorylates MLCK_out Myosin Light Chain Kinase (Inactive) MLCK_in->MLCK_out Contraction Vasoconstriction Relaxation Vasodilation MLCK_out->Relaxation Dilevalol_beta Dilevalol Beta1_Receptor Beta-1 Adrenergic Receptor Dilevalol_beta->Beta1_Receptor Blocks Heart_Rate Decreased Heart Rate & Contractility Beta1_Receptor->Heart_Rate

Caption: Dilevalol's dual mechanism of action.

Clinical_Trial_Workflow Screening Patient Screening (Mild to Moderate Hypertension) Placebo_Run_in 4-Week Placebo Run-in Period Screening->Placebo_Run_in Randomization Randomization Placebo_Run_in->Randomization Group_A Group A Dilevalol Randomization->Group_A Group_B Group B Placebo Randomization->Group_B Group_C Group C Comparator Drug Randomization->Group_C Titration Dose Titration Phase Group_A->Titration Group_B->Titration Group_C->Titration Maintenance Maintenance Phase Titration->Maintenance Follow_up Follow-up & Data Collection (Blood Pressure, Adverse Events) Maintenance->Follow_up Analysis Statistical Analysis Follow_up->Analysis

Caption: Generalized workflow of a dilevalol clinical trial.

References

Comparative

A Comparative Analysis of Dilevalol and Propranolol in Preclinical Hypertensive Models

For Researchers, Scientists, and Drug Development Professionals This guide provides a detailed comparison of the pharmacological and hemodynamic effects of dilevalol and propranolol (B1214883), two beta-adrenoceptor anta...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the pharmacological and hemodynamic effects of dilevalol and propranolol (B1214883), two beta-adrenoceptor antagonists, in established experimental models of hypertension. The information presented is intended to support further research and drug development efforts in the field of cardiovascular therapeutics.

Executive Summary

Dilevalol, the R,R'-isomer of labetalol (B1674207), and propranolol are both nonselective beta-blockers used in the management of hypertension. However, dilevalol possesses an additional pharmacological property: selective beta-2 adrenergic agonism, which contributes to its vasodilatory effects. This guide synthesizes preclinical data from studies utilizing spontaneously hypertensive rats (SHR) and renal hypertensive rat models to objectively compare the antihypertensive efficacy and mechanisms of action of these two compounds.

The data indicates that dilevalol's dual mechanism of action—beta-blockade and beta-2-mediated vasodilation—results in a reduction in blood pressure primarily through a decrease in systemic vascular resistance, with a minimal effect on cardiac output. In contrast, propranolol, a pure beta-blocker, lowers blood pressure by reducing cardiac output, which can be accompanied by an initial increase in total peripheral resistance.

Comparative Hemodynamic and Pharmacological Data

The following tables summarize the quantitative effects of dilevalol and propranolol on key hemodynamic parameters and plasma renin activity in hypertensive animal models.

Note: Data presented for dilevalol and propranolol in the Spontaneously Hypertensive Rat (SHR) model are derived from separate studies. Direct comparison should be made with caution.

Table 1: Effects on Hemodynamic Parameters in Spontaneously Hypertensive Rats (SHR)

ParameterDilevalolPropranolol
Dose 3 mg/kg, i.v.1-5 mg/kg, acute i.v.
Mean Arterial Pressure (MAP) Reduction of 58 mmHg[1]Initial transient effect, followed by a sustained decrease after 4 hours[2]
Heart Rate (HR) Not significantly affected[3]Immediate decrease[2]
Cardiac Output (CO) Not significantly changed[1]Immediate decrease[2]
Systemic Vascular Resistance (SVR) Reduction of 171 dyne.sec.cm-5/100g[1]Sharp initial increase, returning to control after 4 hours[2]

Table 2: Comparative Effects on Hemodynamics in Human Volunteers at Rest

ParameterDilevalol (400 mg, single oral dose)Propranolol (80 mg, single oral dose)
Cardiac Output (CO) Tendency to increase-27% (at 2 hours)[1]
Total Peripheral Resistance (TPR) -7% (at 2 hours)[1]Tendency to increase[1]

Table 3: Effects on Plasma Renin Activity

DrugHypertensive ModelEffect on Plasma Renin Activity
Dilevalol Healthy VolunteersTendency to decrease[1]
Propranolol Renal Hypertensive RatsSignificantly lower than in untreated hypertensive rats[4]
Propranolol Hypertensive PatientsSustained suppression[5]

Mechanisms of Action

Dilevalol: A Dual-Action Antihypertensive

Dilevalol is a nonselective beta-adrenoceptor antagonist with a unique additional property of being a selective beta-2 adrenoceptor agonist.[6][7] This dual mechanism contributes to its antihypertensive effect.

  • Beta-Blockade (Nonselective): Like propranolol, dilevalol blocks beta-1 and beta-2 adrenergic receptors. The blockade of beta-1 receptors in the heart leads to a decrease in heart rate and cardiac contractility.

  • Beta-2 Agonism (Selective): Dilevalol's distinct feature is its ability to stimulate beta-2 adrenergic receptors, which are predominantly located in the smooth muscle of blood vessels.[3][8] This stimulation leads to vasodilation, thereby reducing systemic vascular resistance and lowering blood pressure.[6][7]

Propranolol: A Conventional Beta-Blocker

Propranolol is a nonselective beta-adrenergic receptor antagonist, meaning it blocks both beta-1 and beta-2 receptors.[2] Its primary antihypertensive effects are achieved through:

  • Cardiac Effects: By blocking beta-1 receptors in the heart, propranolol reduces heart rate and myocardial contractility, leading to a decrease in cardiac output.[2]

  • Renin-Angiotensin System Inhibition: Propranolol inhibits the release of renin from the kidneys, which in turn downregulates the renin-angiotensin-aldosterone system (RAAS). This leads to reduced formation of angiotensin II, a potent vasoconstrictor, and decreased aldosterone (B195564) secretion, resulting in reduced sodium and water retention.

Signaling Pathways

The distinct mechanisms of dilevalol and propranolol can be visualized through their respective signaling pathways.

dilevalol_pathway cluster_dilevalol Dilevalol cluster_receptors Adrenergic Receptors cluster_effects Physiological Effects Dilevalol Dilevalol Beta1 β1 Receptor (Heart) Dilevalol->Beta1 Blocks Beta2 β2 Receptor (Vascular Smooth Muscle) Dilevalol->Beta2 Stimulates (Agonist) HR_CO ↓ Heart Rate ↓ Cardiac Output Beta1->HR_CO Vasodilation ↑ Vasodilation ↓ Systemic Vascular Resistance Beta2->Vasodilation BP ↓ Blood Pressure HR_CO->BP Vasodilation->BP

Dilevalol's dual mechanism of action.

propranolol_pathway cluster_propranolol Propranolol cluster_receptors Adrenergic Receptors cluster_effects Physiological Effects Propranolol Propranolol Beta1_Heart β1 Receptor (Heart) Propranolol->Beta1_Heart Blocks Beta1_Kidney β1 Receptor (Kidney) Propranolol->Beta1_Kidney Blocks HR_CO ↓ Heart Rate ↓ Cardiac Output Beta1_Heart->HR_CO RAAS ↓ Renin Release ↓ RAAS Activity Beta1_Kidney->RAAS BP ↓ Blood Pressure HR_CO->BP RAAS->BP

Propranolol's mechanism of action.

Experimental Protocols

The following sections detail the methodologies for the key hypertensive models cited in this guide.

Spontaneously Hypertensive Rat (SHR) Model

The SHR is a widely used genetic model of essential hypertension.

  • Animal Strain: Spontaneously Hypertensive Rats (SHR) and normotensive Wistar-Kyoto (WKY) rats as controls.

  • Induction of Hypertension: Hypertension develops spontaneously in SHR, typically beginning at 5-6 weeks of age and becoming well-established by 10-12 weeks.

  • Drug Administration:

    • Dilevalol: Administered intravenously (i.v.) or orally (p.o.) at specified doses.

    • Propranolol: Administered intravenously (i.v.), subcutaneously (s.c.), or orally (p.o.) in drinking water or by gavage.

  • Hemodynamic Measurements: Blood pressure is typically measured via intra-arterial catheters for direct and continuous monitoring or non-invasively using the tail-cuff method. Cardiac output and vascular resistance are determined using techniques such as thermodilution or Doppler flow probes.

shr_workflow start Select SHR and WKY rats (5-6 weeks old) acclimatization Acclimatization Period start->acclimatization grouping Randomize into Treatment Groups acclimatization->grouping treatment Administer Dilevalol, Propranolol, or Vehicle grouping->treatment monitoring Monitor Blood Pressure, Heart Rate, and other Hemodynamic Parameters treatment->monitoring analysis Data Analysis and Comparison monitoring->analysis

Experimental workflow for the SHR model.
Renal Hypertensive (Goldblatt) Rat Model

This model mimics renovascular hypertension. The "two-kidney, one-clip" (2K1C) Goldblatt model is a common variant.

  • Animal Strain: Typically normotensive strains such as Sprague-Dawley or Wistar rats.

  • Induction of Hypertension:

    • Anesthesia is induced in the rat.

    • A flank incision is made to expose one of the renal arteries.

    • A silver clip or ligature is placed around the renal artery to partially constrict it, reducing blood flow to that kidney. The contralateral kidney remains untouched.

    • This unilateral renal ischemia leads to activation of the renin-angiotensin-aldosterone system and a subsequent rise in blood pressure.

  • Drug Administration: Similar to the SHR model, drugs are administered via various routes (i.v., p.o., s.c.) after the establishment of hypertension.

  • Hemodynamic and Plasma Renin Measurements: Blood pressure is monitored as in the SHR model. Blood samples are collected to measure plasma renin activity.

goldblatt_workflow start Select Normotensive Rats surgery 2K1C Goldblatt Surgery: Partial constriction of one renal artery start->surgery recovery Post-operative Recovery and Establishment of Hypertension surgery->recovery grouping Randomize into Treatment Groups recovery->grouping treatment Administer Dilevalol, Propranolol, or Vehicle grouping->treatment monitoring Monitor Blood Pressure and Collect Blood for Renin Analysis treatment->monitoring analysis Data Analysis and Comparison monitoring->analysis

Workflow for the 2K1C Goldblatt model.

Conclusion

The preclinical data from hypertensive rat models suggest that dilevalol and propranolol lower blood pressure through distinct hemodynamic mechanisms. Dilevalol's combined beta-blocking and vasodilating properties offer a different therapeutic profile compared to the conventional beta-blockade of propranolol. These findings provide a basis for further investigation into the potential applications of these compounds in different hypertensive populations and for the development of novel antihypertensive agents with tailored mechanisms of action. Researchers are encouraged to consider these differences when designing future studies and interpreting results.

References

Validation

Dilevalol's Impact on Plasma Renin Activity: A Comparative Analysis

For Researchers, Scientists, and Drug Development Professionals This guide provides a comprehensive comparison of dilevalol's effect on plasma renin activity (PRA) relative to other beta-blockers. The information is comp...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of dilevalol's effect on plasma renin activity (PRA) relative to other beta-blockers. The information is compiled from various clinical studies to offer an objective overview supported by experimental data.

Dilevalol, the R,R-isomer of labetalol (B1674207), is a nonselective beta-adrenergic antagonist with additional selective beta-2-adrenergic agonism and alpha-receptor blocking properties.[1][2][3] Its multifaceted mechanism of action contributes to its antihypertensive effects, which include a notable impact on the renin-angiotensin-aldosterone system (RAAS). A key aspect of this interaction is the reduction of plasma renin activity. Clinical studies have consistently demonstrated that dilevalol significantly decreases PRA in patients with essential hypertension.[4]

Comparative Effects of Beta-Blockers on Plasma Renin Activity

To contextualize the effects of dilevalol, this section compares its impact on PRA with that of other commonly used beta-blockers: labetalol (its racemic mixture), metoprolol (B1676517), atenolol (B1665814), and propranolol (B1214883). It is important to note that the following data are compiled from different studies, and direct head-to-head comparative trials with dilevalol focusing specifically on PRA are limited. Variations in study design, patient populations, and assay methodologies should be considered when interpreting these results.

DrugDosageDuration of TreatmentChange in Plasma Renin Activity (PRA)Reference
Dilevalol 100 mg once daily6 weeksSignificantly decreased[4]
Labetalol Not specifiedNot specified-2.5 ± 4.65 ng/mL/hr[5]
Metoprolol 200-400 mg/day1 week48% decrease[6]
Metoprolol 2.9 to 5.4 mg/kg5 weeks67-71% decrease[7]
Atenolol Not specified48 weeksDecrease from 1.0 ± 0.6 to 0.7 ± 0.6 ng/mL x h[8]
Propranolol Not specifiedLong-termSustained suppression[9]

Experimental Protocols

The quantitative data presented above were primarily obtained through two established methods for measuring plasma renin activity: Radioimmunoassay (RIA) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

Radioimmunoassay (RIA) for Plasma Renin Activity

This traditional method involves the following key steps:

  • Sample Collection: Whole blood is collected in tubes containing an anticoagulant (typically EDTA) and kept chilled to prevent in vitro renin activity. Plasma is then separated by centrifugation.

  • Angiotensin I Generation: The plasma sample is incubated at 37°C for a specific period (e.g., 1.5 to 3 hours). During this incubation, renin in the plasma acts on its substrate, angiotensinogen, to produce angiotensin I. A parallel sample is kept at 0-4°C to serve as a blank, where enzymatic activity is minimal.

  • Immunoassay: The amount of angiotensin I generated is quantified using a competitive radioimmunoassay. This involves incubating the plasma extract with a known amount of radiolabeled angiotensin I and a specific antibody. The unlabeled angiotensin I from the sample competes with the radiolabeled version for antibody binding sites.

  • Quantification: The radioactivity of the antibody-bound fraction is measured. The concentration of angiotensin I in the sample is inversely proportional to the measured radioactivity and is determined by comparison with a standard curve. PRA is typically expressed as the mass of angiotensin I generated per unit of plasma volume per unit of time (e.g., ng/mL/hr).

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for Plasma Renin Activity

A more modern and highly specific method, LC-MS/MS, involves these general steps:

  • Sample Collection and Angiotensin I Generation: Similar to the RIA method, plasma is collected and incubated at 37°C to generate angiotensin I.

  • Sample Preparation: The plasma sample undergoes a protein precipitation step to remove larger proteins. This is often followed by solid-phase extraction (SPE) to purify and concentrate the angiotensin I.

  • Chromatographic Separation: The extracted sample is injected into a liquid chromatography system. The components of the sample are separated as they pass through a column, with angiotensin I eluting at a specific time.

  • Mass Spectrometric Detection: The eluate from the chromatography column is introduced into a tandem mass spectrometer. The instrument ionizes the angiotensin I molecules and then fragments them. Specific parent and daughter ion transitions are monitored for highly selective and sensitive quantification.

  • Quantification: The amount of angiotensin I is determined by comparing the signal intensity to that of a known concentration of an internal standard (often a stable isotope-labeled version of angiotensin I). PRA is then calculated based on the amount of angiotensin I generated over the incubation period.

Visualized Pathways and Workflows

To further elucidate the concepts discussed, the following diagrams illustrate the renin-angiotensin-aldosterone system and a typical experimental workflow for PRA measurement.

RAAS_Pathway Angiotensinogen Angiotensinogen (from Liver) Angiotensin_I Angiotensin I Angiotensinogen->Angiotensin_I  Renin Angiotensin_II Angiotensin II Angiotensin_I->Angiotensin_II  ACE Aldosterone Aldosterone (from Adrenal Cortex) Angiotensin_II->Aldosterone Vasoconstriction Vasoconstriction Angiotensin_II->Vasoconstriction Na_H2O_Retention Na+ and H2O Retention (in Kidneys) Aldosterone->Na_H2O_Retention Blood_Pressure Increased Blood Pressure Vasoconstriction->Blood_Pressure Na_H2O_Retention->Blood_Pressure Renin Renin (from Kidneys) ACE ACE (from Lungs) Dilevalol Dilevalol (Beta-Blocker) Dilevalol->Renin Inhibits Release

Caption: The Renin-Angiotensin-Aldosterone System and Dilevalol's Point of Intervention.

PRA_Workflow cluster_sample_prep Sample Preparation cluster_incubation Angiotensin I Generation cluster_quantification Quantification cluster_analysis Data Analysis Blood_Collection 1. Blood Collection (EDTA tube, chilled) Centrifugation 2. Centrifugation Blood_Collection->Centrifugation Plasma_Separation 3. Plasma Separation Centrifugation->Plasma_Separation Incubation_37C 4a. Incubation at 37°C Plasma_Separation->Incubation_37C Incubation_0C 4b. Incubation at 0-4°C (Blank) Plasma_Separation->Incubation_0C RIA 5a. Radioimmunoassay (RIA) Incubation_37C->RIA LCMS 5b. LC-MS/MS Incubation_37C->LCMS Incubation_0C->RIA Incubation_0C->LCMS Calculation 6. Calculate PRA (ng/mL/hr) RIA->Calculation LCMS->Calculation

Caption: Experimental Workflow for Plasma Renin Activity (PRA) Measurement.

References

Safety & Regulatory Compliance

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Method

Feasible Synthetic Routes

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